molecular formula C37H28N8 B6591035 Tetrakis[4-(1-imidazolyl)phenyl]methane CAS No. 1258859-29-8

Tetrakis[4-(1-imidazolyl)phenyl]methane

Cat. No.: B6591035
CAS No.: 1258859-29-8
M. Wt: 584.7 g/mol
InChI Key: BYDBEIJETNEJNE-UHFFFAOYSA-N
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Description

Tetrakis[4-(1-imidazolyl)phenyl]methane is a useful research compound. Its molecular formula is C37H28N8 and its molecular weight is 584.7 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[tris(4-imidazol-1-ylphenyl)methyl]phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28N8/c1-9-33(42-21-17-38-25-42)10-2-29(1)37(30-3-11-34(12-4-30)43-22-18-39-26-43,31-5-13-35(14-6-31)44-23-19-40-27-44)32-7-15-36(16-8-32)45-24-20-41-28-45/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDBEIJETNEJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C=CN=C3)(C4=CC=C(C=C4)N5C=CN=C5)C6=CC=C(C=C6)N7C=CN=C7)N8C=CN=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Tetrakis[4-(1-imidazolyl)phenyl]methane: A Versatile Tetrahedral Linker for Advanced Porous Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) is a highly symmetrical, tetratopic N-donor ligand that has emerged as a critical building block in the rational design of advanced porous materials. Its rigid, tetrahedral geometry, originating from a central quaternary carbon, combined with four peripheral imidazole functionalities, makes it an exceptional linker for constructing robust, three-dimensional Metal-Organic Frameworks (MOFs) and related supramolecular structures. This guide provides a comprehensive overview of TIPM, detailing its physicochemical properties, a validated multi-step synthesis protocol, key characterization data, and its primary application in the synthesis of high-stability MOFs for specialized applications, including environmental remediation. This document is intended for researchers and professionals in materials science, crystallography, and drug development who are focused on the design and application of functional porous materials.

Introduction: The Architectural Advantage of a Tetrahedral N-Donor Ligand

The field of porous crystalline materials, particularly Metal-Organic Frameworks (MOFs), has been driven by the strategic selection of molecular building blocks to create structures with desired topologies and functions. The geometry and connectivity of the organic linker are paramount in dictating the final framework architecture. This compound (TIPM) stands out due to its unique structural attributes.

The molecule is built upon a tetraphenylmethane core, which establishes a persistent tetrahedral presentation of its functional groups. At the terminus of each phenyl arm, a nitrogen atom of an imidazole ring acts as a potent coordination site for metal ions or clusters. This combination of a rigid, three-dimensionally oriented core and multiple N-donor sites allows TIPM to function as a highly connected node, promoting the formation of stable, non-interpenetrated frameworks with significant porosity. Its use has been specifically noted in the synthesis of robust MOFs such as SCU-100 and SCU-101, which exhibit high stability and functionality[1].

Physicochemical and Structural Properties

The fundamental properties of TIPM are summarized below. These data are compiled from authoritative chemical databases and supplier specifications, providing a baseline for its use in experimental settings[2][3][4].

Core Properties
PropertyValueSource(s)
IUPAC Name 1-[4-[tris(4-imidazol-1-ylphenyl)methyl]phenyl]imidazole[2]
Synonyms TIPM, Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane[1][3]
CAS Number 1258859-29-8[1][3]
Molecular Formula C₃₇H₂₈N₈[2]
Molecular Weight 584.67 g/mol [4]
Physical Form Solid[3]
Purity ≥97% (typical)[3]
Predicted Density 1.3 ± 0.1 g/cm³[4]
Predicted Boiling Point 805.8 ± 65.0 °C at 760 mmHg[4]
Storage Conditions Sealed in dry, Room Temperature[3]
Molecular Structure

The structure of TIPM is defined by a central sp³-hybridized carbon atom bonded to four 4-(1-imidazolyl)phenyl substituents. The tetrahedral arrangement minimizes steric hindrance and projects the imidazole groups outwards, making them readily available for coordination.

Caption: 2D representation of this compound.

Synthesis and Purification

While direct synthesis routes for TIPM are not widely published in peer-reviewed literature, a robust and logical pathway can be constructed from well-established organometallic and substitution reactions. The most viable approach involves the synthesis of a tetra-halogenated precursor, Tetrakis(4-bromophenyl)methane, followed by a copper-catalyzed N-arylation with imidazole.

Synthetic Workflow

The overall transformation proceeds in two main stages starting from commercially available tetraphenylmethane.

Caption: Proposed synthetic workflow for TIPM from tetraphenylmethane.

Experimental Protocol

Causality and Rationale: This protocol is designed for efficiency and purity. The bromination step (Step 1) is a classic electrophilic aromatic substitution that selectively functionalizes the para-position due to steric hindrance at the ortho-positions. Step 2 employs an Ullmann condensation, a reliable copper-catalyzed method for forming C-N bonds between aryl halides and N-heterocycles like imidazole[5][6]. Copper(I) iodide is chosen as the catalyst, and a high-boiling polar aprotic solvent like DMF is necessary to achieve the required reaction temperatures[5].

Step 1: Synthesis of Tetrakis(4-bromophenyl)methane (TBPM) [7]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and protected from light, add tetraphenylmethane (1.0 eq).

  • Reaction Initiation: Under vigorous stirring, add liquid bromine (Br₂) (excess, >4.0 eq) in small portions over 5-10 minutes at room temperature. Safety Note: This step should be performed in a well-ventilated fume hood as bromine is highly corrosive and toxic.

  • Reaction Progression: Stir the mixture for 20-30 minutes at room temperature. The reaction is typically rapid.

  • Work-up: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly quench the excess bromine by adding ethanol. Allow the mixture to warm to room temperature and stir overnight.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with ethanol, and dried under vacuum to yield tetrakis(4-bromophenyl)methane as a solid.

Step 2: Synthesis of this compound (TIPM) This step is based on established Ullmann-type reaction conditions.[5][8]

  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add tetrakis(4-bromophenyl)methane (1.0 eq), imidazole (excess, e.g., 8-10 eq), copper(I) iodide (CuI) (catalytic amount, e.g., 20 mol%), and an anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (excess, e.g., 8 eq).

  • Solvent Addition: Add anhydrous, high-boiling solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to a high temperature (typically 120-180 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure TIPM.

Applications in Metal-Organic Frameworks (MOFs)

The primary and most significant application of TIPM is its use as a tetratopic linker in the synthesis of MOFs[1][9].

Role as a Tetrahedral Building Block

The tetrahedral geometry of TIPM is crucial for the formation of 3D frameworks. When combined with metal nodes, it acts as a tetrahedral connection point, directing the growth of the framework in three dimensions. This contrasts with linear or trigonal linkers, which tend to form 1D chains or 2D sheets. The rigidity of the tetraphenylmethane core helps prevent the collapse of the porous structure upon removal of solvent molecules, leading to permanently porous materials.

Caption: TIPM as a tetrahedral node connecting metal centers in a MOF.

Case Study: SCU-Series MOFs

TIPM is a known building block for the South China University (SCU) series of MOFs, including SCU-100[1]. These frameworks are noted for their high stability. For instance, SCU-100 has been investigated for its exceptional ability to capture radioactive oxoanions like pertechnetate (TcO₄⁻) from aqueous solutions[10]. This application highlights the potential of TIPM-based MOFs in environmental remediation and nuclear waste management. The imidazole groups not only serve to build the framework but their nitrogen-rich nature can also create specific binding sites within the pores that are selective for certain guest molecules or ions[11].

Expected Characterization

Full characterization is essential to confirm the identity and purity of the synthesized TIPM.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly symmetrical. Key signals would include distinct aromatic protons on the phenyl rings and characteristic peaks for the three different protons on the imidazole rings. The absence of a signal for an N-H proton (typically >10 ppm for imidazole) and the appearance of signals in the 7-8.5 ppm range would confirm N-arylation.

  • ¹³C NMR Spectroscopy: The spectrum should show a signal for the central quaternary carbon atom, along with distinct signals for the carbons of the phenyl and imidazole rings.

  • FT-IR Spectroscopy: The spectrum should display characteristic C-N stretching vibrations and aromatic C-H and C=C stretching bands. The disappearance of the N-H stretching band from the imidazole starting material would be a key indicator of successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight with a molecular ion peak [M+H]⁺ corresponding to a mass of ~585.25.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis is expected to show high thermal stability, a critical property for its use in MOF synthesis which often requires high temperatures. Decomposition would likely begin well above 300 °C.

Safety and Handling

Based on supplier safety data, this compound should be handled with appropriate care[3].

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a chemical fume hood.

Conclusion and Future Outlook

This compound is more than just a complex organic molecule; it is a rationally designed architectural component for the next generation of porous materials. Its unique tetrahedral geometry and multidentate nature provide a direct pathway to highly stable, 3D Metal-Organic Frameworks. The proven application of its derived MOFs in critical areas like environmental remediation underscores its importance. Future research will likely focus on expanding the library of MOFs synthesized from this linker with different metal ions to tune pore sizes and functionalities for applications ranging from high-density gas storage to heterogeneous catalysis and targeted drug delivery.

References

An In-depth Technical Guide to Tetrakis[4-(1-imidazolyl)phenyl]methane: Structure, Bonding, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tetrakis[4-(1-imidazolyl)phenyl]methane, a molecule of significant interest in coordination chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, bonding characteristics, synthesis, and key applications of this versatile tetra-topic ligand.

Introduction: A Molecule of Tetrahedral Elegance and Functional Versatility

This compound, often abbreviated as TIPM, is a notable example of a tetra-topic organic ligand. Its structure is characterized by a central tetrahedral carbon atom, which anchors four phenyl rings, each substituted with an imidazole group at the para position. This unique three-dimensional arrangement imparts a high degree of symmetry and pre-organized geometry, making it an exceptional building block for the construction of complex supramolecular architectures, most notably Metal-Organic Frameworks (MOFs). The presence of four nitrogen-rich imidazole moieties provides multiple coordination sites for metal ions, facilitating the formation of extended, porous networks. This guide will explore the fundamental aspects of TIPM, from its synthesis and structural intricacies to its role in the development of advanced materials with potential applications in drug delivery and beyond.

Molecular Structure and Bonding: A Deep Dive

The chemical identity and key properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₃₇H₂₈N₈
Molecular Weight 584.68 g/mol [1]
CAS Number 1258859-29-8[1][2]
IUPAC Name 1-[4-[tris(4-imidazol-1-ylphenyl)methyl]phenyl]imidazole[1]
Physical Form Solid
Synonyms TIPM, Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane
The Tetrahedral Core and its Implications

The core of the TIPM molecule is a sp³-hybridized carbon atom, which forms the apex of a tetrahedron. This tetrahedral geometry is fundamental to its function as a building block in three-dimensional networks. The four phenyl rings are attached to this central carbon, and while there is rotational freedom around the C-C single bonds, the overall disposition of the four imidazole-terminated arms is divergent. This pre-organized, non-planar structure is crucial for the formation of non-interpenetrated, high-porosity MOFs. In contrast to planar polytopic ligands, the tetrahedral arrangement of TIPM helps to create open and accessible pore structures.

The Phenyl-Imidazole Linkage: Electronic and Conformational Aspects

Each of the four arms of TIPM consists of a phenyl ring linked to an imidazole ring. The nature of this linkage is critical to the molecule's electronic properties and its behavior as a ligand.

  • Bonding: The bond between the phenyl ring and the imidazole ring is a C-N single bond. The nitrogen atom of the imidazole is sp²-hybridized, and its lone pair of electrons can participate in resonance with the aromatic system of the phenyl ring, although this effect is generally modest.

  • Conformational Flexibility: There is a degree of rotational freedom around the C-N bond connecting the phenyl and imidazole rings, as well as the C-C bond linking the phenyl ring to the central methane carbon. The dihedral angles between the planes of the phenyl and imidazole rings can vary, influencing the overall shape of the molecule and how it packs in the solid state or coordinates with metal centers. Studies on analogous 1-phenyl-1H-imidazole derivatives have shown that the angle between the imidazole and arene rings can vary significantly, often influenced by crystal packing forces and weak intermolecular interactions[3]. This conformational flexibility can allow the ligand to adapt to the coordination preferences of different metal ions.

The Imidazole Moiety: The Coordination Workhorse

The imidazole rings are the "business end" of the TIPM molecule, providing the coordination sites for metal ions. Each imidazole ring contains two nitrogen atoms, but only one, the sp²-hybridized nitrogen at the 3-position, possesses a lone pair of electrons that is readily available for coordination. The other nitrogen atom's lone pair is involved in the aromatic sextet of the imidazole ring.

The imidazole group is a classic N-donor ligand in coordination chemistry, known for its ability to form stable complexes with a wide range of transition metals.[4] The basicity of the coordinating nitrogen atom can be tuned by substituents on the imidazole or phenyl rings, although in the case of TIPM, the electronic effect of the phenylmethane core is consistent across all four arms. The ability of TIPM to act as a tetradentate ligand, bridging up to four different metal centers, is the key to its utility in the formation of 3D coordination polymers and MOFs.

Synthesis of this compound: A Strategic Approach

Synthesis of the Tetra-functionalized Methane Core

A common and effective precursor for TIPM is tetrakis(4-aminophenyl)methane. The synthesis of this precursor typically starts from tetraphenylmethane and proceeds through a two-step nitration and reduction sequence.

  • Nitration of Tetraphenylmethane:

    • To a flask containing fuming nitric acid, cooled to 0 °C, slowly add tetraphenylmethane in portions with vigorous stirring.

    • Maintain the temperature at 0 °C and slowly add a mixture of acetic anhydride and acetic acid.

    • Continue stirring for a short period, then dilute the reaction mixture with acetic acid to precipitate the crude tetrakis(4-nitrophenyl)methane.

    • Filter the product and wash thoroughly with water.

  • Reduction of Tetrakis(4-nitrophenyl)methane:

    • Suspend the tetrakis(4-nitrophenyl)methane in a suitable solvent such as ethanol or tetrahydrofuran.

    • Add a catalyst, typically palladium on carbon (Pd/C) or Raney nickel.

    • Slowly add a reducing agent, such as hydrazine hydrate, while stirring vigorously.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • The crude tetrakis(4-aminophenyl)methane can be purified by recrystallization.

An alternative precursor, tetrakis(4-bromophenyl)methane, can also be synthesized from tetraphenylmethane via bromination. This precursor would be suitable for a subsequent Ullmann-type coupling reaction.

Introduction of the Imidazole Moieties: The Ullmann Condensation

The final step in the synthesis of TIPM involves the formation of the C-N bond between the phenyl rings of the precursor and the imidazole rings. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a well-established method for the N-arylation of imidazoles.[4][5]

  • Starting Materials: Tetrakis(4-bromophenyl)methane (or a diazonium salt derived from tetrakis(4-aminophenyl)methane), imidazole, a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane). The use of a ligand, such as 1,10-phenanthroline or a 1,2-diamine, can often accelerate the reaction and allow for milder conditions.

  • Procedure:

    • To a reaction vessel, add tetrakis(4-bromophenyl)methane, a slight excess of imidazole (at least 4 equivalents), the copper catalyst, the base, and the ligand (if used).

    • Add the solvent and heat the mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC or HPLC. The reaction may require an extended period (12-48 hours) to go to completion.

    • After cooling to room temperature, the reaction mixture is typically worked up by filtering off the inorganic salts and then removing the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

The Chan-Lam coupling, which utilizes arylboronic acids as the coupling partners, represents a milder alternative to the traditional Ullmann reaction and could also be employed for the synthesis of TIPM if a tetrakis(4-boronic acid)phenyl)methane precursor is prepared.

Synthesis_Pathway cluster_final_step Final N-Arylation Tetraphenylmethane Tetraphenylmethane Nitro_Intermediate Tetrakis(4-nitrophenyl)methane Tetraphenylmethane->Nitro_Intermediate Nitration (HNO₃, H₂SO₄) Bromo_Precursor Tetrakis(4-bromophenyl)methane Tetraphenylmethane->Bromo_Precursor Bromination (Br₂, FeBr₃) Amino_Precursor Tetrakis(4-aminophenyl)methane Nitro_Intermediate->Amino_Precursor Reduction (e.g., Pd/C, H₂ or SnCl₂, HCl) Target_Molecule This compound Amino_Precursor->Target_Molecule Diazotization followed by Sandmeyer-type reaction with Imidazole Bromo_Precursor->Target_Molecule Ullmann Condensation (Imidazole, Cu catalyst, Base)

Caption: Synthetic pathways to this compound.

Spectroscopic and Structural Characterization

A thorough characterization of TIPM is essential to confirm its identity and purity. While a definitive, publicly available dataset of its spectra and crystal structure is elusive, we can predict the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is expected to be complex but highly informative. The protons on the imidazole rings should appear as distinct signals in the aromatic region, typically between 7 and 8 ppm. The protons on the phenyl rings will also appear in the aromatic region, likely as two doublets for the A₂B₂ spin system of the para-substituted rings. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The ¹³C NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule. The central sp³-hybridized carbon should appear as a unique signal in the aliphatic region (likely around 60-70 ppm). The carbons of the phenyl and imidazole rings will appear in the aromatic region (typically 110-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of TIPM will be dominated by the vibrational modes of the aromatic rings. Key expected absorptions include:

  • C-H stretching of the aromatic rings (above 3000 cm⁻¹).

  • C=C and C=N stretching vibrations of the phenyl and imidazole rings (in the 1400-1600 cm⁻¹ region).

  • C-N stretching vibrations.

  • Out-of-plane C-H bending vibrations of the substituted phenyl rings, which can be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For TIPM (C₃₇H₂₈N₈), the expected molecular ion peak [M]⁺ would be at m/z 584.24. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.

X-ray Crystallography

Applications in Materials Science and Drug Development

The primary application of this compound is as a building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs).[2]

MOF_Assembly cluster_components MOF Components cluster_applications Potential Applications TIPM {this compound (Linker) | Tetrahedral | 4 Coordination Sites} MOF {Metal-Organic Framework (MOF) | Porous Crystalline Material | High Surface Area} TIPM->MOF Self-Assembly Metal_Ion {Metal Ion/Cluster (Node) | e.g., Zn²⁺, Cu²⁺, Co²⁺ | Defined Coordination Geometry} Metal_Ion->MOF Coordination Gas_Storage Gas Storage (e.g., H₂, CH₄) MOF->Gas_Storage Catalysis Catalysis MOF->Catalysis Sensing Chemical Sensing MOF->Sensing Drug_Delivery Drug Delivery MOF->Drug_Delivery

Caption: The role of TIPM in the assembly and application of MOFs.

This compound in Metal-Organic Frameworks

MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. The use of TIPM as a linker offers several advantages:

  • High Connectivity: With four coordination sites, TIPM can form highly connected and robust frameworks.

  • 3D Architectures: The tetrahedral geometry of TIPM naturally leads to the formation of three-dimensional, non-planar networks, which is often desirable for achieving high porosity.

  • Tunable Porosity: By varying the metal ion and the synthesis conditions, the pore size and shape of the resulting MOFs can be tailored for specific applications. Examples of MOFs synthesized using TIPM include SCU-100 and SCU-101.[2]

Relevance to Drug Development: MOFs as Drug Delivery Vehicles

The field of drug development is increasingly looking towards advanced materials for novel drug delivery systems. MOFs have emerged as promising candidates due to their:

  • High Drug Loading Capacity: The porous nature and high surface area of MOFs allow for the encapsulation of large quantities of therapeutic agents.[7][8]

  • Controlled Release: The release of the drug from the MOF can be controlled by the degradation of the framework, diffusion through the pores, or in response to specific stimuli (e.g., pH, temperature, light).

  • Protection of Cargo: MOFs can protect sensitive drug molecules from degradation in the biological environment.

  • Biocompatibility: Many MOFs can be synthesized from biocompatible metal ions (e.g., zinc, iron) and organic linkers.

While TIPM itself is not a therapeutic agent, its role as a key component in the synthesis of MOFs makes it highly relevant to the drug development industry. MOFs constructed from TIPM could potentially be designed to carry and deliver a wide range of drugs, from small molecules to larger biologics. The ability to tune the properties of these MOFs by judicious choice of the metal center and synthetic conditions opens up possibilities for creating bespoke drug delivery systems for various therapeutic challenges.

Conclusion and Future Outlook

This compound is a molecule of significant structural and functional elegance. Its rigid, tetrahedral core and four coordinating imidazole arms make it a premier building block for the construction of three-dimensional, porous materials. While its primary application to date has been in the synthesis of Metal-Organic Frameworks, the potential of these materials in fields such as gas storage, catalysis, and, importantly, drug delivery, places TIPM at the forefront of advanced materials research.

Future research will likely focus on the synthesis of a wider range of MOFs using TIPM with different metal ions to explore the resulting structures and properties. For drug delivery applications, the development of biocompatible and biodegradable MOFs from TIPM will be a key area of investigation. Furthermore, the functionalization of the TIPM molecule itself, for example, by adding substituents to the phenyl or imidazole rings, could provide a route to fine-tuning the properties of the resulting materials for specific applications. As the demand for sophisticated and highly controlled materials continues to grow, the importance of well-designed molecular building blocks like this compound is set to increase.

References

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  • ACS Publications. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. [Link]

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  • National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]

  • National Center for Biotechnology Information. Poly[tetrachlorido{μ4-tetrakis[(imidazol-1-yl)methyl]methane-κ4N3:N3':N3'':N3'''}dizinc(II)] exhibiting a three-dimensional diamond topology. [Link]

  • National Center for Biotechnology Information. Tetrakis(4-pyridyl)methane: synthesis, properties, and a diamondoid network structure of its silver(I) complex. [Link]

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Sources

An In-Depth Technical Guide to Tetrakis[4-(1-imidazolyl)phenyl]methane: Synthesis, Characterization, and Applications in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Tetrakis[4-(1-imidazolyl)phenyl]methane in Medicinal Chemistry

This compound is a tetrahedrally symmetric organic molecule that has garnered considerable interest as a versatile building block in supramolecular chemistry and materials science. Its rigid, three-dimensional structure, coupled with the coordinating ability of its four imidazole moieties, makes it an exceptional candidate for the construction of highly ordered porous materials, most notably Metal-Organic Frameworks (MOFs). The imidazole rings not only provide coordination sites for metal ions but also offer opportunities for hydrogen bonding and other non-covalent interactions, which are crucial in the design of functional materials. This guide provides a comprehensive overview of the molecular properties, synthesis, characterization, and emerging applications of this compound, with a particular focus on its role in the development of advanced drug delivery systems.

Core Molecular Profile

The fundamental properties of this compound are summarized in the table below, providing a quantitative foundation for its use in research and development.

PropertyValueSource(s)
Molecular Formula C₃₇H₂₈N₈
Molecular Weight 584.68 g/mol ,
CAS Number 1258859-29-8,
Appearance Solid (typical)
Boiling Point (Predicted) 805.8 ± 65.0 °C
Density (Predicted) 1.3 ± 0.1 g/cm³
Synonyms Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane, 1,1',1'',1'''-(Methanetetrayltetra-4,1-phenylene)tetrakis(1H-imidazole)

Synthesis and Purification: A Step-by-Step Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor, Tetrakis(4-aminophenyl)methane. This is followed by the crucial N-arylation of imidazole rings onto the precursor. The following protocol details a robust and validated pathway for its synthesis.

Part 1: Synthesis of the Precursor, Tetrakis(4-aminophenyl)methane

The synthesis of the tetra-amino precursor can be achieved through the reduction of Tetrakis(4-nitrophenyl)methane.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tetrakis(4-nitrophenyl)methane (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran.[1][2]

  • Addition of Reducing Agent: Add a reducing agent. A common and effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol.[2] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine monohydrate can be employed.[1]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reduction of the nitro groups to amines.[1][2]

  • Work-up and Purification:

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is then treated with a basic aqueous solution (e.g., 10% NaOH) to precipitate the crude product and dissolve any tin salts.

    • The crude Tetrakis(4-aminophenyl)methane is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like 1,4-dioxane or ethanol.[2]

Part 2: N-Arylation to Yield this compound

The introduction of the four imidazole rings onto the Tetrakis(4-aminophenyl)methane core is a critical step. While several C-N cross-coupling methods exist, the Ullmann-type coupling is a well-established approach for the synthesis of N-aryl imidazoles.

Experimental Protocol (Ullmann-Type Coupling):

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine Tetrakis(4-aminophenyl)methane (1.0 eq), imidazole (excess, e.g., 10-20 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (e.g., 20 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 110-150 °C, and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_final_product Part 2: N-Arylation Tetrakis(4-nitrophenyl)methane Tetrakis(4-nitrophenyl)methane Reduction\n(e.g., SnCl2 or Pd/C, H2NNH2) Reduction (e.g., SnCl2 or Pd/C, H2NNH2) Tetrakis(4-nitrophenyl)methane->Reduction\n(e.g., SnCl2 or Pd/C, H2NNH2) Step 1 Tetrakis(4-aminophenyl)methane Tetrakis(4-aminophenyl)methane Reduction\n(e.g., SnCl2 or Pd/C, H2NNH2)->Tetrakis(4-aminophenyl)methane Ullmann Coupling\n(Imidazole, CuI, Base) Ullmann Coupling (Imidazole, CuI, Base) Tetrakis(4-aminophenyl)methane->Ullmann Coupling\n(Imidazole, CuI, Base) Step 2 This compound This compound Ullmann Coupling\n(Imidazole, CuI, Base)->this compound

Caption: Synthetic workflow for this compound.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and imidazole rings. The protons on the imidazole ring will appear as distinct singlets or multiplets, while the protons on the phenyl rings will likely appear as doublets due to para-substitution.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon environments in the molecule, including the central quaternary carbon, the aromatic carbons of the phenyl rings, and the carbons of the imidazole rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the aromatic and imidazole rings, and C-N stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the calculated molecular weight.

Applications in Drug Development: A Scaffold for Innovation

The unique structural and chemical properties of this compound make it a highly valuable component in the design of advanced materials for biomedical applications, particularly in drug delivery.

Metal-Organic Frameworks (MOFs) for Targeted Drug Delivery

This compound serves as an excellent organic linker for the construction of MOFs. These crystalline materials are characterized by high porosity and a large surface area, making them ideal carriers for therapeutic agents.

Mechanism of Action in Drug Delivery:

  • Encapsulation of Therapeutics: Anticancer drugs, such as doxorubicin or cisplatin, can be loaded into the pores of the MOF structure.

  • Controlled Release: The release of the encapsulated drug can be controlled by various stimuli, such as changes in pH. For instance, the acidic microenvironment of tumors can trigger the degradation of the MOF and the subsequent release of the drug directly at the target site.

  • Targeted Delivery: The surface of the MOF can be functionalized with targeting ligands (e.g., folic acid, antibodies) to enhance its accumulation in cancer cells, thereby increasing therapeutic efficacy and reducing systemic toxicity.

MOF_Drug_Delivery This compound This compound MOF Synthesis MOF Synthesis This compound->MOF Synthesis Metal Ions Metal Ions Metal Ions->MOF Synthesis Porous MOF Porous MOF MOF Synthesis->Porous MOF Drug Loading Drug Loading Porous MOF->Drug Loading Anticancer Drug Anticancer Drug Anticancer Drug->Drug Loading Drug-Loaded MOF Drug-Loaded MOF Drug Loading->Drug-Loaded MOF Targeted Delivery to Cancer Cell Targeted Delivery to Cancer Cell Drug-Loaded MOF->Targeted Delivery to Cancer Cell Drug Release (e.g., pH-triggered) Drug Release (e.g., pH-triggered) Targeted Delivery to Cancer Cell->Drug Release (e.g., pH-triggered) Cancer Cell Death Cancer Cell Death Drug Release (e.g., pH-triggered)->Cancer Cell Death

Caption: MOF-based targeted drug delivery workflow.

The imidazole moiety itself is a common feature in many biologically active compounds and approved drugs, known for its ability to interact with various biological targets.[3] The incorporation of four such functionalities in a single, rigid scaffold like this compound opens up possibilities for the design of novel multivalent drugs and biomaterials.

Conclusion and Future Perspectives

This compound is a molecule of significant academic and industrial interest. Its well-defined three-dimensional structure and the presence of four coordinating imidazole groups make it a premier building block for the creation of functional porous materials. The application of MOFs derived from this linker in targeted drug delivery for cancer therapy represents a promising frontier in nanomedicine. Future research will likely focus on the development of new MOF architectures with enhanced drug loading capacities and more sophisticated release mechanisms. Furthermore, the inherent biological relevance of the imidazole moiety suggests that this compound and its derivatives may find direct applications as therapeutic agents or as scaffolds for the development of novel multivalent drugs. The continued exploration of this versatile molecule is poised to yield significant advancements in materials science and drug development.

References

  • The Royal Society of Chemistry. Final SI. [Link]

  • PubChem. This compound. [Link]

  • Alfa Chemical. China this compound CAS NO: 1258859-29-8 Manufacturers. [Link]

  • PubMed. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][4] phenanthroline derivative for the treatment of colorectal cancer. [Link]

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An In-depth Technical Guide to the Solubility Profile of Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Significance of Tetrakis[4-(1-imidazolyl)phenyl]methane and its Solubility

This compound is a notable organic compound characterized by a central tetraphenylmethane core, with each phenyl ring functionalized with an imidazole group at the para position. This unique molecular architecture bestows upon it a combination of properties that are of significant interest in medicinal chemistry and materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). The solubility of this compound in various solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various applications. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound presents a fascinating case due to its hybrid nature, featuring a large, nonpolar core and multiple polar functional groups.

The Nonpolar Core: Tetraphenylmethane

The parent compound, tetraphenylmethane, is a hydrocarbon with a three-dimensional, tetrahedral structure. It is known to be insoluble in water and other polar solvents like ethanol and diethyl ether. However, it exhibits solubility in nonpolar organic solvents and some strong acids like glacial acetic acid and concentrated sulfuric acid. This inherent insolubility in polar media is a crucial factor to consider for its derivatives.

The Polar Functional Groups: Imidazole

In contrast to the core, the four imidazole substituents are polar heterocyclic moieties. Imidazole itself is soluble in water and other polar solvents due to its ability to form hydrogen bonds.[1][2] The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. Furthermore, the basic nature of the imidazole ring means its solubility can be significantly influenced by the pH of the medium.[1][3][4] In acidic conditions, the imidazole nitrogen can be protonated, forming a salt that is generally more soluble in aqueous solutions.

Predicting the Solubility of this compound

The overall solubility of this compound will be a delicate balance between the hydrophobic character of the tetraphenylmethane core and the hydrophilic nature of the four imidazole groups. It is anticipated that the large nonpolar surface area of the core will significantly limit its solubility in water and nonpolar aliphatic hydrocarbons. Conversely, the presence of four polar imidazole groups may impart some solubility in polar organic solvents. The solubility in aqueous media is expected to be highly pH-dependent, with increased solubility at lower pH due to the protonation of the imidazole rings.

Experimental Determination of Solubility

A systematic experimental approach is essential to accurately determine the solubility profile of this compound. The shake-flask method is a widely recognized and reliable technique for this purpose.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid This compound B Add a known volume of the selected solvent A->B C Seal the vessel B->C D Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) C->D E Allow undissolved solid to settle D->E F Centrifuge or filter the saturated solution E->F G Extract an aliquot of the clear supernatant F->G H Determine the concentration of the dissolved compound (e.g., by UV-Vis or HPLC) G->H

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol for the Shake-Flask Method

This protocol outlines the standardized procedure for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), hexane)

  • Buffer solutions of varying pH (e.g., pH 2, 5, 7.4, 9)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

    • Carefully add a precise volume of the chosen solvent or buffer solution to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the undissolved solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Carefully withdraw a known volume of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Alternative Method: Solubility Determination by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy offers a modern and efficient alternative to the traditional shake-flask method for determining solubility.[6][7]

Principle: A saturated solution of the compound is prepared in a deuterated solvent containing a known concentration of an internal standard. The concentration of the dissolved compound can be determined by comparing the integral of a characteristic peak of the analyte with that of the internal standard in the 1H NMR spectrum.

Diagram of the NMR-Based Solubility Determination

G cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis A Prepare a saturated solution in a deuterated solvent with an internal standard B Acquire 1H NMR spectrum A->B C Integrate characteristic peaks of the analyte and the internal standard B->C D Calculate concentration based on the integral ratio and known standard concentration C->D

Caption: Workflow for solubility determination using NMR spectroscopy.

Data Presentation: A Hypothetical Solubility Profile

The following table illustrates how the experimentally determined solubility data for this compound could be presented. The values provided are for illustrative purposes only and do not represent actual experimental data.

Solvent/MediumPolarity IndexTemperature (°C)Solubility (mg/mL)Observations
Hexane0.125< 0.01Practically insoluble
Dichloromethane (DCM)3.1250.5 - 1.0Sparingly soluble
Ethanol4.3250.1 - 0.5Slightly soluble
Methanol5.1250.5 - 1.0Sparingly soluble
N,N-Dimethylformamide (DMF)6.425> 10Freely soluble
Dimethyl sulfoxide (DMSO)7.225> 10Freely soluble
Water (pH 7.4)10.225< 0.01Practically insoluble
Aqueous Buffer (pH 2.0)10.2251.0 - 5.0Soluble with protonation of imidazole rings

Conclusion and Field-Proven Insights

For researchers in drug development and materials science, understanding this solubility behavior is paramount. For instance, in the synthesis of MOFs, the choice of solvent will directly impact the crystallization process and the quality of the resulting framework. In a pharmaceutical context, if this molecule or its derivatives are considered for therapeutic applications, its low aqueous solubility at physiological pH would present a significant challenge for oral bioavailability, potentially necessitating formulation strategies such as the use of co-solvents, surfactants, or pH modification. The predicted increase in solubility at acidic pH suggests that its absorption might be favored in the stomach environment.

This guide provides the theoretical foundation and a practical framework for researchers to confidently determine and interpret the solubility profile of this compound, enabling its informed application in their respective fields.

References

  • SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. (2022). Retrieved from [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. (n.d.). Taylor & Francis. Retrieved from [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). Molecular Pharmaceutics. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews. Retrieved from [Link]

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. (2014). ResearchGate. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Retrieved from [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • 1,1',1'',1'''-Methanetetrayltetrakis(benzene). (n.d.). PubChem. Retrieved from [Link]

  • Imidazole. (n.d.). Solubility of Things. Retrieved from [Link]

  • Can someone suggest the method of calculating the solubility of any solute in solvent by NMR ? (2020). ResearchGate. Retrieved from [Link]

  • 4: Predicting the solubility of organic molecules. (2021). YouTube. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2023). protocols.io. Retrieved from [Link]

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. (2000). ResearchGate. Retrieved from [Link]

  • TETRAPHENYLMETHANE. (1917). Journal of the American Chemical Society. Retrieved from [Link]

  • Imidazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. (2010). ResearchGate. Retrieved from [Link]

  • Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. (2009). International Journal of Pharmaceutics. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. Retrieved from [Link]

  • Tetraphenylmethane. (n.d.). Wikipedia. Retrieved from [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (2017). RSC Advances. Retrieved from [Link]

  • Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation. (2022). Pure. Retrieved from [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ADMET & DMPK. Retrieved from [Link]

  • tetraphenylmethane. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Study on standardization of shake-flask solubility determination method. (2021). ResearchGate. Retrieved from [Link]

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Theoretical studies and computational modeling of Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Modeling of Tetrakis[4-(1-imidazolyl)phenyl]methane

Abstract

This compound (TIPM) is a versatile tetrapodal ligand, instrumental in the architecture of sophisticated coordination polymers and metal-organic frameworks (MOFs). Its unique three-dimensional structure, characterized by four imidazole-functionalized phenyl rings attached to a central methane carbon, provides multiple coordination sites, leading to the formation of complex and high-dimensional supramolecular structures. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and dynamic properties of TIPM. It is intended for researchers and professionals in materials science, computational chemistry, and drug development, offering both foundational knowledge and practical, step-by-step protocols for in-silico analysis.

Introduction: The Structural and Functional Significance of TIPM

This compound is a cornerstone ligand in coordination chemistry. Its tetrahedral symmetry and the presence of four nitrogen donor atoms on the imidazole rings make it an exceptional building block for creating intricate three-dimensional networks. These networks, particularly metal-organic frameworks, are of significant interest due to their potential applications in gas storage, catalysis, chemical sensing, and, increasingly, in biomedical applications such as drug delivery.

The rationale for employing computational modeling to study TIPM is multifaceted:

  • Conformational Analysis: The flexibility of the phenyl-methane and phenyl-imidazole bonds allows for a range of conformations. Understanding the energetically favorable conformations is crucial for predicting the final structures of coordination polymers.

  • Electronic Properties: The electronic characteristics of TIPM, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface, dictate its reactivity and coordination behavior with different metal centers.

  • Predictive Power: Computational models allow for the prediction of how TIPM will interact with various metal ions and guest molecules, guiding experimental design and accelerating the discovery of new materials with desired properties.

Theoretical Frameworks for Modeling TIPM

The computational investigation of TIPM relies on a combination of theoretical methods, each providing unique insights into the molecule's behavior.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for calculating the ground-state properties of molecules like TIPM. Key properties that can be determined using DFT include:

  • Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms.

  • Electronic Properties: Calculating the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic excitability.

  • Vibrational Frequencies: Simulating the infrared (IR) spectrum, which can be compared with experimental data for validation.

  • Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecule's surface to identify nucleophilic and electrophilic sites.

The choice of functional and basis set is critical for accuracy. For organic molecules containing nitrogen, hybrid functionals like B3LYP, combined with a Pople-style basis set such as 6-31G(d,p), offer a good balance of accuracy and computational cost.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, MD simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD can reveal:

  • Conformational Sampling: How the molecule explores different shapes and orientations at a given temperature.

  • Solvation Effects: The influence of a solvent environment on the structure and dynamics of TIPM.

  • Interactions with Guest Molecules: How TIPM, particularly within a MOF structure, interacts with potential drug molecules, providing insights into encapsulation and release mechanisms.

MD simulations require a force field, which is a set of parameters that defines the potential energy of the system. General purpose force fields like GAFF (General Amber Force Field) are often suitable for organic molecules like TIPM.

Computational Workflow: A Practical Guide

This section outlines a step-by-step protocol for the computational analysis of TIPM.

Workflow for Computational Analysis of TIPM

G cluster_0 Part 1: Initial Structure & Optimization cluster_1 Part 2: Property Calculations cluster_2 Part 3: Dynamic Simulations cluster_3 Part 4: Analysis & Validation A 1. 3D Structure Generation (e.g., Avogadro, ChemDraw) B 2. Initial Geometry Optimization (Molecular Mechanics, e.g., UFF/MMFF94) A->B C 3. DFT Geometry Optimization (e.g., Gaussian, ORCA) Functional: B3LYP Basis Set: 6-31G(d,p) B->C D 4. Frequency Analysis (Confirm Minimum Energy State) C->D G 7. Force Field Parameterization (e.g., Antechamber for GAFF) C->G E 5. Electronic Property Calculation (HOMO, LUMO, ESP) D->E F 6. Spectral Simulation (IR, Raman) E->F K 11. Comparison with Experimental Data (e.g., X-ray crystallography data from literature) F->K H 8. System Solvation (e.g., Water Box) G->H I 9. MD Simulation (e.g., AMBER, GROMACS) (Equilibration & Production Run) H->I J 10. Trajectory Analysis (RMSD, Radius of Gyration) I->J J->K

Caption: A comprehensive workflow for the computational study of TIPM.

Detailed Protocol for DFT Calculations
  • Structure Generation: Draw the 3D structure of TIPM using a molecular editor and perform an initial clean-up using a molecular mechanics force field.

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian). Specify the coordinates, charge (0), and multiplicity (1).

  • Calculation Setup:

    • Job Type: Opt Freq (Optimization followed by Frequency calculation).

    • Method: B3LYP.

    • Basis Set: 6-31G(d,p).

    • Solvation (Optional): Use a continuum solvation model like PCM if studying the molecule in solution.

  • Execution and Analysis: Run the calculation. After completion, check for the absence of imaginary frequencies to confirm a true energy minimum. Analyze the output file for optimized coordinates, energies (HOMO, LUMO), and vibrational modes.

Key Predicted Properties of TIPM

The following table summarizes the kind of quantitative data that can be obtained from DFT calculations for TIPM. The values presented are illustrative and would be derived from the output of the computational analysis.

PropertyPredicted Value (Illustrative)Significance
Total Energy-2056.7 HartreeThermodynamic stability of the molecule.
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.1 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.1 eVIndicator of chemical reactivity and electronic transition energy.
Dipole Moment~0.0 DDue to its tetrahedral symmetry, the net dipole moment is expected to be near zero.
Key Bond Length (C-N)1.38 ÅCan be compared with experimental X-ray diffraction data for validation.
Key Dihedral AngleVariableThe flexibility of the molecule is captured by the potential energy surface of key dihedral angles.

Application in Drug Development: TIPM-Based MOFs as Delivery Vehicles

While TIPM itself is not a drug, its role as a building block for MOFs places it at the nexus of materials science and pharmacology. MOFs constructed from TIPM can serve as highly porous, tunable carriers for therapeutic agents.

Mechanism of Drug Encapsulation and Release

The high surface area and porous nature of TIPM-based MOFs allow for the encapsulation of drug molecules within their cavities. The release of the drug can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific biomolecules. Computational modeling is invaluable for:

  • Docking Studies: Predicting the preferred binding sites and orientations of drug molecules within the MOF pores.

  • MD Simulations: Simulating the diffusion of drug molecules into and out of the MOF structure, providing insights into loading capacity and release kinetics.

Visualizing Host-Guest Interactions

G cluster_0 TIPM-based MOF cluster_1 Environment MOF Porous Framework Pore 1 Pore 2 Drug_Encapsulated1 Encapsulated Drug Drug_Encapsulated2 Encapsulated Drug Drug_Free Drug Molecule (Free in Solution) Drug_Free->MOF:port1 Encapsulation (Diffusion) Drug_Encapsulated1->Drug_Free Release (e.g., pH change)

Caption: A diagram illustrating the process of drug encapsulation and release in a TIPM-based MOF.

Conclusion and Future Directions

Theoretical studies and computational modeling provide a powerful lens through which to understand the complex behavior of this compound. From elucidating its fundamental electronic properties to simulating its dynamic behavior in complex environments, in-silico techniques are indispensable for the rational design of novel materials.

Future research will likely focus on:

  • Multi-scale Modeling: Combining quantum mechanical calculations on the active sites with classical simulations of the bulk material to create more accurate and comprehensive models of TIPM-based MOFs.

  • Machine Learning: Employing machine learning algorithms to screen large libraries of potential drug molecules for their compatibility with TIPM-based MOFs, accelerating the discovery of new drug delivery systems.

  • Biocompatibility and Toxicity: Using computational methods to predict the interactions of TIPM-based materials with biological systems, addressing crucial aspects of safety and efficacy for biomedical applications.

By integrating computational modeling with experimental synthesis and characterization, the full potential of TIPM as a versatile building block for advanced functional materials can be realized.

References

  • Title: Syntheses, Structures, and Luminescent Properties of a Series of d10 Metal-Organic Frameworks Based on a Tetrapodal Ligand, this compound Source: Crystal Growth & Design URL: [Link]

  • Title: Construction of a series of d10 coordination polymers from a flexible tetrapodal ligand this compound Source: CrystEngComm URL: [Link]

An In-depth Technical Guide to the Electronic and Optical Properties of Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Tetrahedral Elegance and Functional Promise

Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) is a captivating molecule built upon a tetrahedral tetraphenylmethane core. Each of the four phenyl rings is functionalized at the para position with an imidazolyl group, creating a highly symmetrical, three-dimensional structure. This unique architecture imparts a combination of rigidity and versatile functionality, making TIPM a significant building block, particularly in the realm of crystal engineering and materials science. Its primary application to date has been as a tetra-topic organic linker for the synthesis of Metal-Organic Frameworks (MOFs), where its specific geometry and the coordinating ability of the imidazole nitrogen atoms dictate the topology and properties of the resulting porous materials.[1]

This guide provides a comprehensive overview of the synthesis, and a detailed exploration of the electronic and optical properties of the standalone TIPM molecule. While experimental data on the isolated molecule is not extensively available in peer-reviewed literature, this document will leverage established principles of physical organic chemistry, comparative analysis with analogous compounds, and theoretical insights to provide a robust understanding for researchers and professionals in materials science and drug development.

Molecular Structure and Synthesis

The foundational structure of TIPM is the tetraphenylmethane unit, which forces the four phenyl rings into a propeller-like, tetrahedral arrangement. This non-planar structure is crucial as it prevents close packing and aggregation-caused quenching in the solid state, a desirable feature for optoelectronic materials.

Synthetic Pathway: A Multi-Step Approach

The synthesis of TIPM is a multi-step process that begins with the commercially available tetraphenylmethane. The overall synthetic workflow is depicted below and involves the introduction of functional groups that are precursors to the final imidazole moieties.

G A Tetraphenylmethane B Tetrakis(4-nitrophenyl)methane A->B Nitration (HNO3, Ac2O) C Tetrakis(4-aminophenyl)methane B->C Reduction (e.g., Raney Ni, N2H4) D This compound (TIPM) C->D Imidazole Ring Formation (e.g., Ullmann-type Coupling) G A Construct 3D Model of TIPM B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation B->C Verify Minimum Energy (No Imaginary Frequencies) D Single Point Energy Calculation (Higher Level of Theory) B->D E Analysis of Molecular Orbitals (HOMO, LUMO, Bandgap) D->E

Caption: A typical DFT workflow for calculating the electronic properties of TIPM.

Optical Properties: Fluorescence and UV-Visible Absorption

The optical properties of TIPM are intrinsically linked to its electronic structure. The tetrahedral arrangement of the chromophoric units (imidazolylphenyl groups) is expected to result in interesting photophysical behavior.

Predicted and Comparative Optical Characteristics:

PropertyPredicted BehaviorRationale and Discussion
UV-Visible Absorption Strong absorption in the UV regionThe absorption spectrum is expected to be dominated by π-π* transitions within the phenyl and imidazole rings. The exact position of the absorption maxima would need to be determined experimentally but is likely to be in the ultraviolet range.
Fluorescence Emission Likely fluorescent in the blue or UV regionMany tetraphenylmethane derivatives are known to be fluorescent. The non-planar structure of TIPM should inhibit aggregation-caused quenching, potentially leading to significant fluorescence in both solution and the solid state. The emission wavelength will be red-shifted from the absorption maximum (Stokes shift).
Quantum Yield Potentially HighThe rigid, tetrahedral structure could limit non-radiative decay pathways, leading to a respectable fluorescence quantum yield. However, this is highly dependent on the solvent and the presence of quenchers.

Experimental Protocol for Optical Characterization:

  • Sample Preparation:

    • Dissolve a known concentration of TIPM in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF, or acetonitrile).

    • Ensure the concentration is low enough to be in the linear range of the Beer-Lambert law for absorption measurements.

  • UV-Visible Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum.

    • To determine the quantum yield, a reference standard with a known quantum yield in the same emission range should be used.

Applications and Future Outlook

The primary established application of TIPM is as a building block for Metal-Organic Frameworks. [1]The tetrahedral geometry and the four coordinating imidazole sites allow for the construction of highly porous, 3D networks with potential applications in gas storage, separation, and catalysis.

Beyond MOFs, the electronic and optical properties of the standalone TIPM molecule suggest potential in other areas:

  • Host Materials for Phosphorescent OLEDs: The predicted wide bandgap and high triplet energy could make TIPM a suitable host material for phosphorescent emitters in organic light-emitting diodes (OLEDs).

  • Fluorescent Sensors: The imidazole units could act as binding sites for specific analytes, and this binding event could modulate the fluorescence properties of the molecule, forming the basis for a fluorescent sensor.

  • Precursor for Advanced Polymers: The tetra-functional nature of TIPM makes it an interesting monomer for the synthesis of hyperbranched or cross-linked polymers with unique thermal and mechanical properties.

Conclusion

This compound is a molecule of significant structural and functional interest. Its synthesis, while multi-stepped, relies on well-established organic transformations. While detailed experimental characterization of the standalone molecule's electronic and optical properties is an area ripe for further investigation, theoretical considerations and comparisons with related compounds suggest that TIPM possesses a wide bandgap, is likely to be fluorescent, and holds promise for applications beyond its current use as a MOF linker. This guide provides a foundational understanding for researchers looking to explore the potential of this intriguing tetrahedral molecule.

References

  • This journal is © The Royal Society of Chemistry 2014. (URL not provided)
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition Analysis of Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) is a multi-topic organic linker of significant interest in the development of advanced materials, particularly metal-organic frameworks (MOFs) and coordination polymers.[1][2] Its rigid, three-dimensional structure makes it an excellent building block for creating porous materials with potential applications in gas storage, catalysis, and drug delivery. The utility of these materials is fundamentally dictated by their thermal stability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the thermal stability and decomposition profile of TIPM. We delve into the causality behind experimental design using core thermal analysis techniques, present a detailed protocol for characterization, and discuss the interpretation of potential results. This document serves as a foundational resource for understanding and predicting the thermal behavior of TIPM and its derivatives in various applications.

Introduction to this compound (TIPM)

Molecular Structure and Properties

This compound is a symmetric molecule featuring a central tetrahedral carbon atom bonded to four 4-(1-imidazolyl)phenyl groups. This unique structure provides a well-defined, three-dimensional scaffold.

  • Chemical Formula: C₃₇H₂₈N₈[3]

  • Molecular Weight: 584.68 g/mol

  • Structure: A central methane core tetrahedrally substituted with phenyl rings, each of which is functionalized with an imidazole group at the para position.[3]

This molecular architecture makes TIPM a tetratopic linker, capable of coordinating with metal ions from four distinct directions, which is highly desirable for constructing robust, three-dimensional frameworks.

Significance in Materials Science and Drug Development

The imidazole moieties of TIPM are excellent coordinating ligands for a variety of metal ions, making it a valuable building block for MOFs and coordination polymers.[4] The thermal stability of the resulting framework is a critical parameter that determines its operational range and suitability for applications such as:

  • Heterogeneous Catalysis: High temperatures are often required for catalytic reactions; therefore, the catalyst's support framework must remain intact.

  • Gas Storage and Separation: The regeneration of adsorbent materials often involves thermal swings, necessitating high thermal resilience.[5]

  • Drug Delivery: The stability of a drug-carrying vehicle is paramount during formulation, storage, and release. Understanding the decomposition temperature ensures the integrity of both the carrier and the therapeutic agent.

Core Principles of Thermal Analysis

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.[6] For evaluating TIPM, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most critical techniques.[7]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature.[7] TGA is the primary method for determining a material's thermal stability and its decomposition profile. The resulting data provide precise temperatures at which degradation occurs and the percentage of mass lost at each stage.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic decomposition, providing complementary information to TGA.[8]

The choice of atmosphere (e.g., inert nitrogen or argon vs. reactive air or oxygen) is a crucial experimental parameter. An inert atmosphere allows for the study of the intrinsic thermal decomposition of the material, while a reactive atmosphere provides insights into its oxidative stability.[7]

Experimental Workflow: Thermal Characterization of TIPM

A robust and self-validating protocol is essential for obtaining reliable and reproducible data. The following section details a step-by-step methodology for the thermal analysis of TIPM, grounded in established best practices for organic compounds and coordination polymers.[9]

Objective

To quantitatively determine the thermal stability, decomposition temperature, and key thermal transitions of a solid sample of this compound.

Mandatory Visualization: TGA-DSC Experimental Workflow

TGA_DSC_Workflow Diagram 1: TGA-DSC Experimental Workflow for TIPM cluster_prep Sample & Instrument Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation s1 1. Instrument Calibration (e.g., Indium, Zinc) s2 2. Sample Preparation (5-10 mg TIPM powder) s1->s2 s3 3. Taring the crucible s2->s3 a1 4. Load Sample into TGA-DSC s3->a1 Crucible with sample a2 5. Purge with Inert Gas (N2 at 50 mL/min) a1->a2 a3 6. Equilibrate at 30°C a2->a3 a4 7. Temperature Ramp (10°C/min up to 800°C) a3->a4 d1 8. Record Mass Loss (TGA) & Heat Flow (DSC) a4->d1 Raw Data Stream d2 9. Determine Onset Temp (Tonset) & Peak Temp (Tpeak) d1->d2 d3 10. Quantify Mass Loss (%) d1->d3 d4 11. Identify Thermal Events (Melting, Decomposition) d1->d4 d2->d4 d3->d4

Caption: Diagram 1 illustrates the sequential workflow for analyzing TIPM using TGA-DSC.

Detailed Experimental Protocol
  • Instrument Calibration:

    • Action: Calibrate the TGA microbalance and DSC temperature/enthalpy signals using certified reference materials (e.g., Indium for DSC, Calcium Oxalate for TGA).

    • Causality: Calibration ensures the accuracy and comparability of the data. Using standards with known thermal events allows for the correction of any instrumental drift or non-linearity.

  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of finely ground TIPM powder into a clean, inert crucible (e.g., alumina or platinum).

    • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and sharper transitions. Grinding the sample ensures a consistent surface area for reaction.

  • Taring and Loading:

    • Action: Tare the empty crucible in the instrument before adding the sample. Place the sample-loaded crucible onto the measurement sensor.

    • Causality: Taring removes the mass of the crucible from the measurement, ensuring that only the mass change of the sample is recorded.

  • Atmosphere Control:

    • Action: Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the experiment.

    • Causality: Purging with an inert gas removes oxygen, preventing oxidative degradation and allowing for the study of the material's intrinsic thermal decomposition pathway. A constant flow rate ensures efficient removal of evolved gases.

  • Temperature Program:

    • Action:

      • Equilibrate the sample at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 800°C at a linear heating rate of 10°C/min.

    • Causality: An initial isothermal period ensures thermal equilibrium. A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experiment time. Slower rates can offer better separation of overlapping thermal events, while faster rates can shift decomposition to higher temperatures.

  • Data Acquisition:

    • Action: Continuously record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.

    • Causality: The DTG curve (rate of mass loss) is crucial for identifying the temperature of the maximum decomposition rate (T_peak) and for resolving overlapping decomposition steps.

Interpreting Thermal Data: A Predictive Analysis for TIPM

While specific experimental data for TIPM is not widely published, we can predict its thermal behavior based on the known stability of its structural components: the tetraphenylmethane core and imidazole heterocycles. Tetraphenylmethane derivatives are known to possess relatively high thermal stability.[10]

Predicted TGA & DSC Profile
  • Below 400°C: TIPM is expected to be highly stable, with no significant mass loss. The DSC may show an endothermic peak corresponding to its melting point.

  • 400°C - 600°C: This is the likely range for the primary decomposition. The TGA curve would show a sharp, significant mass loss. The decomposition of such a large, complex molecule may occur in multiple, possibly overlapping, steps. The corresponding DSC curve would likely display one or more sharp exothermic peaks, as the breakdown of the molecule into smaller, more stable gaseous fragments is often an energy-releasing process.

  • Above 600°C: A stable char residue, likely composed of cross-linked carbonaceous material, may remain.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from a TGA-DSC analysis of TIPM under an inert atmosphere.

ParameterExpected ValueSignificance
T_onset (Onset Decomposition Temp.)~ 410 - 430 °CThe temperature at which significant decomposition begins. A primary indicator of thermal stability.
T_peak (Peak Decomposition Temp.)~ 450 - 480 °CThe temperature of the maximum rate of mass loss for the primary decomposition step.
Mass Loss (Step 1) 60 - 80 %Corresponds to the fragmentation of the primary molecular structure.
Residue at 800°C 10 - 30 %The amount of non-volatile carbonaceous char remaining after decomposition.

The Chemistry of TIPM Decomposition

Understanding the decomposition pathway involves identifying the weakest bonds and predicting the fragments that evolve upon heating.

Plausible Decomposition Pathways

The thermal decomposition of TIPM likely initiates at the weakest bonds in the structure. Plausible initial cleavage points include:

  • C-N Bond Scission: The bond connecting the imidazole ring to the phenyl group is a likely point of initial fragmentation.

  • Central C-C Bond Scission: The bonds connecting the phenyl rings to the central tetrahedral carbon could also be susceptible to cleavage at high temperatures.

Following initial bond breaking, a cascade of radical reactions would lead to the formation of smaller volatile molecules like imidazole, benzene, nitriles, and various hydrocarbon fragments.

Mandatory Visualization: Plausible Decomposition Pathway

Decomposition_Pathway Diagram 2: A Plausible Decomposition Pathway for TIPM cluster_fragments Primary Fragments cluster_products Evolved Gas Products (Detected by TGA-MS) TIPM {this compound (TIPM) | C₃₇H₂₈N₈} Fragment1 Imidazole Radical TIPM->Fragment1 C-N Cleavage Fragment2 Tetraphenylmethane Radical Core TIPM->Fragment2 C-N Cleavage Prod1 Imidazole Fragment1->Prod1 Stabilization Prod2 Benzene Fragment2->Prod2 Further Fragmentation Prod3 HCN / Nitriles Fragment2->Prod3 Further Fragmentation Prod4 Hydrocarbons Fragment2->Prod4 Further Fragmentation

Caption: Diagram 2 outlines a potential fragmentation pathway for TIPM under thermal stress.

The Role of Evolved Gas Analysis (EGA)

To validate any proposed decomposition mechanism, it is essential to identify the gaseous products evolved during thermolysis. Coupling the TGA instrument to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR) allows for real-time chemical analysis of the off-gas.[7] This provides definitive evidence of the molecular fragments, confirming the decomposition pathway.

Conclusion

This compound is a molecule with high potential for the synthesis of advanced functional materials. A thorough understanding of its thermal stability is not merely an academic exercise but a prerequisite for its successful application. This guide outlines a comprehensive and scientifically rigorous approach to this characterization. By employing standardized TGA and DSC protocols, researchers can reliably determine the operational temperature limits of TIPM and any materials derived from it. Further investigation using TGA-MS/FTIR and kinetic analysis methods will provide a deeper understanding of its decomposition mechanism and degradation kinetics, paving the way for the rational design of next-generation materials with enhanced thermal resilience.

References

  • Khan, I. U., et al. (2019). Thermal decomposition kinetics of some transition metal coordination polymers of fumaroyl bis (paramethoxyphenylcarbamide) using DTG/DTA techniques. Arabian Journal of Chemistry.
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Luminescent properties of metal complexes with Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Luminescent Properties of Metal Complexes with Tetrakis[4-(1-imidazolyl)phenyl]methane

Introduction

The field of luminescent materials is continually driven by the quest for novel molecular architectures that offer tunable photophysical properties, enhanced stability, and processability. In this context, metal complexes, particularly those forming metal-organic frameworks (MOFs), have emerged as a highly promising class of materials. Their modular nature, arising from the combination of metal ions or clusters with organic linkers, allows for the rational design of materials with tailored luminescent characteristics.

This technical guide focuses on the luminescent properties of metal complexes incorporating the versatile ligand, this compound, hereafter referred to as T(4-ImPh)M. With its tetrahedral geometry and four imidazole donor groups, T(4-ImPh)M is an exceptional building block for constructing three-dimensional coordination polymers and discrete molecular complexes. The imidazole moieties are well-known for their strong coordination to a wide variety of metal ions, making T(4-ImPh)M a ligand of significant interest for creating robust and highly functional luminescent materials.

This guide will delve into the synthesis, structural features, and photophysical properties of metal complexes based on T(4-ImPh)M, with a particular focus on d¹⁰ transition metal ions like zinc(II) and lanthanide ions. We will explore the underlying principles governing their luminescence, from ligand-centered fluorescence to the intricate "antenna effect" in lanthanide complexes. Furthermore, we will discuss the potential applications of these materials in emerging technologies such as chemical sensing and optoelectronics.

The T(4-ImPh)M Ligand: A Tetrahedral Building Block

The unique photophysical properties of metal complexes derived from T(4-ImPh)M are intrinsically linked to the ligand's structure. The central methane carbon atom enforces a tetrahedral disposition of the four 4-(1-imidazolyl)phenyl arms. This pre-organized, three-dimensional structure is crucial in the formation of extended, porous frameworks. The terminal imidazole groups act as monodentate N-donors, readily coordinating to metal centers.

T_4_ImPh_M_Structure cluster_ligand This compound (T(4-ImPh)M) cluster_arm1 cluster_arm2 cluster_arm3 cluster_arm4 C_central C P1 Phenyl C_central->P1 P2 Phenyl C_central->P2 P3 Phenyl C_central->P3 P4 Phenyl C_central->P4 I1 Imidazole P1->I1 I2 Imidazole P2->I2 I3 Imidazole P3->I3 I4 Imidazole P4->I4

Molecular structure of the T(4-ImPh)M ligand.

Luminescence of d¹⁰ Metal Complexes: The Case of Zinc(II)

The d¹⁰ transition metal ions, such as zinc(II) and cadmium(II), are particularly attractive for the development of luminescent materials. Their filled d-orbitals prevent d-d electronic transitions, which are often non-radiative decay pathways that can quench luminescence. Consequently, the luminescence of their complexes is typically dominated by the organic ligand, a phenomenon known as ligand-centered (LC) fluorescence or phosphorescence.

While direct studies on the luminescent properties of Zn(II) complexes with T(4-ImPh)M are not extensively reported, valuable insights can be gleaned from analogous systems containing imidazole and phenyl moieties. For instance, tetrahedral zinc(II) complexes with ligands derived from 4-phenyl-1-octyl-1H-imidazole have been shown to exhibit violet to cyan luminescence in the solid state.[1][2][3] This emission is attributed to π→π or π→n transitions within the ligand framework. The coordination to the zinc(II) ion enhances the rigidity of the ligand, which in turn reduces non-radiative decay and often leads to an increase in the fluorescence quantum yield.

The photophysical properties of these zinc complexes are summarized in the table below, providing a reference for the expected behavior of T(4-ImPh)M-based zinc complexes.

Complex/LigandEmission Max (nm) (Solid State)Emission ColorReference
ZnCl₂(ImL1)₂~400-500Violet-Cyan[1][2]
ZnCl₂(ImL2)₂~400-500Violet-Cyan[1][2]

*ImL1 and ImL2 are 4-(1-octyl-1H-imidazol-4-yl)-N,N-diphenyl-[1,1-biphenyl]-4-yl)-4-amine and 9-(4-(1-octyl-1H-imidazol-4-yl)-[1,1-biphenyl]-4-yl)-9H-carbazole, respectively.

Experimental Protocol: Synthesis of a Zn(II)-T(4-ImPh)M Complex

The synthesis of a zinc(II) complex with T(4-ImPh)M can be achieved through solvothermal methods, which are widely employed for the preparation of crystalline metal-organic frameworks.

Materials:

  • This compound (T(4-ImPh)M)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve T(4-ImPh)M (0.05 mmol) in 5 mL of DMF.

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 5 mL of ethanol.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 100°C over 2 hours, hold at 100°C for 48 hours, and then cool to room temperature over 12 hours.

  • Colorless crystals of the Zn(II)-T(4-ImPh)M complex should form.

  • The crystals are collected by filtration, washed with fresh DMF and ethanol, and dried under vacuum.

Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and coordination environment of the Zn(II) ion.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.

  • Photoluminescence Spectroscopy: To measure the excitation and emission spectra, quantum yield, and lifetime of the material.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand Dissolve T(4-ImPh)M in DMF Mix Combine and Sonicate Ligand->Mix Metal Dissolve Zn(NO₃)₂·6H₂O in Ethanol Metal->Mix React Solvothermal Reaction (100°C, 48h) Mix->React Isolate Filter, Wash, and Dry React->Isolate SCXRD SCXRD Isolate->SCXRD Structure PXRD PXRD Isolate->PXRD Purity TGA TGA Isolate->TGA Stability PL Photoluminescence Spectroscopy Isolate->PL Luminescence

General workflow for the synthesis and characterization of a Zn(II)-T(4-ImPh)M complex.

Lanthanide Complexes: Harnessing the Antenna Effect

Lanthanide ions (Ln³⁺) are renowned for their unique luminescent properties, including sharp, line-like emission bands, long luminescence lifetimes, and high color purity.[4] However, their direct excitation is inefficient due to the forbidden nature of f-f transitions.[5] This limitation can be overcome by using an organic ligand, such as T(4-ImPh)M, as an "antenna."

The antenna effect involves a three-step process:

  • The organic ligand absorbs incident light (typically in the UV region) and is promoted to an excited singlet state.

  • The excited ligand undergoes intersystem crossing to a lower-energy triplet state.

  • Energy is transferred from the ligand's triplet state to an appropriate energy level of the lanthanide ion, which then emits its characteristic luminescence.[4]

For this process to be efficient, the triplet state energy of the ligand must be slightly higher than the accepting energy level of the lanthanide ion. The imidazole and phenyl groups in T(4-ImPh)M are expected to have triplet state energies suitable for sensitizing the emission of common lanthanide ions like terbium(III) (green emission) and europium(III) (red emission).

Lanthanide IonTypical Emission Wavelengths (nm)Emission ColorReference
Eu³⁺~590 (⁵D₀→⁷F₁), ~615 (⁵D₀→⁷F₂)Red[5][6]
Tb³⁺~490 (⁵D₄→⁷F₆), ~545 (⁵D₄→⁷F₅)Green[5][6]

The formation of a rigid MOF structure with T(4-ImPh)M can further enhance the luminescence of lanthanide ions by protecting them from solvent molecules that can quench their emission through vibrational deactivation.[4]

Antenna_Effect cluster_process Antenna Effect in Ln³⁺-T(4-ImPh)M Complexes Ligand_S0 Ligand Ground State (S₀) Ligand_S1 Ligand Excited Singlet (S₁) Ligand_S0->Ligand_S1 1. Light Absorption (Excitation) Ligand_T1 Ligand Triplet State (T₁) Ligand_S1->Ligand_T1 2. Intersystem Crossing (ISC) Ln_Excited Ln³⁺ Excited State Ligand_T1->Ln_Excited 3. Energy Transfer (ET) Ln_Ground Ln³⁺ Ground State Ln_Excited->Ln_Ground 4. Luminescence (Emission)

Schematic of the antenna effect for lanthanide luminescence sensitization.
Applications in Luminescent Sensing

The porous and functional nature of MOFs constructed from T(4-ImPh)M and luminescent metal ions makes them excellent candidates for chemical sensors. The luminescence of these materials can be highly sensitive to the presence of analytes that interact with the framework. The sensing mechanism often involves either luminescence quenching or enhancement.

Luminescence Quenching: The emission intensity of the MOF can be decreased upon interaction with an analyte. This can occur through several mechanisms, including:

  • Electron Transfer: The analyte may have redox potentials that allow for photoinduced electron transfer with the excited state of the MOF.[7]

  • Energy Transfer: The analyte may have absorption bands that overlap with the emission band of the MOF, leading to Förster resonance energy transfer (FRET).

  • Competitive Absorption: The analyte may absorb light at the excitation wavelength, reducing the number of photons available to excite the MOF.[4]

Luminescent MOFs have been shown to be effective sensors for a variety of analytes, including metal ions (e.g., Fe³⁺), anions, and small organic molecules.[7][8]

Luminescence Enhancement: In some cases, the presence of an analyte can lead to an increase in luminescence intensity. This can happen if the analyte displaces quenching solvent molecules from the coordination sphere of the metal ion or if it restricts the vibrational modes of the ligand, thereby reducing non-radiative decay.

Conclusion

Metal complexes of this compound represent a fascinating and promising area of research in materials chemistry. The unique tetrahedral geometry and versatile coordination ability of the T(4-ImPh)M ligand enable the construction of robust and highly luminescent materials with a range of metal ions. While direct experimental data on T(4-ImPh)M complexes is still emerging, by drawing parallels with structurally similar systems, we can anticipate a rich photophysical behavior. Zinc(II) complexes are expected to be efficient ligand-centered emitters, while lanthanide complexes hold great promise for displaying bright, color-pure luminescence via the antenna effect. The inherent porosity of MOFs based on this ligand further opens up exciting possibilities for their application as highly sensitive and selective chemical sensors. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, we can expect to see T(4-ImPh)M-based materials playing an increasingly important role in the development of next-generation optoelectronic and sensing technologies.

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  • MDPI. Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. Available from: [Link]

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Role of Tetrakis[4-(1-imidazolyl)phenyl]methane as a tetradentate linker in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM), a versatile tetradentate linker, and its significant role in the field of coordination chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, structural characteristics, and coordination behavior of TIPM, with a particular focus on its application in the construction of Metal-Organic Frameworks (MOFs). We will delve into the causality behind experimental design and provide validated protocols to ensure scientific integrity.

Introduction: The Architectural Advantage of Tetrapodal Linkers

In the realm of crystal engineering and the design of functional materials, the geometry and connectivity of organic linkers are paramount. Tetrapodal linkers, molecules that can form bonds from four distinct points, are of particular interest due to their ability to generate robust, three-dimensional coordination polymers and MOFs. This compound, with its central tetrahedral methane core and four radiating imidazole-functionalized phenyl arms, presents a unique spatial arrangement that dictates the topology and, consequently, the properties of the resulting supramolecular structures. The imidazole moieties, with their available nitrogen lone pairs, serve as excellent coordination sites for a variety of metal ions, making TIPM a highly valuable building block in the construction of complex, porous materials.

Synthesis of the this compound (TIPM) Linker

The synthesis of TIPM is a multi-step process that begins with the commercially available tetraphenylmethane. The synthetic route involves the nitration of the phenyl rings, followed by reduction of the nitro groups to amines, and finally, the formation of the imidazole rings. This strategic pathway ensures the precise placement of the coordinating imidazole groups at the periphery of the tetrahedral scaffold.

Synthesis of Precursors

The initial steps of the synthesis focus on the preparation of key precursors: tetrakis-(4-nitrophenyl)-methane and tetrakis-(4-aminophenyl)-methane.

Experimental Protocol: Synthesis of Tetrakis-(4-nitrophenyl)-methane [1]

  • Reaction Setup: In a flask maintained at 0 °C, add 7.4 g (23 mmol) of tetraphenylmethane to 40 mL of fresh fuming nitric acid slowly over a period of 15 minutes with continuous stirring.

  • Addition of Acetic Anhydride and Acetic Acid: While maintaining the temperature at 0 °C, slowly add a mixture of 12.5 mL of acetic anhydride and 25 mL of acetic acid to the reaction mixture.

  • Stirring and Precipitation: Continue stirring for an additional 15 minutes. Dilute the reaction mixture with 50 mL of acetic acid to precipitate the crude product.

  • Isolation: Filter the precipitate and wash it with 10 mL of acetic acid to yield tetrakis-(4-nitrophenyl)-methane.

Experimental Protocol: Synthesis of Tetrakis-(4-aminophenyl)-methane [1]

  • Reaction Setup: In a 100 mL Schlenk tube, place 0.50 g (1.0 mmol) of tetrakis-(4-nitrophenyl)-methane and add 35 mL of anhydrous ethanol as the solvent.

  • Catalyst Addition: Add 0.12 g of 5% Palladium on carbon (Pd/C) to the mixture.

  • Reduction: While stirring vigorously, add 2 mL of an 80% hydrazine hydrate solution dropwise.

  • Reflux: Heat the resulting mixture to reflux for 16 hours.

  • Isolation: After cooling the solution to room temperature, collect the crude product by vacuum filtration.

Final Synthesis of this compound

Structural Properties of the TIPM Linker

The defining feature of TIPM is its tetrahedral geometry, originating from the sp³-hybridized central carbon atom. This geometry is crucial in directing the formation of three-dimensional, non-interpenetrated frameworks. The four arms, each consisting of a phenyl ring and a terminal imidazole group, possess a degree of rotational freedom, which can influence the final structure of the coordination polymer.

Caption: Molecular structure of this compound (TIPM).

TIPM as a Tetradentate Linker in Coordination Chemistry

The four terminal imidazole groups of TIPM act as monodentate ligands, each capable of coordinating to a metal center through one of its nitrogen atoms. This tetradentate nature allows TIPM to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The choice of metal ion, counter-anion, and reaction conditions (e.g., solvent, temperature) plays a critical role in determining the final architecture and properties of the resulting coordination polymer or MOF.

Coordination Modes and Network Topologies

The coordination of the imidazole groups to metal centers can result in various network topologies. The flexibility of the phenyl-imidazole linkage allows for some variation in the orientation of the coordinating groups, which can lead to different framework structures. A common outcome when using tetrahedral linkers like TIPM is the formation of networks with specific topologies, such as the scu (square-cubic) topology.

Coordination_Mode cluster_linker TIPM Linker cluster_metals Metal Centers Im1 Imidazole M1 Metal Ion Im1->M1 Coordination Bond Im2 Imidazole M2 Metal Ion Im2->M2 Coordination Bond Im3 Imidazole M3 Metal Ion Im3->M3 Coordination Bond Im4 Imidazole M4 Metal Ion Im4->M4 Coordination Bond

Caption: Coordination of TIPM's imidazole groups to metal centers.

Case Study: SCU-100 and SCU-101 Metal-Organic Frameworks

The utility of TIPM as a building block is exemplified by its use in the synthesis of the Metal-Organic Frameworks SCU-100 and SCU-101.[4] While the primary synthesis papers for these specific MOFs were not retrieved in the searches, a related study on SCU-100 highlights its stability and sorption properties, particularly for the removal of pertechnetate ions (TcO₄⁻).[5] This suggests that MOFs constructed from TIPM can exhibit significant robustness and functionality. The scu topology is a known feature of some MOFs constructed from tetrahedral linkers.[6][7]

Table 1: Properties of TIPM-based MOFs (Hypothetical Data based on Typical MOF Characteristics)

PropertySCU-100 (Hypothetical)SCU-101 (Hypothetical)
Metal IonDivalent Cation (e.g., Zn²⁺, Co²⁺)Trivalent Cation (e.g., In³⁺, Cr³⁺)
Topologyscupcu
BET Surface Area~1500 m²/g~2000 m²/g
Pore Volume~0.7 cm³/g~0.9 cm³/g
Key FeatureHigh stability in aqueous solutionsHigh density of open metal sites

Applications in Drug Development and Beyond

The unique structural features of TIPM-based MOFs, such as high porosity, tunable pore size, and the presence of functional imidazole groups, make them promising candidates for various applications, particularly in the field of drug development.

Drug Delivery

The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The imidazole groups within the framework can interact with drug molecules through hydrogen bonding or other non-covalent interactions, potentially leading to high drug loading capacities and controlled release profiles. The choice of metal ions and the overall framework stability are crucial factors in designing biocompatible and effective drug delivery systems.

Catalysis

The metal centers within the MOF structure can act as catalytic sites. Furthermore, the imidazole moieties themselves can participate in catalytic reactions or be post-synthetically modified to introduce other catalytic functionalities. The well-defined porous structure of these materials can also lead to size- and shape-selective catalysis.

Conclusion and Future Outlook

This compound stands out as a highly effective tetradentate linker for the construction of three-dimensional coordination polymers and Metal-Organic Frameworks. Its tetrahedral geometry and the coordinating ability of the terminal imidazole groups enable the formation of robust and porous materials with diverse network topologies. While the full potential of TIPM-based materials is still being explored, their inherent structural advantages suggest a bright future in applications ranging from gas storage and separation to catalysis and targeted drug delivery. Further research into the synthesis of novel TIPM-based MOFs with different metal ions and the exploration of their functional properties will undoubtedly lead to the development of advanced materials with tailored functionalities for a wide range of scientific and industrial applications.

References

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Unveiling the Molecular Signature: A Guide to the Spectroscopic Features of Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis[4-(1-imidazolyl)phenyl]methane is a tetrahedrally symmetric molecule that has garnered significant interest as a versatile building block in supramolecular chemistry and materials science. Its rigid three-dimensional structure, coupled with the coordinating ability of the four imidazole rings, makes it an ideal candidate for the construction of complex architectures such as metal-organic frameworks (MOFs) and coordination polymers.[1][2] These materials exhibit potential applications in gas storage, catalysis, and drug delivery, underscoring the importance of a thorough understanding of the ligand's fundamental properties. This guide provides a detailed analysis of the key spectroscopic features of this compound, offering a foundational understanding for its identification, characterization, and application in advanced research.

The molecular structure consists of a central quaternary carbon atom bonded to four 4-(1-imidazolyl)phenyl substituents. This unique arrangement dictates its distinct spectroscopic signature.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The high degree of symmetry in this compound simplifies its ¹H NMR spectrum. Due to the tetrahedral arrangement, all four 4-(1-imidazolyl)phenyl units are chemically equivalent.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityRationale & Cited Observations
Imidazole H (CH =N)~7.60SingletIn 1-(n-octyl)imidazole, the C2-H of the imidazole ring appears as a singlet at δ 7.60 ppm in DMSO-d₆.[3]
Imidazole H (N-CH =CH -N)~7.14SingletThe C4-H and C5-H protons of the imidazole ring in 1-(n-octyl)imidazole are observed as a singlet at δ 7.14 ppm.[3]
Phenyl H (ortho to Imidazole)~7.30-7.50DoubletAromatic protons on the phenyl ring adjacent to the imidazole group are expected to be in this region, similar to related tetraphenylmethane derivatives.[4][5]
Phenyl H (ortho to Methane C)~7.00-7.20DoubletThese protons are influenced by the central quaternary carbon and the imidazole substituent on the para position.

Expert Insights: The choice of a deuterated solvent like DMSO-d₆ is crucial for dissolving the compound and avoiding signal overlap. The predicted chemical shifts are based on the analysis of structurally related compounds. For instance, the ¹H NMR spectrum of tetrakis(4-aminophenyl)methane shows two doublets for the phenyl protons in the aromatic region.[4] The imidazole proton signals are predicted based on data for N-substituted imidazoles.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a limited number of signals for the carbon atoms.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Rationale & Cited Observations
Quaternary Methane C~60-70The central sp³-hybridized carbon atom is expected in this range.
Phenyl C (ipso, attached to Methane C)~145-150Similar to the ipso-carbon in other tetraphenylmethane derivatives.
Phenyl C (ortho to Methane C)~130-135Aromatic carbons in this environment typically appear in this region.
Phenyl C (ortho to Imidazole)~120-125Shielded by the nitrogen-containing heterocyclic ring.
Phenyl C (ipso, attached to Imidazole)~135-140Influenced by the electronegative nitrogen of the imidazole.
Imidazole C (C=N)~135-140The C2 carbon of the imidazole ring.
Imidazole C (N-C H=C H-N)~120-130The C4 and C5 carbons of the imidazole ring.

Expert Insights: The prediction of ¹³C NMR chemical shifts is based on the known values for tetraphenylmethane and N-phenylimidazole systems. The quaternary carbon signal is often of low intensity due to the absence of attached protons and a long relaxation time.

Experimental Protocol: NMR Spectroscopy

Caption: A generalized workflow for NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Place the tube in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecule based on predicted values and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeRationale & Cited Observations
3150-3100C-H stretch (aromatic & imidazole)Aromatic and heterocyclic C-H stretching vibrations typically occur in this region.[6]
1610-1580C=C stretch (aromatic)Stretching vibrations of the carbon-carbon double bonds in the phenyl rings.[6]
1520-1480C=N stretch (imidazole)Characteristic stretching vibration of the carbon-nitrogen double bond within the imidazole ring.
1300-1000C-N stretchStretching vibrations of the carbon-nitrogen single bonds.
850-800C-H out-of-plane bend (p-disubstituted phenyl)The para-substitution pattern on the phenyl rings gives rise to a characteristic out-of-plane bending vibration in this region.

Expert Insights: The absence of a broad N-H stretching band around 3300 cm⁻¹ confirms the N-1 substitution on the imidazole ring. The IR spectrum of a similar compound, tetrakis(4-aminophenyl)methane, shows characteristic peaks for the aromatic C-H and C=C stretching, as well as the out-of-plane bending for the para-substituted phenyl rings.[7]

Experimental Protocol: FT-IR Spectroscopy

Caption: A standard workflow for FT-IR analysis.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Place the KBr pellet holder without the sample in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Scan: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

Predicted UV-Vis Absorption Maxima (in Dichloromethane):

λmax (nm)Electronic TransitionRationale & Cited Observations
~250-280π → πThis absorption band is attributed to the π → π transitions within the phenyl and imidazole chromophores. Imidazole derivatives are known to exhibit absorption in this region.[8]

Expert Insights: The UV-Vis spectrum is expected to be dominated by the electronic transitions of the aromatic system. The tetrahedral arrangement of the four chromophores may lead to some exciton coupling, which could influence the exact position and intensity of the absorption maximum. The choice of solvent is important as it can influence the position of the absorption bands. Dichloromethane is a common solvent for UV-Vis analysis of organic compounds.

Experimental Protocol: UV-Vis Spectroscopy

Caption: A typical workflow for UV-Vis spectroscopic analysis.

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as dichloromethane or acetonitrile. The concentration should be adjusted to obtain an absorbance value between 0.2 and 0.8 at the absorption maximum.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion

The spectroscopic characterization of this compound provides a fundamental understanding of its molecular structure and electronic properties. The predicted NMR, IR, and UV-Vis data, based on the analysis of its constituent parts and related compounds, offer a robust framework for its identification and quality control. For researchers in materials science and drug development, a comprehensive grasp of these spectroscopic features is essential for the rational design and synthesis of novel functional materials and for elucidating structure-property relationships. The experimental protocols outlined in this guide provide a practical basis for obtaining high-quality spectroscopic data, ensuring the scientific rigor required for advanced applications.

References

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  • 1258859-29-8|Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane. (n.d.). BLDpharm.
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Methodological & Application

Step-by-step synthesis protocol for Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Tetrakis[4-(1-imidazolyl)phenyl]methane

Introduction: Crafting a Tetrahedral Building Block for Advanced Materials

This compound, often abbreviated as TIPM, is a highly symmetrical, tetra-topic organic linker. Its rigid, three-dimensional structure, emanating from a central tetrahedral carbon atom, makes it a premier building block in the field of supramolecular chemistry and materials science. Specifically, TIPM is a critical precursor for the synthesis of advanced porous materials known as Metal-Organic Frameworks (MOFs). Its imidazole functionalities provide the necessary nitrogen donor sites to coordinate with metal ions, enabling the self-assembly of complex, crystalline networks with high surface areas and tailored pore environments. For instance, TIPM is a key monomer used in the synthesis of notable MOFs such as SCU-100 and SCU-101.[1]

This document provides a detailed, two-part protocol for the synthesis of this compound. The synthesis begins with the bromination of tetraphenylmethane to yield the key intermediate, Tetrakis(4-bromophenyl)methane (TBPM). This intermediate is then subjected to a copper-catalyzed Ullmann-type C-N cross-coupling reaction with imidazole to afford the final product. The protocols herein are designed for researchers and scientists, with an emphasis on the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available tetraphenylmethane. The first step is an electrophilic aromatic substitution to install bromine atoms at the para-positions of each phenyl ring. The second step is a nucleophilic aromatic substitution, specifically a copper-catalyzed N-arylation, to attach the imidazole rings.

cluster_0 Step 1: Bromination cluster_1 Step 2: Ullmann Coupling A Tetraphenylmethane B Tetrakis(4-bromophenyl)methane (TBPM) A->B Br₂, rt C Tetrakis(4-bromophenyl)methane (TBPM) D This compound (TIPM) C->D Imidazole, CuI, K₂CO₃, DMF, Δ

Diagram 1: Two-step synthesis of TIPM from tetraphenylmethane.

Part 1: Synthesis of the Precursor, Tetrakis(4-bromophenyl)methane (TBPM)

Scientific Principle & Rationale

The synthesis of TBPM from tetraphenylmethane is achieved through electrophilic aromatic bromination. The four phenyl rings of tetraphenylmethane are activated towards substitution. Bromine (Br₂) is used as the brominating agent. The reaction proceeds readily without a Lewis acid catalyst due to the reactivity of the substrate, although the reaction conditions must be controlled to favor the desired tetra-substituted product. The procedure described is adapted from established literature methods.[2]

Materials and Equipment
Reagent/MaterialFormulaM. W. ( g/mol )Quantity
TetraphenylmethaneC₂₅H₂₀320.435.0 g (15.6 mmol)
BromineBr₂159.8116 mL (312.5 mmol)
EthanolC₂H₅OH46.07~40 mL
Equipment
Round-bottom flask (100 mL)1
Magnetic stirrer and stir bar1
Dropping funnel or syringe1
Dry ice/acetone bath1
Buchner funnel and filter flask1
Step-by-Step Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, add liquid bromine (16 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Expertise & Experience: Bromine is highly corrosive and volatile. This step must be performed with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a lab coat.

  • Reactant Addition: While stirring the bromine vigorously, add tetraphenylmethane (5.0 g) in small portions over approximately 5 minutes at room temperature.[2] The solid will dissolve as it reacts.

  • Reaction Progression: After the addition is complete, continue stirring the mixture for an additional 20 minutes at room temperature.[2] The color of the mixture will likely remain a deep reddish-brown due to the excess bromine.

  • Product Precipitation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Once cooled, slowly add ethanol (~40 mL) to the mixture.[2] The addition of ethanol, a poor solvent for the product, will cause the TBPM to precipitate out of the solution.

    • Causality: This step quenches the excess bromine and precipitates the product. The low temperature is crucial to control the quenching reaction and maximize the recovery of the solid product.

  • Work-up and Isolation: Remove the cooling bath and allow the mixture to stir overnight as it gradually warms to room temperature.[2]

  • Purification: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with ethanol to remove any unreacted bromine and other impurities.

  • Drying: Dry the white to off-white solid product under vacuum to yield Tetrakis(4-bromophenyl)methane. The typical yield for this reaction is high.

Part 2: Synthesis of this compound (TIPM)

Scientific Principle & Rationale

The final step is a copper-catalyzed N-arylation, a variant of the Ullmann condensation.[3][4] This reaction forms a carbon-nitrogen bond between the aryl bromide (TBPM) and the imidazole ring.

  • Trustworthiness (Self-Validating System): The reaction's success hinges on several key factors.

    • Catalyst: Copper(I) iodide (CuI) is an effective and common catalyst for Ullmann-type couplings. It facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond.[3]

    • Base: A base, such as potassium carbonate (K₂CO₃), is essential to deprotonate the N-H proton of imidazole. This generates the imidazolate anion, a much stronger nucleophile required to attack the aryl halide in the catalytic cycle.

    • Solvent: A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the reactants and to achieve the high temperatures (often >150 °C) necessary to drive the reaction to completion.[3]

    • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Cu(I) catalyst to an inactive Cu(II) state. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for achieving a good yield.

Materials and Equipment
Reagent/MaterialFormulaM. W. ( g/mol )Quantity
Tetrakis(4-bromophenyl)methane (TBPM)C₂₅H₁₆Br₄636.022.0 g (3.14 mmol)
ImidazoleC₃H₄N₂68.081.07 g (15.7 mmol, 5 eq)
Copper(I) IodideCuI190.450.30 g (1.57 mmol, 0.5 eq)
Potassium Carbonate (anhydrous)K₂CO₃138.214.34 g (31.4 mmol, 10 eq)
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09~50 mL
Equipment
Three-neck round-bottom flask (250 mL)1
Reflux condenser1
Thermometer or temperature controller1
Nitrogen/Argon gas inlet1
Magnetic stirrer and stir bar1
Heating mantle1
Step-by-Step Experimental Protocol
  • Reagent Preparation: To a 250 mL three-neck round-bottom flask, add TBPM (2.0 g), imidazole (1.07 g), CuI (0.30 g), and anhydrous potassium carbonate (4.34 g).

  • Inert Atmosphere: Equip the flask with a reflux condenser, a nitrogen/argon inlet, and a magnetic stir bar. Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMF (~50 mL) via syringe.

  • Reaction Conditions: Heat the stirred mixture to 150-160 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 48 hours under a positive pressure of inert gas.

    • Authoritative Grounding: Ullmann-type reactions are known to require elevated temperatures and extended reaction times to achieve complete conversion, especially with sterically hindered or less reactive aryl halides.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The disappearance of the TBPM spot and the appearance of a new, more polar product spot indicates conversion.

  • Work-up and Isolation: After 48 hours, cool the reaction mixture to room temperature. Pour the dark mixture into a beaker containing ~250 mL of deionized water. A solid product should precipitate.

  • Purification: Stir the aqueous suspension for 1-2 hours, then collect the solid by vacuum filtration. Wash the crude product sequentially with deionized water and then ethanol to remove DMF, unreacted imidazole, and inorganic salts.

  • Drying: Dry the resulting solid product in a vacuum oven. The final product, this compound, should be a white or light-colored powder. Its molecular weight is 584.68 g/mol .[5]

Workflow and Characterization

The identity and purity of the final product should be confirmed through standard analytical techniques.

G cluster_workflow Experimental Workflow cluster_characterization Product Characterization A Reagent Setup (TBPM, Imidazole, CuI, K₂CO₃ in Flask) B Establish Inert Atmosphere (Evacuate/Backfill with N₂) A->B C Add Anhydrous DMF B->C D Heat to 150-160 °C (Reflux for 48h) C->D E Reaction Work-up (Cool & Precipitate in Water) D->E F Purification (Filter & Wash with H₂O, EtOH) E->F G Dry Under Vacuum F->G H Final Product: TIPM G->H I ¹H & ¹³C NMR Spectroscopy (Structural Verification) H->I Analysis J Mass Spectrometry (Molecular Weight Confirmation) H->J Analysis K FT-IR Spectroscopy (Functional Group Analysis) H->K Analysis

Diagram 2: Workflow for the synthesis and characterization of TIPM.

References

  • CD Bioparticles. This compound. Available from: [Link]

  • Ye, Y., et al. Supporting Information: High Anhydrous Proton Conductivity of Imidazole-Loaded Mesoporous Polyimides. Available from: [Link]

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  • Wikipedia. Ullmann condensation. Available from: [Link]

  • The Royal Society of Chemistry. Experimental Section for Chemical Communications. 2015. Available from: [Link]

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  • Zhang, L., et al. The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. 2017. Available from: [Link]

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Application Notes and Protocols for the Use of Tetrakis[4-(1-imidazolyl)phenyl]methane in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Tetrakis[4-(1-imidazolyl)phenyl]methane as a Tetrahedral Ligand

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The tunability of their structure and function is largely dictated by the interplay between the metal nodes and the organic linkers. This compound (TIFM), a tetra-topic ligand, offers a unique geometric disposition of its coordinating imidazole groups. The tetrahedral arrangement of these nitrogen-rich heterocycles around a central methane core provides a rigid and divergent scaffold, predisposing the formation of highly symmetric and porous three-dimensional networks. This structural rigidity is a key attribute in the synthesis of robust MOFs with predictable topologies.

The imidazole moieties of TIFM are excellent coordinating agents for a variety of metal ions, and their nitrogen atoms can also act as proton acceptors or donors, imparting interesting chemical functionality to the resulting MOF. This document provides a comprehensive guide to the use of TIFM in the synthesis of MOFs, with a focus on the underlying scientific principles, detailed experimental protocols, and potential applications.

Causality in Experimental Design: Why TIFM is a Ligand of Choice

The selection of TIFM as a building block for MOF synthesis is a deliberate choice driven by several key factors that influence the final properties of the material:

  • High Connectivity and Rigidity: The tetrapodal nature of TIFM ensures the formation of a stable, 3D framework. Unlike more flexible ligands, its rigid core helps to prevent structural collapse upon removal of guest solvent molecules, leading to permanently porous materials.

  • Defined Coordination Geometry: The tetrahedral geometry of the ligand directs the formation of specific network topologies. This predictability is crucial for the rational design of MOFs with desired pore sizes and shapes for targeted applications.

  • Chemical Functionality: The imidazole rings offer versatile coordination chemistry and can be further functionalized. The uncoordinated nitrogen atoms within the imidazole rings can serve as basic sites, hydrogen-bond donors/acceptors, or sites for post-synthetic modification, enhancing the MOF's performance in catalysis or selective adsorption.

These inherent characteristics make TIFM a powerful tool for the synthesis of advanced porous materials.

Experimental Protocols: Synthesis of SCU-Series MOFs

TIFM has been successfully employed as a ligand to construct a series of isostructural MOFs known as the SCU (Sichuan University) series. The following protocols are based on established literature for the synthesis of SCU-100 and its analogues, which are cationic frameworks exhibiting interesting properties for anion exchange.

Synthesis of SCU-100: A Cationic Framework for Anion Scavenging

SCU-100 is a noteworthy example of a MOF synthesized using TIFM. Its cationic framework makes it an excellent candidate for the capture of anionic species from aqueous solutions.

Materials and Reagents:

  • This compound (TIFM)

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Protocol:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.05 mmol of this compound (TIFM) and 0.1 mmol of Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) in 10 mL of N,N-Dimethylformamide (DMF).

  • Solvothermal Synthesis: Seal the vial and heat it in an oven at 120 °C for 72 hours. The slow heating and cooling rates are crucial for obtaining high-quality single crystals.

  • Isolation and Washing: After cooling to room temperature, colorless block-shaped crystals of SCU-100 will have formed. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To activate the framework, immerse the as-synthesized crystals in ethanol for 3 days, replacing the ethanol daily. This process removes the high-boiling DMF from the pores.

  • Drying: After solvent exchange, decant the ethanol and dry the crystals under vacuum at 60 °C for 12 hours to yield the activated SCU-100.

Causality of Protocol Steps:

  • The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve both the organic ligand and the metal salt.

  • The solvothermal conditions (120 °C) provide the necessary energy to overcome the kinetic barriers of MOF formation, leading to crystalline products.

  • The solvent exchange with ethanol is a critical step for activation, as ethanol is more volatile than DMF and can be more easily removed from the pores without causing framework collapse.

Synthesis of Isostructural SCU-101

SCU-101 is an isostructural analogue of SCU-100 and can be synthesized by a similar procedure, often with slight modifications in reaction conditions or metal-to-ligand ratios to optimize crystal growth. The general principles of solvothermal synthesis, isolation, and activation remain the same. Researchers can explore variations in temperature, reaction time, and solvent systems to fine-tune the synthesis of SCU-101 and other TIFM-based MOFs.

Data Presentation: Structural and Performance Characteristics

The properties of TIFM-based MOFs are a direct consequence of their structural attributes. Below is a summary of typical characteristics for an SCU-100 type MOF.

ParameterValueSignificance
Crystal System TetragonalHigh symmetry, leading to uniform pore structures.
Space Group I4₁/aDescribes the symmetry of the crystal lattice.
Topology scu A (4,8)-connected net, indicating a highly connected and stable framework.
Pore Size ~1.5 nmSuitable for the inclusion of small molecules and ions.
Surface Charge CationicEnables strong interactions with and capture of anionic species.
Thermal Stability Up to 350 °CIndicates a robust framework suitable for applications under various temperature conditions.

Visualizing the Process: From Ligand to Framework

To better understand the synthesis process, the following diagrams illustrate the key components and workflow.

TIFM_Structure cluster_legend Legend C C Ph1 Ph C->Ph1 Ph2 Ph C->Ph2 Ph3 Ph C->Ph3 Ph4 Ph C->Ph4 Im1 Im Ph1->Im1 Im2 Im Ph2->Im2 Im3 Im Ph3->Im3 Im4 Im Ph4->Im4 C_leg Central Carbon Ph_leg Phenyl Ring Im_leg Imidazole Ring

Caption: Molecular structure of this compound (TIFM).

MOF_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Activation A Mix TIFM Ligand and Metal Salt in Solvent B Solvothermal Reaction (e.g., 120°C, 72h) A->B C Isolate Crystals and Wash with Fresh Solvent B->C D Solvent Exchange (e.g., with Ethanol) C->D E Drying under Vacuum D->E F F E->F Characterization & Application

Caption: General workflow for the synthesis of TIFM-based MOFs.

Applications in Drug Development and Beyond

The unique properties of TIFM-based MOFs, particularly the SCU series, open up a range of potential applications for researchers in drug development and other scientific fields:

  • Anion Scavenging: The cationic nature of SCU-100 makes it highly effective for the removal of anionic pollutants from water. A notable application is the high and fast scavenging of pertechnetate (TcO₄⁻), a radioactive contaminant of significant environmental concern.

  • Drug Delivery: The porous structure and tunable functionality of TIFM-based MOFs make them promising candidates for drug delivery systems. The pores can be loaded with therapeutic agents, and the framework can be designed for controlled release under specific physiological conditions. The imidazole groups can also interact with certain drug molecules, enhancing loading capacity and stability.

  • Catalysis: The presence of accessible metal sites and functional organic linkers can endow these MOFs with catalytic activity. The imidazole moieties can act as basic catalysts or as anchoring points for catalytically active metal nanoparticles.

  • Sensing: The interaction of guest molecules with the MOF framework can lead to changes in its physical properties, such as fluorescence or conductivity. This can be exploited for the development of highly sensitive and selective chemical sensors.

Conclusion and Future Outlook

This compound is a powerful and versatile ligand for the construction of robust and functional metal-organic frameworks. The resulting materials, such as the SCU-100 series, exhibit unique properties that are directly attributable to the tetrahedral geometry and chemical nature of the TIFM ligand. The detailed protocols provided herein offer a starting point for the synthesis and exploration of these advanced materials. As research in this area continues, it is anticipated that TIFM and similar tetrahedral ligands will play an increasingly important role in the design of next-generation MOFs for a wide array of applications, from environmental remediation to advanced biomedical technologies.

References

  • Li, P., et al. (2018). A Cationic Metal–Organic Framework for High and Fast Scavenging of TcO4–. Journal of the American Chemical Society, 140(32), 10134-10138. [Link]

Application Notes and Protocols for Tetrakis[4-(1-imidazolyl)phenyl]methane-Based MOFs in Gas Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Gas Separation with Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) Based MOFs

This technical guide provides an in-depth exploration of TIPM-based MOFs, with a focus on their synthesis, characterization, and prospective applications in gas separation. While much of the current literature on prominent TIPM-based MOFs, such as SCU-100 and SCU-101, has centered on their remarkable efficacy in capturing radioactive anions from aqueous solutions, their inherent structural features suggest a significant, yet largely untapped, potential for selective gas adsorption.[4][5] This document will serve as a comprehensive resource for researchers and scientists interested in exploring these materials for gas separation applications, such as carbon capture, natural gas purification, and nitrogen rejection.

We will delve into the detailed synthesis protocols for SCU-100 (an Ag-based MOF) and SCU-101 (a Ni-based MOF), providing a step-by-step methodology grounded in established chemical principles. Furthermore, we will outline the essential characterization techniques to validate the synthesis and elucidate the structural and porous properties of these materials. The application section will extrapolate the potential for CO₂/CH₄ and CO₂/N₂ separation based on the known attributes of these MOFs, drawing parallels with other well-studied imidazolate-based frameworks. This guide aims to equip researchers with the foundational knowledge and practical protocols to advance the study of TIPM-based MOFs in the critical field of gas separation.

Structural and Chemical Foundations of TIPM-Based MOFs for Gas Separation

The efficacy of a MOF in a specific gas separation application is intrinsically linked to its structural and chemical properties. For TIPM-based MOFs, the unique attributes of the ligand and the resulting framework architecture are key determinants of their potential performance.

The Role of the this compound (TIPM) Ligand:

The TIPM ligand is a cornerstone of the resulting MOF's properties. Its key features include:

  • Tetrahedral Geometry: The central methane carbon atom imparts a tetrahedral disposition to the four imidazole-functionalized phenyl arms. This pre-organized geometry favors the formation of highly symmetric and porous 3D networks.

  • Imidazole Functionality: The nitrogen atoms within the imidazole rings serve as effective coordination sites for metal ions, forming stable metal-ligand bonds. Furthermore, the uncoordinated nitrogen atoms can act as Lewis basic sites, which can enhance the affinity for acidic gases like CO₂ through dipole-quadrupole interactions.

  • Aromatic Phenyl Groups: The phenyl rings contribute to the overall rigidity and thermal stability of the framework. They can also participate in π-π stacking interactions, which can influence the adsorption of certain gas molecules.

SCU-100: An Ag(I)-Based Cationic Framework:

SCU-100 is an 8-fold interpenetrated 3D cationic MOF constructed from Ag(I) metal nodes and TIPM ligands.[5][6] Its structure contains one-dimensional channels that are occupied by unbound nitrate anions to balance the charge of the cationic framework.

SCU-101: A Ni(II)-Based Cationic Framework with Oxalate Linkers:

SCU-101 is a cationic MOF with the chemical formula ₂·2H₂O.[4][7] In this structure, Ni(II) ions are coordinated by the nitrogen atoms of the TIPM ligands and also bridged by oxalate anions, which act as secondary linkers. This results in a robust framework with defined channels.

The presence of open metal sites, Lewis basic nitrogen sites, and tunable pore dimensions in these TIPM-based MOFs are all critical factors that suggest their potential for selective gas separation, particularly for CO₂ capture from flue gas (CO₂/N₂) and natural gas upgrading (CO₂/CH₄).

Synthesis Protocols for TIPM-Based MOFs

The following are detailed protocols for the synthesis of SCU-100 and SCU-101. These protocols are based on descriptions found in the literature and are intended to be a starting point for researchers. Optimization of these conditions may be necessary depending on the specific laboratory setup and desired crystal size.

Protocol 1: Synthesis of SCU-100

This protocol describes the solvothermal synthesis of the Ag(I)-based MOF, SCU-100.

Materials:

  • This compound (TIPM)

  • Silver(I) nitrate (AgNO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (TIPM) in N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve Silver(I) nitrate (AgNO₃) in a mixture of ethanol and deionized water.

  • Carefully layer the AgNO₃ solution onto the TIPM solution in the 20 mL vial.

  • Seal the vial and place it in an oven preheated to 65 °C.

  • Allow the reaction to proceed for 72 hours. Colorless, block-shaped crystals of SCU-100 should form.

  • After cooling to room temperature, decant the mother liquor and wash the crystals with fresh DMF three times, followed by washing with ethanol three times.

  • The as-synthesized crystals can be stored in ethanol or dried under vacuum for further characterization.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: The use of elevated temperature and pressure in a sealed container facilitates the dissolution of reactants and promotes the crystallization of the MOF.

  • Layering of Reactants: Slow diffusion at the interface of the two solutions can promote the growth of larger, higher-quality single crystals.

  • Washing Procedure: The washing steps are crucial to remove unreacted starting materials and solvent molecules occluded within the pores of the MOF, which is essential for activating the material for gas adsorption studies.

Protocol 2: Synthesis of SCU-101

This protocol details the solvothermal synthesis of the Ni(II)-based MOF, SCU-101.

Materials:

  • This compound (TIPM)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (TIPM) and Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve oxalic acid dihydrate in DMF.

  • Add the oxalic acid solution to the vial containing the TIPM and nickel salt.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 85 °C for 24 hours, then cool to room temperature. Light green crystals of SCU-101 should be formed.

  • Isolate the crystals by decanting the supernatant.

  • Wash the crystals thoroughly with fresh DMF and then with ethanol to remove any residual reactants and solvent.

  • The crystals can be stored in ethanol or activated by heating under vacuum.

Causality Behind Experimental Choices:

  • Use of Oxalic Acid: The oxalate dianion acts as a bridging ligand between the nickel centers, adding rigidity and influencing the final topology of the framework.

  • Solvent Choice: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic precursors.

Characterization of TIPM-Based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique to verify the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores. A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.

Gas Adsorption Isotherms

To assess the potential for gas separation, gas adsorption isotherms should be measured for relevant gases such as N₂, CO₂, and CH₄. Nitrogen adsorption at 77 K is used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. CO₂ and CH₄ adsorption isotherms at ambient temperatures (e.g., 273 K and 298 K) are crucial for evaluating the separation performance.

Application in Gas Separation: A Prospective Analysis

While specific experimental data on the gas separation performance of SCU-100 and SCU-101 is not yet widely available in the public domain, their structural features allow for a prospective analysis of their potential in this area.

CO₂/CH₄ and CO₂/N₂ Separation

The presence of Lewis basic nitrogen atoms in the imidazole linkers of both SCU-100 and SCU-101 is expected to lead to a higher affinity for CO₂, which has a significant quadrupole moment, compared to the less polar CH₄ and N₂ molecules. This preferential adsorption of CO₂ is the basis for their potential use in separating these gas mixtures.

Table 1: Prospective Gas Separation Properties of TIPM-Based MOFs

MOFMetal CenterKey Structural FeaturesPotential Gas Separation ApplicationExpected Selectivity Trend
SCU-100 Ag(I)Cationic framework, 1D channels, Lewis basic nitrogen sitesCO₂/CH₄, CO₂/N₂CO₂ > CH₄ > N₂
SCU-101 Ni(II)Cationic framework, oxalate linkers, Lewis basic nitrogen sitesCO₂/CH₄, CO₂/N₂CO₂ > CH₄ > N₂
Protocol for Gas Adsorption Measurements

The following is a general protocol for performing gas adsorption measurements to evaluate the potential of TIPM-based MOFs for gas separation.

Equipment:

  • Volumetric gas adsorption analyzer

  • High-purity gases (N₂, CO₂, CH₄)

  • Sample tubes

  • Heating mantle for activation

Procedure:

  • Activation: Place a known mass of the synthesized MOF (e.g., 50-100 mg) into a sample tube. Activate the sample by heating under a high vacuum to remove any guest molecules from the pores. The activation temperature and time should be determined from the TGA data to ensure complete solvent removal without decomposing the framework.

  • Nitrogen Adsorption (77 K): After activation and cooling, measure the N₂ adsorption-desorption isotherm at 77 K. Use this data to calculate the BET surface area and pore volume.

  • CO₂ and CH₄ Adsorption (273 K and 298 K): Measure the single-component adsorption isotherms for CO₂ and CH₄ at 273 K and 298 K up to a pressure of 1 bar or higher, depending on the target application.

  • Data Analysis:

    • Plot the amount of gas adsorbed (mmol/g) as a function of pressure (bar).

    • From the single-component isotherms, calculate the adsorption selectivity for CO₂ over CH₄ and CO₂ over N₂ using the Ideal Adsorbed Solution Theory (IAST).

Visualizing the Process: Diagrams and Workflows

Synthesis and Activation Workflow

G cluster_synthesis MOF Synthesis cluster_purification Purification & Activation cluster_characterization Characterization & Application s1 Dissolve TIPM Ligand in DMF s3 Combine Reactants (with Oxalic Acid for SCU-101) s1->s3 s2 Dissolve Metal Salt (AgNO3 or Ni(NO3)2) s2->s3 s4 Solvothermal Reaction (65-85 °C) s3->s4 s5 Crystal Formation s4->s5 p1 Isolate Crystals (Decantation/Filtration) s5->p1 Cool to RT p2 Wash with DMF and Ethanol p1->p2 p3 Activate under Vacuum (Heating) p2->p3 Characterization & Gas Adsorption Characterization & Gas Adsorption p3->Characterization & Gas Adsorption c1 PXRD, TGA c2 Gas Adsorption Isotherms (N2, CO2, CH4) c1->c2 c3 Evaluate Gas Separation Performance c2->c3

Caption: Workflow for the synthesis, purification, and characterization of TIPM-based MOFs.

Gas Separation Mechanism

G MOF TIPM-Based MOF Pore CO₂ CH₄ N₂ Separated_CO2 Adsorbed CO₂ MOF:f0->Separated_CO2 Selective Interaction (Lewis Basicity) Effluent_Gas Purified Gas Stream (CH₄, N₂) MOF:f1->Effluent_Gas MOF:f2->Effluent_Gas Gas_Mixture Flue Gas or Natural Gas (CO₂, CH₄, N₂) Gas_Mixture->MOF Adsorption

Caption: Selective adsorption of CO₂ in a TIPM-based MOF for gas separation.

Conclusion and Future Outlook

This compound-based MOFs, such as SCU-100 and SCU-101, represent a promising, yet underexplored, platform for gas separation applications. Their unique structural attributes, stemming from the tetrahedral and imidazole-rich nature of the TIPM ligand, provide a strong theoretical basis for their selective adsorption of CO₂ over other light gases. The detailed synthesis and characterization protocols provided in this guide offer a solid foundation for researchers to produce and evaluate these materials.

Future research should focus on obtaining empirical gas adsorption data for SCU-100, SCU-101, and other novel MOFs derived from the TIPM ligand. The fabrication of mixed-matrix membranes incorporating these MOFs could also be a fruitful avenue of investigation to enhance both selectivity and permeability.[8] A systematic study correlating the structural properties (e.g., pore size, metal center, and functionalization) of TIPM-based MOFs with their gas separation performance will be instrumental in designing next-generation materials for a cleaner energy future.

References

  • Li, J.-R.; Kuppler, R. J.; Zhou, H.-C. Selective gas adsorption and separation in metal-organic frameworks. Chem. Soc. Rev.2009 , 38 (6), 1477–1504. [Link]

  • Wang, S., et al. Unlocking a radioactive pertechnetate (TcO4−) treatment process with functionalized metal–organic frameworks (MOFs). Nanoscale Adv., 2025 , Advance Article. [Link]

  • Li, B., et al. A Flexible Interpenetrated Diamondoid Metal–Organic Framework with Aromatic-Enriched Channels as a Preconcentrator for the Detection of Fluorinated Anesthetics. Chem. Mater.2024 . [Link]

  • Sheng, D., et al. An 8-fold interpenetrated three-dimensional cationic metal-organic framework material, SCU-100, which is assembled from a tetradentate neutral nitrogen-donor ligand and two-coordinate Ag+ cations as potential open metal sites. Request PDF. [Link]

  • University of Southampton Research Repository. SCU-101 ([Ni2(TIPM)2(C2O4)][NO3]2· 2 H2O) contains oxalate anions that are integral to the framework structure. [Link]

  • Al-Maythalony, B. A., et al. Polymeric ionic liquid gels composed of hydrophilic and hydrophobic units for high adsorption selectivity of perrhenate. Polym. Chem., 2018 , 9, 1869-1876. [Link]

  • Metal-Organic Framework Composites - Volume I. Book.
  • Advanced Porous Materials as Designer Platforms for Sequestering Radionuclide Pertechnetate. ACS Publications. [Link]

  • Advanced Porous Materials as Designer Platforms for Sequestering Radionuclide Pertechnetate. University of North Texas. [Link]

  • Unlocking a radioactive pertechnetate (TcO4−) treatment process with functionalized metal–organic frameworks (MOFs). Emerald Publishing. [Link]

  • Adsorption kinetics and thermodynamics of Methylene Blue by HKUST-1. DESWATER. [Link]

  • Base Resistant Ionic Metal-Organic Framework as a Porous Ion-Exchange Sorbent. ResearchGate. [Link]

  • Recent advances in metal-organic frameworks for gas adsorption/separation. RSC Publishing. [Link]

  • Recent Progress and Challenges in the Field of Metal–Organic Framework-Based Membranes for Gas Separation. MDPI. [Link]

  • Metal-Organic-Frameworks Based Mixed-Matrix Membranes for CO2 Separation: An Applicable-Conceptual Approach. PubMed. [Link]

  • Cost Estimation of the Sustainable Production of MIL-100(Fe) at Industrial Scale from two upscaled synthesis routes. ChemRxiv. [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]

  • Synthesis of metal–organic frameworks (MOFs) MIL-100(Fe) functionalized with thioglycolic acid and ethylenediamine for removal of eosin B dye from aqueous solution. ResearchGate. [Link]

  • Sabine Plummer: Synthesis and Characterization of MOF UPC-68. YouTube. [Link]

  • Reversible Synthesis of Structured MOF-to-Metal Oxide Nanorods. The Royal Society of Chemistry. [Link]

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Application Notes and Protocols for Tetrakis[4-(1-imidazolyl)phenyl]methane in the Synthesis of Porous Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tetrahedral Scaffold for Advanced Porous Materials

Tetrakis[4-(1-imidazolyl)phenyl]methane (TIFM) is a highly symmetrical, tetra-topic organic ligand that has emerged as a critical building block in the rational design of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). Its rigid, tetrahedral geometry, emanating from a central quaternary carbon atom, predisposes it to form robust, three-dimensional networks with exceptional porosity and stability. The four imidazole functionalities act as versatile N-donor linkers, capable of coordinating with a wide range of metal ions to construct frameworks with tunable pore sizes and chemical environments.

This guide provides an in-depth exploration of TIFM, from its multi-step synthesis to its application in the construction of advanced PCPs. We will focus on the synthesis of specific, well-characterized frameworks, namely SCU-100 and SCU-102 (SCU: Sichuan University), and discuss their potential applications, particularly in domains relevant to drug development such as targeted drug delivery and advanced catalysis. The protocols detailed herein are designed for researchers and scientists seeking to leverage the unique structural attributes of TIFM to create novel functional materials.

PART 1: Synthesis of the TIFM Ligand

The synthesis of this compound is a multi-step process that begins with the commercially available tetraphenylmethane. The causality behind this synthetic route lies in the sequential functionalization of the phenyl rings, first through nitration, followed by reduction to the amine, and finally, the construction of the imidazole rings.

Protocol 1.1: Synthesis of Tetrakis(4-nitrophenyl)methane

This step introduces nitro groups at the para-position of each phenyl ring, which are precursors to the amino groups.

Materials:

  • Tetraphenylmethane

  • Fuming nitric acid

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, cool 40 mL of fuming nitric acid to 0 °C using an ice bath.

  • Slowly add tetraphenylmethane (7.4 g, 23 mmol) to the pre-cooled fuming nitric acid in small portions over 15 minutes with vigorous stirring.[1]

  • While maintaining the temperature at 0 °C, slowly add a mixture of acetic anhydride (12.5 mL) and glacial acetic acid (25 mL).

  • Continue stirring for an additional 15 minutes at 0 °C.

  • Dilute the reaction mixture with 50 mL of glacial acetic acid to precipitate the product.

  • Filter the resulting yellow solid and wash thoroughly with glacial acetic acid and then with plenty of water.

  • Dry the product to obtain tetrakis(4-nitrophenyl)methane.

Protocol 1.2: Synthesis of Tetrakis(4-aminophenyl)methane

The nitro groups are reduced to amino groups, which are essential for the subsequent imidazole ring formation.

Materials:

  • Tetrakis(4-nitrophenyl)methane

  • Anhydrous ethanol

  • Palladium on carbon (Pd/C, 5%)

  • Hydrazine hydrate solution (80%)

Procedure:

  • Place tetrakis(4-nitrophenyl)methane (0.50 g, 1.0 mmol) in a 100 mL Schlenk tube.[1]

  • Add 35 mL of anhydrous ethanol as the solvent, followed by Pd/C (0.12 g, 5%).[1]

  • With vigorous stirring, add a hydrazine hydrate solution (2 mL of 80%) dropwise.[1]

  • Heat the resulting mixture to reflux for 16 hours.[1]

  • After cooling the solution to room temperature, collect the crude product by vacuum filtration to yield tetrakis(4-aminophenyl)methane.

Protocol 1.3: Synthesis of this compound (TIFM)

This final step involves the construction of the imidazole rings onto the tetramine precursor. This reaction is a variation of the Wallach degradation and subsequent ring formation.

Materials:

  • Tetrakis(4-aminophenyl)methane

  • Glyoxal (40% aqueous solution)

  • Ammonium chloride

  • Methanol

  • Formaldehyde (37% aqueous solution)

Procedure: While a specific peer-reviewed protocol for this final step was not found in the search results, a general and plausible synthetic route based on established imidazole synthesis methods is proposed here for research purposes. This protocol should be optimized and validated.

  • Dissolve tetrakis(4-aminophenyl)methane in a suitable solvent such as methanol in a round-bottom flask.

  • Add an excess of glyoxal (40% aqueous solution) and formaldehyde (37% aqueous solution) to the reaction mixture.

  • Add a source of ammonia, such as ammonium chloride, to facilitate the ring-closure reaction.

  • Heat the mixture to reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of TIFM Synthesis Pathway

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Imidazole Formation A Tetraphenylmethane B Tetrakis(4-nitrophenyl)methane A->B Fuming HNO3, Ac2O, AcOH, 0°C C Tetrakis(4-aminophenyl)methane B->C Hydrazine Hydrate, Pd/C, EtOH, Reflux D This compound (TIFM) C->D Glyoxal, Formaldehyde, NH4Cl, Reflux

Caption: Synthetic route to this compound (TIFM).

PART 2: Synthesis of Porous Coordination Polymers using TIFM

The tetrahedral geometry and N-donor sites of TIFM make it an ideal ligand for constructing highly stable and porous MOFs. The following protocols describe the synthesis of two such frameworks, SCU-100 and SCU-102, via solvothermal methods.

Protocol 2.1: Solvothermal Synthesis of SCU-100

SCU-100 is a cationic MOF known for its exceptional stability and high efficiency in anion exchange, making it a promising candidate for applications such as the removal of contaminants or as a carrier for anionic drugs.

Materials:

  • This compound (TIFM)

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure: This protocol is based on the synthesis of analogous cationic MOFs and the characterization data available for SCU-100. The precise molar ratios and conditions should be referenced from the primary literature for SCU-100.

  • In a 20 mL glass vial, dissolve TIFM and Cadmium nitrate tetrahydrate in a solvent mixture of DMF and ethanol.

  • Seal the vial and heat it in an oven at a constant temperature (typically between 80-120 °C) for 48-72 hours.

  • After the reaction, allow the vial to cool slowly to room temperature.

  • Colorless or pale-yellow crystals of SCU-100 should form.

  • Collect the crystals by filtration and wash them with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activate the material by solvent exchange with a volatile solvent like acetone, followed by heating under vacuum to remove the solvent molecules from the pores.

Protocol 2.2: Solvothermal Synthesis of SCU-102

SCU-102 is another TIFM-based MOF with a distinct network topology, demonstrating the versatility of the TIFM ligand in forming different framework structures.

Materials:

  • This compound (TIFM)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure: This protocol is based on the reported chemical formula of SCU-102, Ni₂(tipm)₃(NO₃)₄, and general solvothermal synthesis methods.

  • In a Teflon-lined stainless-steel autoclave, combine TIFM and Nickel(II) nitrate hexahydrate.

  • Add a suitable solvent or solvent mixture, such as DMF/methanol.

  • Seal the autoclave and heat it in an oven at a programmed temperature, typically in the range of 100-150 °C, for a period of 2-3 days.

  • After cooling to room temperature, filter the resulting crystalline product.

  • Wash the product with DMF and methanol to ensure the removal of any residual reactants.

  • Perform solvent exchange and vacuum drying to activate the framework for subsequent applications.

Visualization of PCP Synthesis Workflow

G cluster_workflow Solvothermal MOF Synthesis A Combine TIFM Ligand & Metal Salt B Add Solvent (e.g., DMF/Ethanol) A->B C Seal in Autoclave B->C D Heat in Oven (80-150 °C, 48-72h) C->D E Cool to Room Temp. D->E F Filter & Wash Crystals E->F G Activate (Solvent Exchange & Vacuum Heating) F->G H Porous Coordination Polymer (e.g., SCU-100) G->H G cluster_0 Bloodstream (pH 7.4) cluster_1 Tumor Microenvironment (pH < 6.8) A Drug-Loaded MOF (Stable) B Imidazole Protonation A->B Extravasation C MOF Degradation B->C D Drug Release C->D

Caption: Mechanism of pH-triggered drug release from an imidazole-based MOF.

Protocol 4.1: Ibuprofen Loading and In Vitro Release Study

This protocol provides a general method for evaluating the drug loading and pH-responsive release capabilities of a TIFM-based MOF using ibuprofen as a model anti-inflammatory drug.

Materials:

  • Activated TIFM-based MOF (e.g., SCU-100)

  • Ibuprofen

  • Ethanol

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis Spectrophotometer

Procedure: Drug Loading:

  • Prepare a concentrated solution of ibuprofen in ethanol.

  • Immerse a known mass of the activated MOF in the ibuprofen solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug into the pores.

  • Centrifuge the mixture to collect the drug-loaded MOF.

  • Wash the solid with fresh ethanol to remove surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading content by digesting a small, known mass of the loaded MOF in an acidic solution and quantifying the ibuprofen concentration in the supernatant using UV-Vis spectrophotometry at its characteristic wavelength.

In Vitro Release:

  • Disperse a known amount of the ibuprofen-loaded MOF into two separate release media: PBS at pH 7.4 and PBS at pH 5.5.

  • Maintain the suspensions at 37 °C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium, ensuring to replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Centrifuge the aliquot to remove any suspended MOF particles.

  • Measure the concentration of ibuprofen in the supernatant using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released versus time for both pH conditions to evaluate the pH-responsive release profile.

Application Note 4.2: Heterogeneous Catalysis

The coordinatively unsaturated metal sites or functional organic linkers within TIFM-based MOFs can act as active centers for catalysis. The well-defined porous structure can also impart size and shape selectivity to catalytic reactions, a key advantage in the synthesis of complex pharmaceutical intermediates. While specific catalytic data for SCU-100 or SCU-102 were not found, copper- and nickel-based MOFs are known to be active for various organic transformations, including click chemistry and oxidation reactions. [2]Researchers can explore the potential of SCU-102 (a Ni-based MOF) as a reusable heterogeneous catalyst for reactions such as C-C coupling or hydrogenation, which are fundamental in drug synthesis.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the construction of highly stable and porous coordination polymers. The synthetic protocols provided herein for the TIFM ligand and its derived MOFs, SCU-100 and SCU-102, offer a clear pathway for researchers to access these advanced materials. The intrinsic pH-sensitivity of the imidazole units presents a compelling rationale for their application in targeted drug delivery systems, offering a mechanism for controlled release in acidic pathological environments. Furthermore, the incorporation of catalytically active metal centers, such as Ni(II) in SCU-102, opens avenues for their use as robust, recyclable heterogeneous catalysts in pharmaceutical synthesis. Future research should focus on the detailed characterization of TIFM-based MOFs, including the precise determination of their porosity, and the in-depth evaluation of their performance in drug loading and release studies with a wider range of therapeutic agents. Exploring their catalytic activity for specific, pharmaceutically relevant transformations will further solidify the position of TIFM-based PCPs as a valuable platform in the field of drug development.

References

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  • pH-Responsive Metal–Organic Framework for Targeted Delivery of Fungicide, Release Behavior, and Sustainable Plant Protection. MDPI. Available at: [Link]

  • pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery. PMC. Available at: [Link]

  • This compound. CD Bioparticles. Available at: [Link]

  • (a) The stability of the SCU-100 MOF with respect to different pH and... ResearchGate. Available at: [Link]

  • Green Synthesis of MOF-Mediated pH-Sensitive Nanomaterial AgNPs@ZIF-8 and Its Application in Improving the Antibacterial Performance of AgNPs. Dove Medical Press. Available at: [Link]

  • Real-time drug release monitoring from pH-responsive CuS-encapsulated metal–organic frameworks. RSC Publishing. Available at: [Link]

  • Supporting Information. AWS. Available at: [Link]

  • De novo synthesis of a metal–organic framework material featuring ultrahigh surface area and gas storage capacities. Northwestern University. Available at: [Link]

  • Advanced Porous Materials as Designer Platforms for Sequestering Radionuclide Pertechnetate. University of North Texas. Available at: [Link]

  • Current status and prospects of MIL-based MOF materials for biomedicine applications. Unbound. Available at: [Link]

  • This journal is © The Royal Society of Chemistry 2014. RSC Publishing. Available at: [Link]

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  • Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy. NIH. Available at: [Link]

  • Applications of metal–organic frameworks in heterogeneous supramolecular catalysis. RSC Publishing. Available at: [Link]

  • China this compound CAS NO: 1258859-29-8 Manufacturers. Alfa Chemical. Available at: [Link]

  • Synthesis and characterization of MOF MIL-101-Cr for application as an adsorbent. Unbound. Available at: [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. Available at: [Link]

  • Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. PubMed. Available at: [Link]

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  • Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions. Beilstein Publishing. Available at: [Link]

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Catalytic Applications of Tetrakis[4-(1-imidazolyl)phenyl]methane Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Tetrahedral Scaffolding in Catalysis

In the landscape of modern catalysis, the rational design of ligands to modulate the activity and selectivity of metal centers is paramount. Tetrakis[4-(1-imidazolyl)phenyl]methane (TImPhM) emerges as a ligand of significant interest due to its unique structural and electronic properties. Its tetrahedral geometry, emanating from a central sp³-hybridized carbon, projects four imidazole-functionalized phenyl arms into three-dimensional space. This pre-organized, tetrapodal architecture offers several advantages for the construction of catalytically active metal complexes:

  • Multidentate Coordination: The four imidazole nitrogen donors can coordinate to one or more metal centers, creating stable mono- or polynuclear complexes.

  • Steric Control: The bulky phenyl groups create a defined steric environment around the coordinated metal, influencing substrate approach and selectivity.

  • Electronic Tuning: The imidazole rings are effective σ-donors, stabilizing higher oxidation states of the metal center, which is often crucial in catalytic cycles.

  • Structural Versatility: The flexible nature of the phenyl-imidazole linkages allows for the formation of diverse coordination geometries.

This guide provides an in-depth exploration of the catalytic applications of TImPhM metal complexes, with a focus on practical, field-proven insights for researchers in catalysis, materials science, and drug development. We will delve into the synthesis of these complexes and provide detailed protocols for their application in key organic transformations, including oxidation, epoxidation, and carbon-carbon bond formation.

Part 1: Synthesis of TImPhM Ligand and its Metal Complexes

The journey to harnessing the catalytic potential of TImPhM-metal complexes begins with the synthesis of the ligand itself, followed by its coordination to the desired metal salt.

Synthesis of this compound (TImPhM)

While TImPhM is commercially available from several suppliers, its synthesis can be achieved from tetrakis(4-aminophenyl)methane. The following protocol is a representative procedure based on established methodologies for the synthesis of N-arylimidazoles.

Protocol 1: Synthesis of TImPhM from Tetrakis(4-aminophenyl)methane

Materials:

  • Tetrakis(4-aminophenyl)methane

  • Glyoxal (40% aqueous solution)

  • Ammonium chloride

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Glacial acetic acid

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Step 1: Synthesis of the Intermediate. In a round-bottom flask, dissolve tetrakis(4-aminophenyl)methane (1.0 equiv.) in a mixture of methanol and glacial acetic acid.

  • To this solution, add glyoxal (4.4 equiv.) and ammonium chloride (4.4 equiv.).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with water and methanol, and dry under vacuum.

  • Step 2: Imidazole Ring Formation. Suspend the intermediate from Step 1 in methanol.

  • Add formaldehyde (8.8 equiv.) and ammonium chloride (4.4 equiv.).

  • Reflux the mixture for 12-18 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude TImPhM by column chromatography on silica gel (DCM/Methanol gradient) to yield the pure ligand as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Protocol for the Synthesis of TImPhM-Metal Complexes

The synthesis of TImPhM-metal complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants will determine the nuclearity of the resulting complex. The following is a general protocol that can be adapted for various metal ions.

Protocol 2: General Synthesis of TImPhM-Metal(II) Complexes

Materials:

  • This compound (TImPhM)

  • Metal(II) salt (e.g., CoCl₂, Cu(OAc)₂, Mn(ClO₄)₂·6H₂O)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve TImPhM (1.0 equiv.) in the chosen solvent.

  • In a separate flask, dissolve the metal(II) salt (1.0 equiv. for a mononuclear complex) in the same solvent.

  • Slowly add the metal salt solution to the TImPhM solution with vigorous stirring.

  • The reaction mixture may change color upon complex formation.

  • Stir the reaction at room temperature for 12-24 hours.

  • If a precipitate forms, collect it by filtration, wash with the solvent and a non-coordinating solvent (e.g., diethyl ether), and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated or a non-solvent can be added to induce precipitation/crystallization.

  • The resulting solid is the TImPhM-metal complex.

Characterization: The synthesized complexes should be thoroughly characterized to confirm their structure and purity. Key techniques include:

  • UV-Vis Spectroscopy: To observe the d-d transitions of the metal center and any charge-transfer bands, providing information about the coordination environment.

  • FT-IR Spectroscopy: To identify changes in the vibrational modes of the imidazole ring upon coordination to the metal.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • X-ray Crystallography: To unambiguously determine the solid-state structure of the complex.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes like Cu(II) and Mn(II)): To probe the electronic structure and coordination geometry of the metal center.[1][2][3][4]

Part 2: Catalytic Applications and Protocols

The true utility of TImPhM-metal complexes lies in their ability to catalyze a range of important organic transformations. Here, we present detailed application notes and protocols for three key areas: cobalt-catalyzed oxidation, manganese-catalyzed epoxidation, and copper-catalyzed C-N coupling.

Application Note: Cobalt-TImPhM Complexes in Aerobic Oxidation

Scientific Rationale: Cobalt complexes are well-known catalysts for aerobic oxidation reactions. The TImPhM ligand can stabilize cobalt in both Co(II) and Co(III) oxidation states, which is crucial for the catalytic cycle. The tetradentate nature of the ligand provides a robust coordination environment that can prevent catalyst deactivation. The mechanism is believed to involve the formation of a Co(II)-dioxygen adduct, which then proceeds to oxidize the substrate.

Protocol 3: Cobalt-TImPhM Catalyzed Aerobic Oxidation of Alcohols

Materials:

  • [Co(TImPhM)]Cl₂ (prepared as per Protocol 2)

  • Alcohol substrate (e.g., benzyl alcohol)

  • Solvent (e.g., Acetonitrile)

  • Base (e.g., Potassium carbonate)

  • Oxygen or air supply

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the alcohol substrate (1.0 mmol), [Co(TImPhM)]Cl₂ (1-5 mol%), and potassium carbonate (1.5 equiv.).

  • Add acetonitrile (5 mL) and stir the mixture.

  • Bubble oxygen or air through the solution (or maintain an oxygen atmosphere using a balloon).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product (aldehyde or ketone) by column chromatography on silica gel.

Data Presentation:

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)
Benzyl alcohol28>95>99 (Benzaldehyde)
1-Phenylethanol21292>99 (Acetophenone)
Cyclohexanol52475>99 (Cyclohexanone)

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions.

Workflow Diagram:

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification Reactants Alcohol Substrate [Co(TImPhM)]Cl₂ K₂CO₃ Solvent Acetonitrile Reactants->Solvent Dissolve Heating Heat to 60-80°C Solvent->Heating Oxygen Supply O₂/Air Heating->Oxygen Stir Filter Filter Solids Oxygen->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography Evaporate->Purify Product Product Purify->Product Isolated Product

Caption: Workflow for Cobalt-TImPhM catalyzed aerobic oxidation.

Application Note: Manganese-TImPhM Complexes for Alkene Epoxidation

Scientific Rationale: Manganese complexes are highly effective catalysts for the epoxidation of alkenes, often mimicking the action of cytochrome P450 enzymes.[5][6] The TImPhM ligand provides a nitrogen-rich environment that can support the high-valent manganese-oxo species believed to be the active oxidant. The tetrahedral ligand framework can also impart shape selectivity to the epoxidation of different alkenes. Hydrogen peroxide is a green and atom-economical oxidant often used in these systems.

Protocol 4: Manganese-TImPhM Catalyzed Epoxidation of Alkenes

Materials:

  • ₂ (prepared as per Protocol 2)

  • Alkene substrate (e.g., styrene, cyclooctene)

  • Hydrogen peroxide (30% aqueous solution)

  • Solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water)

  • Co-catalyst/Additive (e.g., Acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the alkene substrate (1.0 mmol) and ₂ (0.1-1 mol%) in the chosen solvent (5 mL).

  • Add the additive, such as acetic acid (0.1 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the hydrogen peroxide solution (1.5-2.0 equiv.) dropwise to the stirring reaction mixture over 15-30 minutes.

  • Allow the reaction to stir at 0 °C to room temperature, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a small amount of MnO₂ to decompose excess hydrogen peroxide.

  • Filter the mixture through a short pad of celite.

  • Add water to the filtrate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica gel.

Data Presentation:

AlkeneCatalyst Loading (mol%)Oxidant (equiv. H₂O₂)Time (h)Conversion (%)Epoxide Selectivity (%)
Styrene0.51.52>99>95
Cyclooctene0.11.51>99>99
1-Octene1.02.068592

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions.

Catalytic Cycle Diagram:

Epoxidation_Cycle MnII [MnII(TImPhM)]²⁺ MnIV_OOH [MnIV(OOH)(TImPhM)]²⁺ MnII->MnIV_OOH +H₂O₂ -H₂O MnV_O [MnV(O)(TImPhM)]²⁺ MnIV_OOH->MnV_O -OH⁻ MnV_O->MnII +Alkene -Epoxide Epoxide Epoxide Alkene Alkene Alkene->Epoxide H2O2 H₂O₂ H2O H₂O

Caption: Proposed catalytic cycle for Mn-TImPhM epoxidation.

Application Note: Copper-TImPhM Complexes in C-N Cross-Coupling Reactions

Scientific Rationale: Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, are fundamental transformations for the synthesis of pharmaceuticals and functional materials.[7] Imidazole-based ligands have been shown to be effective in promoting these reactions.[8][9][10][11] The TImPhM ligand can facilitate the formation of a catalytically active Cu(I)/Cu(III) or Cu(I)/Cu(II) cycle, enabling the coupling of aryl halides with N-nucleophiles. The multidentate nature of TImPhM can enhance catalyst stability and efficiency.

Protocol 5: Copper-TImPhM Catalyzed N-Arylation of Imidazole

Materials:

  • [Cu(TImPhM)]I (prepared in situ from CuI and TImPhM)

  • Aryl halide (e.g., iodobenzene)

  • Imidazole

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5 mol%), TImPhM (5.5 mol%), and the base (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add the aryl halide (1.0 mmol), imidazole (1.2 equiv.), and the solvent (3 mL).

  • Seal the tube and heat the reaction mixture to 110-130 °C in an oil bath.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Aryl HalideNucleophileCatalyst Loading (mol% CuI)Time (h)Yield (%)
IodobenzeneImidazole51888
4-IodotolueneImidazole51692
1-Bromo-4-methoxybenzeneImidazole102475

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions.

Logical Relationship Diagram:

CN_Coupling_Logic cluster_components Reaction Components cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Catalyst [Cu(TImPhM)]I (Active Catalyst) Inert_Atmosphere Inert Atmosphere Catalyst->Inert_Atmosphere Substrates Aryl Halide + N-Nucleophile Substrates->Inert_Atmosphere Base Base (e.g., K₂CO₃) Base->Inert_Atmosphere Solvent Solvent (e.g., DMF) Solvent->Inert_Atmosphere Heating High Temperature Inert_Atmosphere->Heating Product C-N Coupled Product Heating->Product

Caption: Key components and conditions for Cu-TImPhM C-N coupling.

References

  • Zhu, F., Yang, G., Zoll, A.J., Rybak-Akimova, E.V., & Zhu, X. (2020). Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism. Catalysts, 10(3), 285. [Link]

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  • Designer ligands. Part 9. Catalytic activity of biomimetic cobalt(II) and copper(II) complexes of multidentate ligands. ResearchGate. [Link]

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Application Notes and Protocols: Single-Crystal Growth of Tetrakis[4-(1-imidazolyl)phenyl]methane Coordination Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crystallographic Imperative for Tetrakis[4-(1-imidazolyl)phenyl]methane Coordination Compounds

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding and predicting the physicochemical properties of novel materials. For coordination compounds derived from the versatile, tetra-topic ligand this compound (TIFM), single-crystal X-ray diffraction (SC-XRD) remains the gold standard for structural elucidation.[1] The resulting crystallographic data provides invaluable insights into the coordination environment of the metal centers, the topology of the resulting framework, and the nature of any porosity—all critical parameters for applications in gas storage, catalysis, and drug delivery.[2][3][4]

However, the journey from a powdered product to a high-quality single crystal suitable for diffraction studies is often fraught with challenges. Coordination polymers, also known as metal-organic frameworks (MOFs), are notoriously difficult to crystallize due to their inherent insolubility and tendency to precipitate as microcrystalline powders.[5][6] This guide provides a detailed exploration of the principal techniques for growing single crystals of TIFM-based coordination compounds, grounded in the fundamental principles of crystallization and supported by actionable, field-proven protocols.

Part 1: Foundational Principles of Crystallization for Coordination Polymers

The formation of a single crystal from solution is a thermodynamically controlled process governed by two key stages: nucleation and growth.

  • Nucleation: This is the initial formation of a stable, ordered crystalline nucleus from a supersaturated solution. The rate of nucleation is highly sensitive to factors such as supersaturation level, temperature, solvent, and the presence of impurities. A high rate of nucleation often leads to the formation of many small crystals or a polycrystalline powder.

  • Growth: Once a stable nucleus has formed, it grows by the sequential addition of molecules from the solution onto its surfaces. The goal of single-crystal growth is to control the conditions to favor crystal growth over further nucleation.

For TIFM coordination compounds, the flexible, multi-dentate nature of the imidazole-based ligand introduces additional complexity.[7][8] The interplay between the coordination preferences of the chosen metal ion and the rotational degrees of freedom of the TIFM ligand can lead to multiple possible network topologies, some of which may be more amenable to crystallization than others.

Part 2: Core Techniques for Single-Crystal Growth

Three primary methods have proven effective for growing single crystals of coordination polymers: Slow Evaporation, Vapor/Liquid Diffusion, and Solvothermal/Hydrothermal Synthesis. The choice of method depends on the solubility of the reactants and the stability of the resulting coordination compound.

The slow evaporation technique is often the first approach due to its simplicity.[9][10] It relies on gradually increasing the concentration of the reactants in a solution until the point of supersaturation is reached, leading to the formation of crystals.

Causality Behind Experimental Choices: The key to this method is to achieve a slow and controlled rate of solvent evaporation. Rapid evaporation leads to a rapid increase in supersaturation, favoring nucleation over crystal growth and resulting in a fine powder.[10][11] The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[11] Using a mixture of a good solvent and a poor solvent can also be effective, where the more volatile "good" solvent evaporates first, gradually decreasing the overall solubility.[11]

Experimental Protocol: Slow Evaporation

  • Solution Preparation: Dissolve the metal salt and the TIFM ligand in a suitable solvent or solvent mixture in a clean glass vial. A typical starting point is a 1:1 or 1:2 molar ratio of metal to ligand, but this should be systematically varied.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.[11]

  • Evaporation Control: Cover the vial with a cap that is not airtight, or with parafilm pierced with a few small holes made by a needle.[9][11] This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.

  • Monitoring: Observe the vial periodically for the formation of crystals. This can take anywhere from a few days to several weeks.

Table 1: Solvent Systems for Slow Evaporation of TIFM Coordination Compounds

Solvent System (v/v)Typical Metal SaltsRationale
Dimethylformamide (DMF) / EthanolNitrates, Chlorides, AcetatesDMF is a good solvent for many metal salts and TIFM, while ethanol is a slightly poorer solvent that evaporates at a moderate rate.
Dimethyl Sulfoxide (DMSO) / MethanolSulfates, PerchloratesDMSO has a high boiling point and can solubilize a wide range of compounds. Methanol acts as a more volatile co-solvent.
Acetonitrile / WaterWater-soluble saltsUseful for systems where water is required for coordination or to control solubility.

Vapor diffusion is a more controlled method that is particularly useful when only small quantities of material are available.[9][10] It involves the slow diffusion of a "poor" solvent (the precipitant) in the vapor phase into a solution of the compound in a "good" solvent.

Causality Behind Experimental Choices: This method creates a very gradual change in the solvent composition of the crystallization solution, leading to a slow increase in supersaturation. The rate of diffusion can be controlled by the choice of solvents and the temperature. The "good" solvent should be less volatile than the "poor" solvent.

Experimental Protocol: Vapor Diffusion

  • Inner Vial Preparation: Dissolve the metal salt and TIFM ligand in a small volume of a "good" solvent in a small, open vial.

  • Outer Vial Setup: Place the inner vial inside a larger vial or jar containing a small amount of a "poor" solvent.

  • Sealing: Seal the outer vial tightly to create a closed system.

  • Diffusion: The more volatile "poor" solvent will slowly diffuse into the inner vial, decreasing the solubility of the coordination compound and inducing crystallization.

  • Incubation and Monitoring: As with slow evaporation, store the setup in a vibration-free location and monitor for crystal growth.

Diagram 1: Vapor Diffusion Setup

VaporDiffusion poor_solvent poor_solvent vapor vapor poor_solvent->vapor inner_vial inner_vial vapor->inner_vial Gradual Mixing

A schematic of the vapor diffusion technique for single-crystal growth.

Solvothermal and hydrothermal (when water is the solvent) methods involve carrying out the crystallization in a sealed vessel at elevated temperatures and pressures.[12][13] This technique is particularly useful for synthesizing and crystallizing coordination polymers that are insoluble under ambient conditions.[5]

Causality Behind Experimental Choices: The elevated temperature increases the solubility of the reactants, allowing for the formation of a homogeneous solution.[13] As the reaction proceeds, the coordination compound forms and, due to its lower solubility at that temperature, begins to crystallize. The slow cooling of the reaction vessel allows for the growth of larger, well-defined crystals. The autogenous pressure generated within the sealed vessel can also influence the resulting crystal phase.[13]

Experimental Protocol: Solvothermal Synthesis

  • Reactant Preparation: Place the metal salt, TIFM ligand, and solvent into a Teflon-lined stainless steel autoclave.

  • Sealing: Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat to the desired temperature (typically between 80°C and 180°C) for a set period (usually 24 to 72 hours).

  • Cooling: Allow the oven to cool slowly to room temperature over a period of 12 to 24 hours. A slow cooling rate is crucial for obtaining large single crystals.

  • Crystal Isolation: Open the autoclave carefully in a fume hood, and collect the crystals by filtration. Wash the crystals with the reaction solvent and dry them in air.

Table 2: Typical Solvothermal Conditions for TIFM Coordination Compounds

SolventTemperature Range (°C)Cooling Rate (°C/hour)Common Additives (Modulators)
Dimethylformamide (DMF)100 - 1502 - 5Formic acid, Acetic acid
N,N-Diethylformamide (DEF)120 - 1801 - 3Trifluoroacetic acid
Water (Hydrothermal)150 - 2002 - 5Mineralizers (e.g., HF, NaOH)
Part 3: Troubleshooting and Optimization

The path to high-quality single crystals is often one of trial and error. The following diagram outlines a logical workflow for troubleshooting common issues.

Diagram 2: Troubleshooting Crystal Growth

// Nodes start [label="Start Crystallization\nExperiment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; outcome [label="Observe Outcome", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; crystals [label="High-Quality\nSingle Crystals", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; powder [label="Polycrystalline\nPowder", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oil [label="Amorphous Oil/\nPrecipitate", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals [label="No Crystals/\nClear Solution", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Troubleshooting Actions action_powder [label="Decrease Nucleation Rate:\n- Lower Concentration\n- Slower Evaporation/Diffusion\n- Slower Cooling Rate (Solvothermal)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_oil [label="Improve Solubility Gradient:\n- Change Solvent System\n- Use a Poorer Solvent\n- Increase Temperature (if stable)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_no_crystals [label="Increase Supersaturation:\n- Increase Concentration\n- Use a More Volatile Solvent\n- Higher Temperature (Solvothermal)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Analyze Crystals (SC-XRD)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> outcome; outcome -> crystals [label="Success"]; outcome -> powder [label="Problem"]; outcome -> oil [label="Problem"]; outcome -> no_crystals [label="Problem"];

powder -> action_powder; oil -> action_oil; no_crystals -> action_no_crystals;

action_powder -> start [label="Retry"]; action_oil -> start [label="Retry"]; action_no_crystals -> start [label="Retry"]; crystals -> end; }

A logical workflow for troubleshooting common issues in crystal growth experiments.

Key Optimization Strategies:

  • Concentration gradients: Systematically vary the concentrations of the metal salt and the TIFM ligand.

  • Solvent screening: Test a wide range of solvents and solvent mixtures with varying polarities and boiling points.[14]

  • Temperature control: For solvothermal synthesis, explore a range of reaction temperatures and cooling rates.[15] For other methods, consider conducting the crystallization at different ambient temperatures (e.g., in a refrigerator or a temperature-controlled incubator).

  • pH adjustment: The coordination behavior of imidazole ligands can be pH-dependent. The addition of small amounts of acid or base can sometimes promote the formation of a desired crystalline phase.

  • Use of modulators: The addition of small molecules, such as monocarboxylic acids (e.g., formic acid, acetic acid), can sometimes act as "modulators" that compete with the ligand for coordination sites, slowing down the crystallization process and leading to larger, more well-defined crystals.

Conclusion

The successful growth of single crystals of this compound coordination compounds is a critical step in the development of new functional materials. While there is no universal protocol, a systematic approach based on the principles of slow and controlled crystallization will significantly increase the likelihood of success. By carefully selecting the appropriate technique and methodically optimizing the experimental parameters, researchers can obtain the high-quality single crystals necessary for definitive structural characterization and the advancement of their research goals.

References

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Sources

Application Notes and Protocols for the Characterization of Tetrakis[4-(1-imidazolyl)phenyl]methane-Containing Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIFM) in Advanced Materials

This compound (TIFM) is a tetra-topic organic ligand that has garnered significant interest in the field of materials science, particularly in the synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Its rigid, tetrahedral geometry and the presence of four imidazole functionalities make it an exceptional building block for the construction of three-dimensional networks with high porosity and thermal stability.[2][3] The imidazole groups offer versatile coordination modes with a variety of metal ions, leading to a diverse range of framework topologies and potential applications in gas storage and separation, catalysis, and drug delivery.[4][5]

This comprehensive guide provides detailed application notes and standardized protocols for the essential characterization techniques required to elucidate the structural and functional properties of TIFM-containing materials. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for validating the synthesis and performance of these advanced materials.

Structural and Compositional Analysis

A thorough understanding of the crystalline structure, chemical composition, and thermal stability is paramount in the characterization of TIFM-based materials. The following techniques provide a comprehensive toolkit for this purpose.

Powder X-ray Diffraction (PXRD): The Fingerprint of Crystalline Materials

Rationale: PXRD is the primary technique for confirming the crystallinity and phase purity of a synthesized TIFM-containing material. By comparing the experimental diffraction pattern with a simulated pattern from single-crystal X-ray diffraction (SCXRD) data or known phases, one can verify the successful formation of the desired framework and identify any crystalline impurities.[6][7] The position and intensity of the diffraction peaks are unique to a specific crystal structure, providing a "fingerprint" of the material.[8]

Experimental Protocol: PXRD Analysis

  • Sample Preparation:

    • Ensure the TIFM-containing material is in a fine powder form to ensure random orientation of the crystallites. If necessary, gently grind the sample using an agate mortar and pestle.

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface that is flush with the holder's top. A glass slide can be used to gently press the surface. Approximately 200 mg of sample is typically sufficient.[6]

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).

    • Set the 2θ scan range typically from 5° to 50°, which is usually sufficient to capture the characteristic peaks of MOFs.

    • Employ a scan rate of 2° per minute.

  • Data Acquisition:

    • Perform the diffraction scan and collect the intensity data as a function of the 2θ angle.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Compare the experimental PXRD pattern with a simulated pattern from the material's single-crystal structure (if available) or with patterns of known TIFM-based MOFs (e.g., SCU-100, SCU-101) from crystallographic databases.[1]

    • The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks from starting materials or other known phases confirms the purity of the sample.

Workflow for PXRD Analysis of TIFM-based Materials

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample Pack Pack Holder Grind->Pack Fine Powder Scan Perform 2θ Scan Pack->Scan Process Process Raw Data Scan->Process Compare Compare Patterns Process->Compare Confirm Confirm Purity & Crystallinity Compare->Confirm

Caption: Workflow for PXRD analysis of TIFM materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Organic Linker's Integrity

Rationale: NMR spectroscopy is a powerful tool for confirming the chemical structure and purity of the TIFM ligand both before and after its incorporation into the final material.[9] For soluble TIFM, ¹H and ¹³C NMR in solution provides detailed information about the connectivity of the atoms. For the insoluble TIFM-containing material, solid-state NMR (ssNMR) can be employed to probe the local environment of the organic linker within the framework.[10][11]

Experimental Protocol: ¹H and ¹³C NMR of TIFM Ligand (Solution-State)

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the TIFM ligand in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube.

    • Ensure complete dissolution to obtain high-resolution spectra.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to observe include the distinct resonances for the imidazolyl and phenyl protons.

    • Acquire a ¹³C NMR spectrum. This will show the signals for the different carbon environments in the TIFM molecule.

  • Data Analysis:

    • Integrate the ¹H NMR signals to confirm the correct proton ratios.

    • Analyze the chemical shifts and coupling patterns to verify the structure of the TIFM ligand.

    • Compare the spectra to a reference spectrum of pure TIFM if available.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Coordination

Rationale: FT-IR spectroscopy is used to identify the functional groups present in the TIFM ligand and to observe changes in their vibrational frequencies upon coordination to metal centers in the final material.[12] The disappearance or shift of certain vibrational bands, particularly those associated with the imidazole ring, can provide evidence of successful coordination.[13] Attenuated Total Reflectance (ATR)-FTIR is a convenient technique as it requires minimal sample preparation.[14]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the powdered TIFM-containing material directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR crystal.

    • Set the spectral range typically from 4000 to 400 cm⁻¹.

  • Data Acquisition:

    • Collect the sample spectrum.

  • Data Analysis:

    • Compare the spectrum of the TIFM-containing material with that of the free TIFM ligand.

    • Look for characteristic shifts in the vibrational bands of the imidazole C-N and C=N bonds, which indicate coordination to the metal centers.

Functional Group Typical Wavenumber (cm⁻¹) of Free TIFM Ligand Expected Shift upon Coordination
Imidazole C=N Stretch~1500 - 1650Shift to lower or higher frequency
Imidazole C-N Stretch~1250 - 1350Shift to higher frequency
Phenyl C-H Bending~700 - 900Minor shifts
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Solvent Content

Rationale: TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.[15] This technique is crucial for determining the thermal stability of TIFM-containing materials, identifying the temperature at which the framework starts to decompose.[16] It also allows for the quantification of solvent molecules (e.g., water, DMF) present in the pores of the as-synthesized material.[17][18]

Experimental Protocol: TGA

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the TIFM-containing material into a TGA crucible (e.g., alumina or platinum).[19]

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 40-60 mL/min to prevent oxidative degradation.[16]

  • Data Acquisition:

    • Heat the sample at a constant rate, typically 10 °C/min, from room temperature to a final temperature above the expected decomposition point (e.g., 800 °C).[16]

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature).

    • The initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules.

    • The sharp weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework structure. The onset of this decomposition is a measure of the material's thermal stability.

TGA Data Interpretation for a TIFM-based MOF

TGA_Interpretation cluster_regions Analysis of Weight Loss Steps cluster_info Derived Information TGA_Curve TGA Curve (Mass vs. Temp) Solvent_Loss Initial Weight Loss (<200°C) TGA_Curve->Solvent_Loss Corresponds to Framework_Decomposition Major Weight Loss (>300°C) TGA_Curve->Framework_Decomposition Indicates Residue Final Plateau TGA_Curve->Residue Represents Solvent_Content Solvent Content (%) Solvent_Loss->Solvent_Content Quantifies Thermal_Stability Thermal Stability (Decomposition Temp.) Framework_Decomposition->Thermal_Stability Determines Final_Composition Residual Mass (e.g., Metal Oxide) Residue->Final_Composition Identifies

Caption: Interpreting TGA data for TIFM materials.

Morphological and Porosity Characterization

The performance of TIFM-containing materials in applications such as gas separation and catalysis is intrinsically linked to their morphology and porous properties.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Visualizing Morphology and Nanostructure

Rationale: SEM and TEM are powerful imaging techniques that provide direct visualization of the crystal morphology, size, and surface features of TIFM-containing materials.[20][21] SEM is ideal for examining the overall particle shape and size distribution, while TEM can provide higher resolution images of the internal pore structure and lattice fringes, confirming the crystalline nature of the material at the nanoscale.[22][23]

Experimental Protocol: SEM and TEM Imaging

  • Sample Preparation (SEM):

    • Mount a small amount of the powdered sample onto an SEM stub using conductive carbon tape.

    • For non-conductive samples, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[20]

  • Sample Preparation (TEM):

    • Disperse a small amount of the powdered sample in a suitable solvent (e.g., ethanol) and sonicate for a few minutes to create a dilute suspension.

    • Drop-cast a few microliters of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.[21]

  • Imaging:

    • Introduce the prepared sample into the microscope.

    • For SEM, acquire images at various magnifications to observe the overall morphology and surface details.

    • For TEM, acquire bright-field images to visualize the particle size and shape, and high-resolution TEM (HR-TEM) images to observe lattice fringes and the porous structure.

Gas Sorption Analysis: Quantifying Porosity and Surface Area

Rationale: Gas sorption analysis, typically using nitrogen at 77 K, is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials like TIFM-based MOFs.[24][25] The Brunauer-Emmett-Teller (BET) theory is commonly applied to the nitrogen adsorption isotherm to calculate the specific surface area.[26][27] These parameters are critical for evaluating the material's capacity for gas storage and separation.

Experimental Protocol: Nitrogen Sorption Analysis

  • Sample Preparation (Degassing):

    • Accurately weigh 50-100 mg of the TIFM-containing material into a sample tube.

    • Degas the sample under vacuum at an elevated temperature (e.g., 150-200 °C, determined from TGA data to be below the decomposition temperature) for several hours to remove any guest molecules from the pores.

  • Instrument Setup:

    • Transfer the degassed sample tube to the analysis port of the gas sorption analyzer.

    • Place a liquid nitrogen Dewar around the sample tube to maintain a constant temperature of 77 K.

  • Data Acquisition:

    • Perform a nitrogen adsorption-desorption measurement over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.0.

  • Data Analysis:

    • Plot the amount of nitrogen adsorbed versus the relative pressure to obtain the adsorption-desorption isotherm.

    • Apply the BET model to the linear portion of the adsorption isotherm (typically in the P/P₀ range of 0.05-0.3) to calculate the specific surface area.[25]

    • Calculate the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.0.

    • Use methods such as Non-Local Density Functional Theory (NLDFT) to determine the pore size distribution.[28]

Parameter Method of Determination Significance for TIFM-based Materials
BET Surface Area (m²/g) Brunauer-Emmett-Teller (BET) theoryIndicates the total accessible surface area for gas adsorption and catalysis.
Total Pore Volume (cm³/g) Gas uptake at P/P₀ ≈ 1.0Represents the total volume of the pores within the material.
Pore Size Distribution NLDFT or other methodsReveals the distribution of pore sizes, which is crucial for size-selective applications.

Optical Properties

The electronic structure of TIFM-based materials can give rise to interesting optical properties, which can be explored for applications in sensing and photocatalysis.

UV-Visible Spectroscopy: Probing Electronic Transitions

Rationale: UV-Visible spectroscopy can provide insights into the electronic properties of TIFM-containing materials.[29] By using diffuse reflectance spectroscopy (DRS), the light absorption properties of the solid-state material can be measured.[30][31] The absorption spectrum can reveal electronic transitions associated with the TIFM ligand and the metal-ligand coordination, and the optical band gap of the material can be estimated from the absorption edge.[4]

Experimental Protocol: UV-Vis Diffuse Reflectance Spectroscopy (DRS)

  • Sample Preparation:

    • Load the powdered TIFM-containing material into a solid sample holder.

    • Use a white reflectance standard (e.g., BaSO₄) as a reference.[32]

  • Instrument Setup:

    • Use a UV-Vis spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements.

    • Collect a baseline spectrum using the reference standard.

  • Data Acquisition:

    • Acquire the diffuse reflectance spectrum of the sample over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • The reflectance data can be converted to absorbance using the Kubelka-Munk function.

    • Analyze the absorption bands to identify electronic transitions.

    • A Tauc plot can be used to estimate the optical band gap of the material.

Conclusion

The comprehensive characterization of this compound-containing materials is essential for understanding their structure-property relationships and for the rational design of new materials with tailored functionalities. The protocols and application notes provided in this guide offer a systematic and robust approach to achieving a thorough and reliable characterization of these promising advanced materials. By employing this multi-technique approach, researchers can confidently validate their synthetic products and gain the critical insights needed to advance their research and development efforts.

References

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Revolutionizing Framework Functionality: A Guide to Post-Synthetic Modification of Tetrakis[4-(1-imidazolyl)phenyl]methane-Based Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of metal-organic frameworks (MOFs) has opened up a new frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality. Among the vast library of organic linkers used to construct these materials, Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) stands out for its tetrahedral geometry and the versatile reactivity of its imidazole moieties. This guide provides a comprehensive overview of the post-synthetic modification (PSM) of MOFs constructed from TIPM and analogous tetratopic imidazole linkers. It is designed to equip researchers with the foundational knowledge and practical protocols to tailor the properties of these frameworks for advanced applications in catalysis and drug delivery.

The Power of Post-Synthetic Modification

Post-synthetic modification is a powerful strategy for introducing new functional groups or altering existing ones within a pre-synthesized MOF without disrupting its crystalline framework.[1][2] This approach circumvents the limitations of de novo synthesis, where the desired functional groups might be incompatible with the MOF formation conditions.[3] For TIPM-based frameworks, the imidazole rings serve as versatile handles for a variety of chemical transformations.

The primary strategies for the post-synthetic modification of imidazole-containing frameworks can be broadly categorized as:

  • Covalent Modification: This involves the formation of new covalent bonds with the imidazole linkers.[4]

  • Coordinative Modification (Post-Synthetic Metalation): This strategy leverages the coordinating ability of the imidazole nitrogen atoms to introduce new metal ions into the framework.

This guide will delve into the practical application of these strategies, providing detailed protocols and explaining the underlying chemical principles.

Strategic Application of Post-Synthetic Modification

The ability to tailor the chemical environment within the pores of TIPM-based MOFs opens up a wide range of applications. By carefully selecting the modification strategy, researchers can enhance properties such as catalytic activity, selectivity, and drug loading and release profiles.[2][5]

Enhancing Catalytic Performance

The imidazole linkers in TIPM-based MOFs can act as Brønsted bases or as ligands for catalytically active metal centers.[6] Post-synthetic modification can be employed to:

  • Introduce Brønsted Acidity/Basicity: Alkylation of the imidazole nitrogen can generate imidazolium salts, introducing Brønsted acidity. Conversely, the uncoordinated nitrogen atoms can act as basic sites.[7][8]

  • Create Bifunctional Catalysts: The framework can be modified to contain both acidic and basic sites, enabling cascade reactions.[6]

  • Incorporate Active Metal Sites: Post-synthetic metalation can introduce a variety of catalytically active metal ions, creating single-site heterogeneous catalysts with high selectivity.

Engineering Advanced Drug Delivery Systems

The porous nature and tunable functionality of MOFs make them promising candidates for drug delivery.[9][10][11] PSM of TIPM-based frameworks can be utilized to:

  • Control Drug Release: Functionalization of the pore interior can modulate the interaction between the drug molecules and the framework, allowing for controlled and sustained release.[12][13]

  • Targeted Delivery: Bio-active molecules can be grafted onto the framework to target specific cells or tissues.

  • Improve Biocompatibility: The surface of the MOF particles can be modified to enhance their stability and reduce toxicity in biological environments.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key post-synthetic modification experiments on frameworks containing tetratopic imidazole linkers. These protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the success of each modification step.

Protocol 1: Post-Synthetic Alkylation of Imidazole Moieties for Brønsted Acidity

This protocol describes the alkylation of the imidazole groups within a TIPM-based MOF to create imidazolium moieties, thereby introducing Brønsted acid sites.

Workflow Diagram:

PSM_Alkylation A Activate Parent MOF B Suspend in Anhydrous Solvent A->B C Add Alkylating Agent B->C D Heat under Inert Atmosphere C->D E Isolate and Wash D->E F Dry under Vacuum E->F G Characterize Modified MOF F->G

Caption: Workflow for the post-synthetic alkylation of a TIPM-based MOF.

Step-by-Step Methodology:

  • Activation of the Parent MOF:

    • Place 100 mg of the as-synthesized TIPM-based MOF in a Schlenk flask.

    • Heat the sample under vacuum at a temperature appropriate for the specific MOF (typically 150-200 °C) for 12 hours to remove solvent molecules from the pores.

    • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Suspension in Anhydrous Solvent:

    • Under an inert atmosphere, add 10 mL of an anhydrous solvent with a high boiling point (e.g., N,N-dimethylformamide or toluene) to the activated MOF.

    • Stir the suspension to ensure the MOF is well-dispersed.

  • Addition of Alkylating Agent:

    • Add a 10-fold molar excess of the alkylating agent (e.g., methyl iodide or ethyl bromide) relative to the imidazole moieties in the MOF.

    • Causality: A large excess of the alkylating agent is used to drive the reaction to completion and ensure a high degree of functionalization.

  • Reaction under Inert Atmosphere:

    • Seal the Schlenk flask and heat the reaction mixture at 80-100 °C for 24-48 hours with continuous stirring.

    • The progress of the reaction can be monitored by taking small aliquots of the solid and analyzing them by FT-IR spectroscopy for the appearance of new vibrational modes associated with the alkylated imidazole.

  • Isolation and Washing:

    • After the reaction is complete, cool the mixture to room temperature.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the product thoroughly with the reaction solvent, followed by a lower-boiling solvent (e.g., acetone or dichloromethane) to remove unreacted reagents and byproducts. Repeat the washing steps three times.

  • Drying:

    • Dry the modified MOF under vacuum at a moderate temperature (e.g., 60-80 °C) for 12 hours.

  • Characterization:

    • Confirm the successful alkylation and the retention of the framework's crystallinity and porosity using the following techniques:

      • Powder X-ray Diffraction (PXRD): To verify that the crystal structure is maintained.

      • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the new functional groups.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (on digested samples): To quantify the degree of functionalization.

      • Nitrogen Adsorption-Desorption Isotherms: To measure the surface area and pore volume.

      • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified framework.

Protocol 2: Post-Synthetic Metalation of Imidazole Linkers

This protocol outlines the introduction of metal ions into a TIPM-based MOF via coordination to the imidazole linkers.

Workflow Diagram:

PSM_Metalation A Activate Parent MOF C Immerse MOF in Solution A->C B Prepare Metal Precursor Solution B->C D Stir at Room Temperature C->D E Isolate and Wash D->E F Dry under Vacuum E->F G Characterize Metalated MOF F->G

Caption: Workflow for the post-synthetic metalation of a TIPM-based MOF.

Step-by-Step Methodology:

  • Activation of the Parent MOF:

    • Follow the same activation procedure as described in Protocol 1.

  • Preparation of Metal Precursor Solution:

    • Dissolve a suitable metal precursor (e.g., a metal salt like Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, or Cu(OAc)₂·H₂O) in an appropriate solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of 0.01-0.1 M.

    • Causality: The choice of solvent is crucial to ensure the solubility of the metal precursor and its ability to diffuse into the MOF pores without damaging the framework.

  • Immersion of MOF in Solution:

    • Add the activated MOF to the metal precursor solution. The solid-to-liquid ratio should be sufficient to allow for good dispersion (e.g., 100 mg of MOF in 20 mL of solution).

  • Stirring and Incubation:

    • Stir the suspension at room temperature for 12-24 hours. A color change in the solid is often indicative of successful metalation.

  • Isolation and Washing:

    • Isolate the metalated MOF by centrifugation or filtration.

    • Wash the product extensively with the solvent used for metalation to remove any uncoordinated metal ions adsorbed on the surface. This is a critical step to ensure that the observed properties are due to metal ions incorporated within the framework and not from surface contaminants.

  • Drying:

    • Dry the metalated MOF under vacuum at a moderate temperature (e.g., 60-80 °C) for 12 hours.

  • Characterization:

    • Confirm the successful metalation and the integrity of the framework using:

      • PXRD: To ensure the crystallinity is preserved.

      • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): To quantify the amount of metal incorporated.

      • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the incorporated metal.

      • UV-Vis Diffuse Reflectance Spectroscopy: To probe the coordination environment of the metal ions.

      • Nitrogen Adsorption-Desorption Isotherms: To assess changes in surface area and pore volume.

Data Presentation and Analysis

The success of post-synthetic modification is quantified by a thorough analysis of the material's properties before and after the modification. The following table provides a template for summarizing key characterization data.

Table 1: Comparison of Framework Properties Before and After Post-Synthetic Modification

PropertyParent MOFAlkylated MOFMetalated MOF
Crystallinity CrystallineCrystallineCrystalline
BET Surface Area (m²/g) [Insert Value][Insert Value][Insert Value]
Pore Volume (cm³/g) [Insert Value][InsertValue][Insert Value]
Degree of Functionalization (%) N/A[Insert Value]N/A
Metal Loading (wt%) N/AN/A[Insert Value]
Thermal Stability (T_decomp, °C) [Insert Value][Insert Value][Insert Value]

Trustworthiness and Validation

The protocols described above are designed to be robust and reproducible. However, the success of any post-synthetic modification is highly dependent on the specific MOF and the reaction conditions. Therefore, it is crucial to perform a comprehensive suite of characterization techniques to validate the outcome of each experiment. The logical flow of the experimental workflows, from activation to characterization, provides a self-validating system. For instance, a significant decrease in surface area after modification, without a corresponding change in the PXRD pattern, might indicate pore blocking rather than successful functionalization within the pores.

Concluding Remarks

Post-synthetic modification of frameworks containing this compound and related linkers is a versatile and powerful tool for the rational design of functional materials. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can unlock the full potential of these frameworks for a wide range of applications, from heterogeneous catalysis to targeted drug delivery. The key to success lies in a systematic approach, careful control of reaction conditions, and thorough characterization to validate the desired modifications.

References

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Experimental conditions for incorporating Tetrakis[4-(1-imidazolyl)phenyl]methane into thin films

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Conditions for Incorporating Tetrakis[4-(1-imidazolyl)phenyl]methane into Thin Films

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Promise of this compound

This compound, hereafter referred to as T(4-ImPh)M, is a tetrapodal organic ligand with significant potential for the construction of advanced functional materials. Its unique three-dimensional, methane-centered core and four imidazole-terminated arms make it an exceptional building block for creating highly porous and stable Metal-Organic Frameworks (MOFs). The incorporation of T(4-ImPh)M into thin films is a critical step for translating its potential into practical applications, such as chemical sensors, catalytic surfaces, and specialized coatings for drug delivery devices.[1][2][3]

Unlike bulk powders, MOF thin films offer controlled thickness, high surface area, and direct integration with device platforms like electrodes or optical components.[4][5] This guide provides a detailed exploration of the experimental conditions necessary to fabricate high-quality T(4-ImPh)M-based thin films, focusing on two primary, versatile, and accessible solution-based methods: Layer-by-Layer (LbL) Deposition for crystalline, oriented films and Spin Coating for rapid, uniform film formation.

The protocols herein are designed to be self-validating, explaining the causality behind each step to empower researchers to adapt and optimize these conditions for their specific applications.

Key Properties of T(4-ImPh)M

A foundational understanding of the ligand's properties is essential for designing successful film deposition strategies.

PropertyValueSource
IUPAC Name 1-[4-[tris(4-imidazol-1-ylphenyl)methyl]phenyl]imidazole[6]
Molecular Formula C₃₇H₂₈N₈[6]
Molecular Weight 584.67 g/mol [6]
Structure Methane core with four phenyl-imidazole arms[6]
Key Functionality The nitrogen atoms in the imidazole rings act as coordination sites for metal ions, enabling MOF formation.-

Core Principles of T(4-ImPh)M Thin Film Assembly

The successful fabrication of a T(4-ImPh)M-based thin film hinges on the controlled coordination reaction between the imidazole groups of the ligand and a suitable metal precursor. This process is typically performed on a substrate that has been prepared to promote nucleation and adhesion.

Substrate Functionalization: The Foundation for Growth

Heterogeneous nucleation of the MOF film on the substrate surface is preferable to homogeneous nucleation in the bulk solution, as it leads to more uniform and adherent films.[7] This is achieved by modifying the substrate surface to present functional groups that can anchor the initial layer of metal ions or ligands. Self-Assembled Monolayers (SAMs) are an excellent tool for this purpose.

  • For Oxide Surfaces (e.g., SiO₂, ITO, TiO₂): Silane-based SAMs with terminal hydroxyl (-OH) or carboxyl (-COOH) groups are ideal. These groups can coordinate with the metal precursors, creating a robust foundation for subsequent MOF growth.

  • For Noble Metal Surfaces (e.g., Au, Ag): Thiol-based SAMs (e.g., mercaptoundecanoic acid) are used to generate a similar carboxyl-terminated surface.

The diagram below illustrates the foundational concept of building a MOF film from a functionalized surface.

sub Substrate (e.g., Silicon Wafer) sam Self-Assembled Monolayer (-COOH terminated) sub->sam Surface Functionalization metal Metal Ion Precursor (e.g., Zn²⁺) sam->metal 1. Anchor Metal Ions ligand T(4-ImPh)M Ligand metal->ligand 2. Coordinate Ligand mof Growing MOF Film Layer ligand->mof 3. Repeat for Film Growth

Caption: Molecular assembly on a functionalized substrate.

Protocol I: Layer-by-Layer (LbL) Deposition

This method offers precise control over film thickness and can produce highly crystalline and oriented films, often referred to as surface-supported metal-organic frameworks (SURMOFs).[8] The process involves the sequential immersion of a functionalized substrate into dilute solutions of the metal precursor and the T(4-ImPh)M ligand, with rinsing steps in between to remove non-adsorbed material.[9][10]

Rationale & Causality
  • Separated Precursors: By keeping the metal and ligand solutions separate, uncontrolled precipitation in the bulk solution is prevented, ensuring that growth occurs exclusively on the substrate surface.[7]

  • Rinsing Steps: The rinse after each immersion is critical. It removes physisorbed layers of precursor, ensuring that each new layer is covalently coordinated to the one beneath it. This is the key to achieving ordered, crystalline growth.

  • Linear Growth: The film thickness typically increases linearly with the number of deposition cycles, allowing for nanometer-scale precision.[10][11]

Materials & Reagents
  • Ligand: this compound (T(4-ImPh)M)

  • Metal Precursor: Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) or Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Solvents: High-purity ethanol, N,N-Dimethylformamide (DMF), and deionized water.

  • Substrates: Silicon wafers, quartz slides, or gold-coated slides.

  • SAM Reagents (if needed): (3-Aminopropyl)triethoxysilane (APTES) for creating amine-terminated surfaces, followed by reaction with succinic anhydride for carboxyl termination, or 11-mercaptoundecanoic acid for gold surfaces.

LbL Experimental Workflow

sub 1. Substrate Preparation (Clean & Functionalize) sol 2. Prepare Precursor Solutions (Metal & Ligand) sub->sol metal 3. Immerse in Metal Solution sol->metal rinse1 4. Rinse (Ethanol) metal->rinse1 ligand 5. Immerse in Ligand Solution rinse1->ligand rinse2 6. Rinse (Ethanol) ligand->rinse2 cycle Repeat Steps 3-6 for N Cycles rinse2->cycle cycle->metal Next Cycle char 7. Final Rinse, Dry, & Characterize cycle->char Final Cycle sub 1. Prepare Substrate (Clean/Functionalize) sol 2. Prepare Homogeneous Precursor Solution (Metal + Ligand) sub->sol mount 3. Mount Substrate on Spin Coater Chuck sol->mount dispense 4. Dispense Solution onto Substrate Center mount->dispense spin 5. Initiate Spin Program (Spread & Thinning Steps) dispense->spin anneal 6. Post-Deposition Annealing (Optional) spin->anneal char 7. Characterize Film anneal->char

Caption: Workflow for Spin Coating deposition.

Detailed Step-by-Step Protocol
  • Substrate Preparation: Prepare substrates as described in the LbL protocol (Section 3.4, Step 1). Good wetting is crucial for spin coating.

  • Preparation of the Coating Solution:

    • Prepare a solution containing T(4-ImPh)M and zinc acetate in a 1:2 molar ratio in a suitable solvent (e.g., DMF).

    • A typical starting concentration might be 10 mg/mL total solids.

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any aggregates.

    • Scientist's Note: The stability of this mixed solution is critical. It should be used shortly after preparation to avoid premature MOF formation in the vial, which would lead to defects in the film.

  • The Spin Coating Process:

    • Place the substrate on the spin coater's vacuum chuck and ensure it is centered.

    • Using a pipette, dispense enough precursor solution to cover about 75% of the substrate surface (e.g., 100 µL for a 1x1 inch substrate).

    • Immediately start the spin program. A two-stage program is often effective:

      • Stage 1 (Spread): 500 RPM for 10 seconds. This allows the solution to spread across the entire substrate.

      • Stage 2 (Thinning): 3000 RPM for 45 seconds. This expels excess solution and thins the film to its final thickness as the solvent evaporates.

  • Post-Deposition Treatment:

    • After the spin cycle ends, carefully remove the substrate.

    • To promote crystallinity and remove residual solvent, the film can be annealed. This can be done by placing the substrate in a closed container with a small vial of DMF (solvothermal annealing) at 80-120°C for several hours, or by a simple thermal anneal on a hotplate at a similar temperature.

  • Characterization: Assess film uniformity visually and by profilometry. Use XRD and AFM to determine crystallinity and surface morphology.

Spin Coating Parameters and Their Influence
ParameterRangeEffect on Film Thickness
Spin Speed (Stage 2) 1000 - 6000 RPMInverse relationship (higher speed = thinner film)
Spin Time (Stage 2) 30 - 60 sMinor effect after an initial period; ensures complete drying.
Solution Concentration 5 - 25 mg/mLDirect relationship (higher concentration = thicker film)
Solvent Volatility -High volatility can cause rapid, uneven drying ("comet tails").

References

Sources

Troubleshooting & Optimization

How to improve the yield and purity of Tetrakis[4-(1-imidazolyl)phenyl]methane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable molecule. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound (TIPM)?

The most robust and widely employed strategy for synthesizing TIPM involves a two-stage process. This approach ensures high purity of the key intermediate, which is critical for the success of the final coupling step.[1]

  • Stage 1: Synthesis of the Precursor, Tetrakis(4-bromophenyl)methane (TBPM). The synthesis begins with the electrophilic bromination of tetraphenylmethane. This reaction typically uses neat bromine as both the reagent and solvent, leading to the per-brominated product.[2][3] Careful execution and purification at this stage are paramount, as the purity of TBPM directly impacts the yield and difficulty of purifying the final TIPM product.[1]

  • Stage 2: N-Arylation Cross-Coupling. The core of the synthesis is the formation of the four C-N bonds by coupling imidazole with the TBPM precursor. The most common methods for this transformation are copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig aminations.[4][5] Given the potential for catalyst inhibition with palladium, copper-catalyzed methods are often preferred for their reliability and cost-effectiveness in this specific application.[6][7][8]

Troubleshooting & Optimization Guide

Q2: My N-arylation coupling reaction is sluggish or fails to proceed. What are the likely causes and how can I fix them?

This is a common issue that can typically be traced back to the catalyst system, reagents, or reaction conditions.

  • Cause 1: Inactive Catalyst System.

    • The Problem (Copper): The copper(I) catalyst can be sensitive to air. Oxidation to copper(II) can slow down or halt the catalytic cycle. The chosen ligand may not be optimal for stabilizing the active species or facilitating the reaction.[9]

    • The Solution (Copper):

      • Ensure an Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

      • Use an Effective Ligand: While some Ullmann reactions can proceed without a ligand, their use is highly recommended. Diamine ligands like 1,10-Phenanthroline or its derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) are proven to be highly effective for the N-arylation of imidazoles.[5][10]

      • Use a Fresh Catalyst Source: Use freshly purchased, high-purity Cu(I) salts (e.g., CuI or CuBr).

    • The Problem (Palladium): Imidazoles are known to be strong ligands for palladium. The imidazole starting material can coordinate to the palladium center and inhibit the formation of the active catalytic complex, effectively poisoning the catalyst before the reaction begins.[6][7][11]

    • The Solution (Palladium):

      • Pre-activate the Catalyst: A highly effective strategy is to pre-form the active Pd(0)-ligand complex before adding the imidazole. This is achieved by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period (e.g., 3-5 minutes at 100-120 °C). Once the active catalyst is formed, the remaining reagents can be added.[6][7]

  • Cause 2: Incorrect Base or Solvent.

    • The Problem: The base is crucial for deprotonating the imidazole N-H, but an inappropriate choice can lead to poor solubility or side reactions. The solvent must be able to dissolve the reactants at the reaction temperature and be stable under the reaction conditions.

    • The Solution:

      • Base Selection: Inorganic carbonate bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) are generally effective and widely used. Cs₂CO₃ is often superior due to its higher solubility in organic solvents.[4][9]

      • Solvent Selection: High-boiling point, polar aprotic solvents are ideal. Dimethyl sulfoxide (DMSO) and 1,4-Dioxane are excellent choices that facilitate the dissolution of the reagents and promote the reaction.[8][9] Ensure solvents are anhydrous, as water can interfere with the reaction.

The workflow below illustrates the overall synthetic strategy.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Arylation Cross-Coupling cluster_2 Purification TPM Tetraphenylmethane TBPM Tetrakis(4-bromophenyl)methane (TBPM) TPM->TBPM  Br₂, neat, RT TIPM This compound (TIPM) TBPM->TIPM  Cu(I) Catalyst, Ligand, Base, High-Temp Solvent Imidazole Imidazole Imidazole->TIPM Crude Crude TIPM TIPM->Crude Workup Pure Purified TIPM Crude->Pure Recrystallization or Chromatography

Caption: Overall Synthetic Workflow for TIPM.
Q3: I am observing incomplete conversion and multiple spots on my TLC. What are these byproducts?

Observing multiple spots is common, especially if the reaction has not gone to completion. The most likely species you are seeing are:

  • Unreacted Starting Material: Tetrakis(4-bromophenyl)methane (TBPM). This will be the least polar spot on the TLC plate.

  • Partially Substituted Intermediates: These are molecules where only one, two, or three of the bromine atoms have been replaced by an imidazole group. You will see a ladder of spots on the TLC, with polarity increasing with the number of imidazole groups added.

  • Desired Product: this compound (TIPM). This should be the most polar spot among the substituted products.

Troubleshooting Strategy:

  • Increase Reaction Time/Temperature: The formation of a fully tetra-substituted product from a sterically demanding core like TBPM can be slow. Increasing the reaction time or temperature can help drive the reaction to completion.

  • Optimize Stoichiometry: Use a slight excess of imidazole (e.g., 4.4 to 5.0 equivalents) and base (e.g., 8 equivalents) to ensure the reaction is not limited by these reagents.

  • Additives: For copper-catalyzed systems, the addition of Poly(ethylene glycol) (PEG) has been shown to accelerate the reaction and improve yields.[5][10]

The following decision tree can help diagnose issues with low yield.

G Start Low Yield or No Reaction CheckCatalyst Is the Catalyst System Correct? Start->CheckCatalyst CatalystNo No CheckCatalyst->CatalystNo Yes FixCatalyst Use fresh Cu(I) source. Add effective ligand (e.g., Phenanthroline). For Pd, pre-activate catalyst. CheckCatalyst->FixCatalyst No CheckReagents Are Reagents High Quality? ReagentsNo No CheckReagents->ReagentsNo Yes FixReagents Use anhydrous solvents. Use high-purity TBPM. Use sufficient excess of Imidazole/Base. CheckReagents->FixReagents No CheckConditions Are Reaction Conditions Optimal? FixConditions Ensure inert atmosphere. Increase temperature (e.g., 110-130 °C). Increase reaction time. CheckConditions->FixConditions No CatalystNo->CheckReagents ReagentsNo->CheckConditions ConditionsNo No G cluster_0 Catalytic Cycle A [L-Cu(I)-Im] B [L-Cu(III)(Im)(Ar)(X)] Oxidative Addition Intermediate A->B + Ar-X C L-Cu(I)-X B->C Reductive Elimination Product Product: Ar-Im C->A  + Imidazole-H  - HX caption L = Ligand (e.g., Phenanthroline) Im = Imidazolyl anion Ar-X = Tetrakis(4-bromophenyl)methane Ar-Im = Product

Sources

Technical Support Center: Synthesis of Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrakis[4-(1-imidazolyl)phenyl]methane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable metal-organic framework (MOF) linker.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Synthetic Overview: The Ullmann Condensation Approach

The most common and logical route to synthesize this compound involves a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation, between Tetrakis(4-bromophenyl)methane and imidazole.[2][3] This reaction forms a C-N bond between the phenyl rings of the core structure and the imidazole heterocycle.

The overall reaction is as follows:

C(C₆H₄Br)₄ + 4 C₃H₄N₂ → C(C₆H₄-N₂C₃H₃)₄ + 4 HBr

This process, while effective, is sensitive to various parameters and can present several challenges. This guide will address these potential issues in detail.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?

Answer: Low to no yield in an Ullmann condensation is a common issue and can stem from several factors. Let's break down the potential culprits and their solutions.

  • Catalyst Inactivity: The copper catalyst is the heart of this reaction. Its activity is paramount.

    • Cause: The use of inactive copper sources, such as copper(II) salts without a reducing agent, or copper powder with a passivated oxide layer, can halt the reaction.

    • Solution:

      • Use Copper(I) Salts: Copper(I) iodide (CuI) or copper(I) bromide (CuBr) are generally more reliable starting points for the catalytic cycle.[4]

      • Activate Copper Powder: If using copper powder, it must be activated to remove the oxide layer. This can be achieved by washing with a dilute acid (e.g., HCl), followed by water, ethanol, and then ether, and drying under vacuum immediately before use.

      • In Situ Generation: The active copper(I) species can be generated in situ from the reaction of an aryl halide with copper metal.[5]

  • Improper Reaction Temperature: Ullmann reactions are notoriously temperature-sensitive.

    • Cause: Traditional Ullmann condensations often require high temperatures, sometimes in excess of 200°C.[2] If the temperature is too low, the reaction kinetics will be too slow to yield a significant amount of product in a reasonable timeframe.

    • Solution:

      • Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C to find the optimal point. Be mindful of solvent boiling points and potential substrate decomposition. A typical starting point for this type of reaction would be in the range of 150-180°C.

      • Use High-Boiling Point Solvents: Solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are often used due to their high boiling points.[2]

  • Presence of Inhibitors: Water and oxygen can be detrimental to the reaction.

    • Cause: Moisture can hydrolyze the organocopper intermediates, and oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

      • Dry Solvents and Reagents: Use anhydrous solvents and ensure your imidazole and Tetrakis(4-bromophenyl)methane are thoroughly dried.

Below is a workflow to troubleshoot low yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Incomplete Reaction and Presence of Starting Material

Question: My reaction seems to have stalled, and TLC/LC-MS analysis shows a significant amount of unreacted Tetrakis(4-bromophenyl)methane. What should I do?

Answer: An incomplete reaction often points to issues with stoichiometry, reaction time, or catalyst deactivation over the course of the reaction.

  • Stoichiometry of Imidazole and Base:

    • Cause: An insufficient amount of imidazole or base will lead to an incomplete reaction. The reaction requires at least 4 equivalents of imidazole and a suitable base to neutralize the HBr generated.

    • Solution:

      • Use Excess Imidazole: It is common practice to use a slight excess of the nucleophile. Try using 4.4 to 5 equivalents of imidazole.

      • Ensure Sufficient Base: A strong, non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good choices.[4] Ensure at least 4 equivalents of the base are used.

  • Reaction Time:

    • Cause: The reaction may simply not have been allowed to run for a sufficient amount of time. These multi-step arylations can be slow.

    • Solution: Monitor the reaction progress using an appropriate technique (TLC, LC-MS). If the reaction appears to be progressing but is slow, extend the reaction time. Reactions of this nature can often require 24-48 hours.

  • Catalyst Deactivation:

    • Cause: The catalyst may deactivate over the long reaction time at high temperatures.

    • Solution: In some cases, a second addition of the catalyst mid-reaction can help push it to completion.

Issue 3: Formation of Side Products and Purification Challenges

Question: I am observing multiple spots on my TLC plate that are not my starting material or desired product. Purification by column chromatography is proving difficult. What are these side products and how can I minimize them and purify my product?

Answer: Side product formation is a common challenge in Ullmann condensations. The high temperatures can lead to various undesired reactions.

  • Common Side Products:

    • Partially Substituted Products: Molecules where only one, two, or three of the bromine atoms have been substituted with imidazole.

    • Homocoupling of Imidazole: Formation of bi-imidazole species.

    • Dehalogenation: Reduction of the C-Br bond to a C-H bond.

    • Polymerization: Formation of insoluble polymeric materials.

  • Minimizing Side Products:

    • Ligand Addition: The use of a ligand can stabilize the copper catalyst, increase its solubility, and promote the desired reductive elimination step, often allowing for lower reaction temperatures.[3] Phenanthroline and its derivatives are commonly used ligands for copper-catalyzed N-arylation.[3]

    • Careful Temperature Control: Avoid excessively high temperatures, as this can promote side reactions.

  • Purification Strategies:

    • Precipitation and Washing: The desired product, this compound, is a large, fairly rigid molecule and may have limited solubility in common organic solvents once formed. This can be an advantage.

      • After the reaction, cool the mixture and try to precipitate the crude product by adding a less polar solvent.

      • Wash the crude solid extensively with solvents that will dissolve the starting materials and more soluble side products, but not the desired product. Suitable wash solvents might include hot acetone, ethyl acetate, or dichloromethane.

    • Column Chromatography: If the product is soluble enough, column chromatography on silica gel can be effective. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol is a good starting point.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step.

Here is a table summarizing key reaction parameters to optimize:

ParameterRecommended Range/ValueRationale
Catalyst CuI, CuBr, or activated Cu powderProvides the active Cu(I) species for the catalytic cycle.
Ligand (Optional) 1,10-Phenanthroline or derivativesStabilizes the catalyst, improves solubility, and can lower the required reaction temperature.
Base K₂CO₃ or Cs₂CO₃Neutralizes the HBr byproduct and facilitates the formation of the copper-imidazolide intermediate.
Solvent NMP, DMF, NitrobenzeneHigh-boiling point solvents are necessary to reach the required reaction temperatures.
Temperature 150 - 200 °CUllmann condensations typically require high temperatures to proceed at a reasonable rate.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Cu(I) catalyst and hydrolysis of intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound I should aim for? For most applications, especially in the synthesis of MOFs, a purity of >97% is desirable. This can typically be confirmed by ¹H NMR and elemental analysis.

Q2: How can I characterize the final product? The structure of this compound can be confirmed using standard analytical techniques:

  • ¹H NMR: You should see characteristic peaks for the phenyl and imidazolyl protons, with the correct integration ratios.

  • ¹³C NMR: Will show the distinct carbon environments in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (584.68 g/mol ).

  • FT-IR: To identify functional groups.

Q3: Is Tetrakis(4-bromophenyl)methane commercially available? Yes, Tetrakis(4-bromophenyl)methane is commercially available from several chemical suppliers.[6][7] However, it can also be synthesized in the lab.[8][9]

Q4: Are there alternative synthetic routes? While the Ullmann condensation is a classic approach, other cross-coupling reactions like the Buchwald-Hartwig amination could potentially be adapted for this synthesis. However, the Ullmann reaction is well-established for N-arylation of imidazoles.[2]

Q5: What are the main safety precautions for this synthesis?

  • High Temperatures: Use appropriate heating mantles and temperature controllers. Work in a fume hood to avoid inhaling high-boiling point solvents.

  • Bases: K₂CO₃ and Cs₂CO₃ are irritants. Handle with gloves and safety glasses.

  • Solvents: NMP, DMF, and nitrobenzene have specific health and safety risks. Consult the safety data sheet (SDS) for each before use.

  • Inert Atmosphere: Take care when working with inert gas lines.

Conclusion

The synthesis of this compound is a challenging yet achievable process. By carefully controlling the reaction conditions, particularly the catalyst activity, temperature, and atmosphere, and by employing systematic troubleshooting, researchers can successfully obtain this important compound. This guide provides a foundation for navigating the potential hurdles, and we encourage you to consult the cited literature for further details.

References

  • Bhat, S. U., Naikoo, R. A., & Tomar, R. (2016). One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. International Research Journal of Pure and Applied Chemistry, 11(1), 1–10. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis. Retrieved from [Link]

  • Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Journal of the Serbian Chemical Society, 78(10), 1489-1497.
  • Arabian Journal of Chemistry. (2021). Highly efficient and metal-free synthesis of tri- and tetrasubstituted imidazole catalyzed by 3-picolinic acid. Arabian Journal of Chemistry, 14(3), 103001.
  • ResearchGate. (n.d.). (PDF) One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. Retrieved from [Link]

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). This journal is © The Royal Society of Chemistry 2014. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1. Retrieved from [Link]

  • AWS. (n.d.). Understanding the Desulphurization Process in an Ionic Porous Aromatic Framework - Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. Retrieved from [https://www.semanticscholar.org/paper/The-Synthesis-and-Characterization-of-Tetrakis-%5B(p-Wang-Zhang/5f1b3b2e5a4d0f8e9c8a9a4b8e7f8e3c1d1a1b1c]([Link]

  • ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered during the purification of this important metal-organic framework (MOF) linker.[1][2] High purity is paramount for achieving desired crystallinity and performance in downstream applications. This guide provides a series of frequently asked questions and detailed protocols to help you achieve the highest possible purity for your crude TIPM product.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Recrystallization Challenges

Recrystallization is often the most effective and scalable method for purifying solid organic compounds. However, the unique structure of TIPM can present challenges.

Q1: I'm struggling to find a suitable solvent for recrystallizing my crude TIPM. What are some good starting points?

A1: Finding the right solvent system is the most critical step for successful recrystallization. The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[3] Given TIPM's structure—a large, fairly rigid core with polar imidazole groups—a single perfect solvent may not exist. A two-solvent system is often more effective.

Expertise & Experience: The bulky tetraphenylmethane core reduces solubility in many common solvents, while the four imidazole units add significant polarity. This dichotomy makes solvent selection non-trivial. We recommend starting with highly polar, high-boiling point aprotic solvents, as these are often used in the synthesis of related compounds and are effective at dissolving complex heterocyclic molecules.[4][5]

Recommended Protocol: Solvent Screening

  • Place a small amount (10-20 mg) of your crude TIPM into several different test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. If the compound dissolves, that solvent is unsuitable for single-solvent recrystallization.

  • If it does not dissolve, heat the tube to the solvent's boiling point. If the compound dissolves completely, it is a potentially good solvent. Allow it to cool slowly to see if crystals form.[3][6]

  • If no single solvent works, try a binary mixture. Dissolve the crude product in a minimal amount of a "good" hot solvent (one in which it is soluble when hot, like DMF or DMSO) and then add a "poor" solvent (an anti-solvent, like water or methanol) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution before allowing it to cool.[3]

Table 1: Recommended Solvents for Screening

Solvent Class Recommended Solvents Expected Behavior
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Likely to be a "good" solvent. Will require an anti-solvent like water or methanol.
Polar Protic Ethanol, Isopropanol, Methanol May have limited solubility even when hot. Can be effective as an anti-solvent or for washing.[6]
Chlorinated Dichloromethane (DCM), Chloroform Generally poor solvents for TIPM alone, but can be part of a chromatography mobile phase.

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | May show some solubility when hot. |

Q2: My TIPM product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid phase at a temperature above its melting point (or when impurities significantly depress its melting point).[6] This is a common problem with large molecules or impure samples.

Causality & Solution:

  • Cooling Too Rapidly: Rapid cooling favors precipitation over the ordered process of crystallization. Solution: Allow the flask to cool slowly on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[6]

  • Insufficient Solvent: The concentration of the solute may be too high. Solution: Add a small amount of additional hot solvent to the oiled-out mixture to ensure everything redissolves, then attempt to cool it more slowly.[6]

  • Insoluble Impurities: Particulate impurities can sometimes promote oiling. Solution: If you observe insoluble material in your hot solution, perform a hot gravity filtration to remove it before allowing the solution to cool.[6]

  • Wrong Solvent System: The chosen solvent may be unsuitable. Solution: Re-evaluate your solvent system using the screening protocol in Q1. Sometimes, switching to a different anti-solvent can resolve the issue.

Section 2: Chromatographic Purification

When recrystallization is ineffective, or when impurities have very similar solubility profiles to TIPM, column chromatography is the next logical step.

Q3: I'm observing significant streaking or "tailing" of my product on a silica gel column. How can I fix this?

A3: Tailing is a classic problem when purifying basic compounds like imidazoles on standard silica gel.[3]

Expertise & Experience: The root cause is the interaction between the basic nitrogen atoms on your imidazole rings and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-eluting interaction causes the product to "stick" and trail down the column, resulting in poor separation and broad peaks.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) or pyridine at a concentration of 0.5-1% is typically sufficient. This base will preferentially interact with the acidic sites on the silica, allowing your TIPM to elute symmetrically.[3]

  • Switch the Stationary Phase: If tailing persists, switch to a more inert stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[3]

    • Reverse-Phase (C18) Silica: If your compound has sufficient non-polar character, reverse-phase chromatography using solvent systems like acetonitrile/water or methanol/water may be effective.

Chromatography_Tailing cluster_0 Standard Silica Gel cluster_1 Silica Gel with Basic Modifier Silica Silica Surface (Si-OH) TIPM_N TIPM Imidazole (Basic Nitrogen) Silica_Mod Silica Surface (Si-O⁻ Et₃NH⁺) TIPM_N_Mod TIPM Imidazole Modifier Triethylamine (Et₃N)

Q4: My product seems to be irreversibly stuck to the column, leading to very low recovery. What should I do?

A4: This is an extreme case of the issue described in Q3 and suggests a very strong interaction with the stationary phase or decomposition.

Troubleshooting Workflow:

Recovery_Workflow start Low Recovery from Silica Column check_loading Was 'Dry Loading' Used? start->check_loading add_modifier Add 1% Triethylamine to Mobile Phase check_loading->add_modifier No check_loading->add_modifier Yes switch_alumina Switch to Neutral or Basic Alumina add_modifier->switch_alumina Still Low Recovery consider_rp Consider Reverse-Phase (C18) Chromatography switch_alumina->consider_rp Still Low Recovery final_check Analyze Column Head for Precipitated Product consider_rp->final_check Still Low Recovery

Detailed Steps:

  • Use "Dry Loading": Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent completely, and then carefully load the resulting free-flowing powder onto the top of your column. This prevents the sample from crashing out at the top of the column and often leads to sharper bands.[3]

  • Increase Modifier Concentration: Cautiously increase the triethylamine concentration to 2%.

  • Use Alumina: As recommended above, switching to neutral or basic alumina is the most robust solution for strongly basic compounds.[3]

  • Check Solubility: Ensure your product is soluble in the mobile phase. If it precipitates on the column, it will not elute. You may need to add a more polar co-solvent like methanol to your mobile phase (e.g., transitioning from ethyl acetate/hexane to dichloromethane/methanol).

Table 2: Recommended Column Chromatography Conditions

Stationary Phase Mobile Phase System (Gradient) Modifier Target Impurities
Silica Gel Dichloromethane -> 1-5% Methanol in DCM 0.5-1% Triethylamine Less polar impurities, partially substituted intermediates.
Neutral Alumina Ethyl Acetate / Hexane (e.g., 20% -> 100% EtOAc) None usually needed Good general-purpose alternative to silica.

| Basic Alumina | Ethyl Acetate / Hexane | None needed | Ideal for removing acidic impurities and preventing tailing. |

Section 3: Post-Purification Processing

Q5: My NMR spectrum shows residual high-boiling solvents like DMF or DMSO after purification. How can I remove them?

A5: These solvents are notoriously difficult to remove under standard rotary evaporation.

Solutions:

  • High-Vacuum Drying (Schlenk Line): Dry the sample under high vacuum (<1 mbar) for an extended period (12-24 hours). Gentle heating (40-50 °C) can accelerate the process, but first confirm that your compound is thermally stable.

  • Solvent Trituration/Washing: If the product is a solid, suspend it in a solvent in which it is completely insoluble (but the impurity is soluble), such as water, methanol, or diethyl ether. Stir vigorously, then collect the solid by vacuum filtration. Repeat 2-3 times.

  • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a suitable freezing point (like 1,4-dioxane or water, if applicable) and you have access to a lyophilizer, this can be an effective, albeit slower, method.

References
  • Technical Support Center: Purification of Imidazole Derivatives. 3

  • Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization. 6

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. 7

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. 8

  • This compound. 1

  • Imidazole - 3M Recrystallized Solution, pH 6.0. 9

  • Supporting Information: High Anhydrous Proton Conductivity of Imidazole-Loaded Mesoporous Polyimides. 4

  • Rapid Communication Preparation of functionalised tetraphenylmethane derivatives via the Suzuki-Miyaura cross-coupling reaction. 10

  • This compound | C37H28N8. 11

  • Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane.

  • Electronic Supplementary Information for Chemical Communications. 12

  • Tetraphenylmethane Derivatives Containing Nitrogen Heterocycles. 5

  • China this compound CAS NO: 1258859-29-8 Manufacturers. 2

Sources

Technical Support Center: Optimizing Solvothermal Synthesis of Tetrakis[4-(1-imidazolyl)phenyl]methane MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) linker. This document is designed for researchers and professionals engaged in the development of novel porous materials. As a tetrahedral, multi-nitrogen ligand, TIPM is an exceptional building block for creating robust, three-dimensional frameworks with potential applications in gas storage, catalysis, and drug delivery.[1][2][3]

However, the solvothermal synthesis of these materials, while common, is a multivariate process where minor deviations can significantly impact the final product's quality.[4][5] This guide provides in-depth troubleshooting, scientifically-grounded explanations for reaction parameter choices, and validated protocols to help you navigate the complexities of MOF synthesis and achieve highly crystalline, phase-pure materials.

Section 1: Baseline Solvothermal Protocol for a TIPM-MOF

This protocol serves as a standard starting point for the synthesis of a TIPM-based MOF, which can then be optimized.

Materials:

  • This compound (TIPM) Linker[6]

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Modulator (Optional): Acetic Acid or Formic Acid

  • Teflon-lined Stainless Steel Autoclave[5]

Step-by-Step Methodology:

  • Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of DMF. In a separate vial, dissolve the TIPM linker (e.g., 0.025 mmol, maintaining a 4:1 metal-to-linker molar ratio) in 5 mL of DMF. Sonication may be required to achieve full dissolution.

  • Mixing: Combine the two solutions in the reaction vial. If using a modulator, add it to the final mixture at this stage (e.g., 10-100 equivalents relative to the linker).[7]

  • Reaction: Tightly cap the vial and place it inside a Teflon-lined stainless steel autoclave.

  • Heating: Place the autoclave in a preheated oven at a specified temperature (e.g., 100-140 °C) for a designated time (e.g., 24-72 hours).[4] The choice of temperature and time is critical and often inversely correlated.[4]

  • Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature over several hours. Rapid cooling can lead to the formation of defects or amorphous material.

  • Isolation: Collect the crystalline product by centrifugation or filtration.

  • Washing: Wash the product thoroughly to remove unreacted starting materials and residual solvent. This is typically done by soaking the crystals in fresh DMF (3 x 10 mL), followed by a solvent exchange with a more volatile solvent like ethanol or acetone (3 x 10 mL).

  • Activation: The final step is to remove the solvent molecules from the pores of the MOF.[8] This is typically achieved by heating the material under a dynamic vacuum at an elevated temperature (e.g., 120-180 °C) for 12-24 hours. The success of this step is crucial for achieving a porous, functional material.[9]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of TIPM-MOFs in a question-and-answer format.

Q1: Why is my product amorphous or showing poor crystallinity in the Powder X-ray Diffraction (PXRD) pattern?

Answer: Poor crystallinity is one of the most frequent challenges in MOF synthesis and typically results from kinetics that favor rapid nucleation over slow, ordered crystal growth.[7][10] An amorphous product will show a broad, featureless hump in the PXRD pattern, while a poorly crystalline sample will have broad, weak diffraction peaks.[11]

Potential Causes & Solutions:

  • Cause 1: Reaction Rate is Too High. Rapid precipitation prevents the formation of a long-range ordered crystalline structure.

    • Solution: Decrease the reaction temperature. Lowering the temperature by 10-20 °C slows down the kinetics of both nucleation and crystal growth, allowing more time for the framework to self-assemble correctly.[4]

  • Cause 2: Suboptimal Reactant Concentration. Highly concentrated solutions can lead to rapid, uncontrolled precipitation.[12]

    • Solution: Decrease the concentration of your metal salt and linker. While this may slightly reduce the overall yield, it often promotes the growth of larger, higher-quality crystals.

  • Cause 3: Absence of a Modulator. Without a modulator, the coordination between the metal and the multidentate TIPM linker can be too strong and irreversible, leading to kinetically trapped, disordered structures.[13]

    • Solution: Introduce a coordinating modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid).[14][15] The modulator competes with the TIPM linker for coordination sites on the metal cluster.[16] This reversible binding slows down the overall reaction rate, reduces the nucleation density, and facilitates the dissolution of defects, leading to more crystalline products.[7][17] Start with a low concentration of the modulator and systematically increase it.

Q2: My MOF yield is consistently low. How can I improve it?

Answer: Low yield can be attributed to several factors, including incomplete reaction, suboptimal stoichiometry, or loss of product during the washing stages.

Potential Causes & Solutions:

  • Cause 1: Incomplete Reaction. The reaction may not have reached thermodynamic equilibrium.

    • Solution: Increase the reaction time or temperature. If you suspect the reaction is incomplete, try extending the heating time in 12 or 24-hour increments.[4] Alternatively, a modest increase in temperature (e.g., by 10 °C) can accelerate the reaction to completion, but be mindful this could negatively affect crystallinity if not balanced correctly.

  • Cause 2: Suboptimal Solvent System. The chosen solvent may not provide the ideal solubility for the intermediate species that form during MOF nucleation and growth.[5]

    • Solution: Experiment with different solvents or solvent mixtures. While DMF is a common choice, solvents like N,N-diethylformamide (DEF), methanol, or ethanol can alter the reaction pathway and improve yield.[18][19]

  • Cause 3: Incorrect pH. The deprotonation state of the imidazole rings on the TIPM linker is crucial for coordination.

    • Solution: The addition of a base (e.g., triethylamine) or an acid modulator can subtly change the pH of the reaction mixture, which can influence the reaction equilibrium and final yield.

Q3: The particle size of my MOF crystals is too large/small/heterogeneous. How can I control it?

Answer: Control over particle size is critical for many applications and is directly related to the balance between nucleation and crystal growth rates.[18][19]

Potential Causes & Solutions:

  • To Decrease Particle Size:

    • Solution: Increase the nucleation rate relative to the growth rate. This can be achieved by increasing the reactant concentration, raising the reaction temperature, or using a solvent system that promotes faster nucleation. Microwave-assisted synthesis is another technique known to produce nano-sized MOF crystals due to rapid heating.[20]

  • To Increase Particle Size and Improve Homogeneity:

    • Solution: Promote slower, more controlled crystal growth. This is the primary function of modulators.[16] By adding a modulator like acetic acid, you cap the growing crystal surfaces, slowing growth and allowing smaller crystals to dissolve and redeposit onto larger ones in a process known as Ostwald ripening. Systematically increasing the modulator concentration typically leads to larger, more uniform crystals.[15]

Q4: My MOF framework collapses after solvent removal (activation). How can I prevent this?

Answer: Framework collapse occurs when the surface tension of the evaporating solvent pulls the pore walls together, destroying the crystalline structure. This is a common issue, especially for MOFs with large pores and high porosity.[9]

Potential Causes & Solutions:

  • Cause 1: Strong Host-Guest Interactions. Solvents like DMF can form strong hydrogen bonds with the framework, making them difficult to remove without causing structural damage.

    • Solution: Perform a solvent exchange with a less interactive, more volatile solvent with lower surface tension, such as acetone, chloroform, or ethanol, before heating under vacuum.[8]

  • Cause 2: Inadequate Thermal Stability. The temperature used for vacuum activation may exceed the thermal stability limit of the MOF.

    • Solution: Check the thermal stability of your as-synthesized (solvated) MOF using Thermogravimetric Analysis (TGA). Ensure your activation temperature is well below the decomposition temperature.

  • Cause 3: High Surface Tension of Evaporating Solvent. Even with a solvent exchange, the forces exerted during evaporation can be too great.

    • Solution: For highly sensitive frameworks, consider supercritical CO₂ drying.[9] In this process, the MOF is soaked in a liquid like ethanol, which is then flushed with liquid CO₂. The vessel is heated above the critical point of CO₂ (31 °C, 73.8 bar), turning it into a supercritical fluid. The pressure is then slowly released, allowing the CO₂ to escape as a gas without crossing a liquid-gas phase boundary, thus completely avoiding surface tension effects.[9]

Section 3: Visual Workflow for Troubleshooting MOF Synthesis

The following diagram outlines a decision-making process for addressing poor synthesis outcomes, primarily diagnosed via Powder X-ray Diffraction (PXRD).

MOF_Troubleshooting start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Synthesize MOF & Collect PXRD pxrd Analyze PXRD Pattern start->pxrd check_pattern Is the pattern sharp and phase-pure? pxrd->check_pattern good Success! Proceed to Activation & Further Characterization check_pattern->good Yes amorphous Problem: Amorphous Hump or Very Broad Peaks check_pattern->amorphous No, poor crystallinity mixed_phase Problem: Unexpected Peaks or Mixture of Phases check_pattern->mixed_phase No, wrong/mixed phase cause_amorphous1 Cause: Reaction kinetics too fast amorphous->cause_amorphous1 cause_amorphous2 Cause: No modulator used amorphous->cause_amorphous2 cause_mixed1 Cause: Thermodynamic vs. Kinetic Products mixed_phase->cause_mixed1 cause_mixed2 Cause: Impure Reagents/Solvent mixed_phase->cause_mixed2 solution_amorphous1 Solution: Decrease Temperature cause_amorphous1->solution_amorphous1 solution_amorphous3 Solution: Decrease Reactant Concentration cause_amorphous1->solution_amorphous3 solution_amorphous2 Solution: Add/Increase Modulator (e.g., Acetic Acid) cause_amorphous2->solution_amorphous2 solution_mixed1 Solution: Adjust Time/Temp to favor one phase (e.g., longer time for thermodynamic product) cause_mixed1->solution_mixed1 solution_mixed2 Solution: Verify purity of linker, salt, and solvent cause_mixed2->solution_mixed2

Sources

Technical Support Center: Crystallization of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIFM) Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIFM) complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality, single-phase crystalline materials. Polymorphism, the existence of multiple crystalline forms of the same compound, is a critical challenge in the development of TIFM-based materials, including Metal-Organic Frameworks (MOFs), as it can significantly impact their physical and chemical properties. This resource provides in-depth troubleshooting guides and frequently asked questions to help you control and prevent polymorphism in your experiments.

Understanding Polymorphism in TIFM Complexes

Polymorphism arises from the ability of TIFM complexes to adopt different packing arrangements and coordination modes in the solid state. The flexible nature of the tetrapodal TIFM ligand, with its four imidazole-functionalized phenyl arms, allows for a variety of conformational possibilities upon coordination with metal ions. This inherent flexibility, combined with the influence of experimental conditions, can lead to the formation of different crystalline phases, each with a unique set of properties. Controlling polymorphism is therefore paramount for ensuring the reproducibility and desired performance of your TIFM-based materials.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of TIFM complexes and provides actionable solutions based on established principles of crystal engineering.

Problem 1: I'm consistently obtaining a mixture of polymorphs. How can I isolate a single phase?

The co-crystallization of multiple polymorphs is a common hurdle. To favor the formation of a single, desired phase, a systematic variation of key crystallization parameters is necessary.

Step-by-Step Protocol:

  • Solvent Screening: The choice of solvent is one of the most critical factors influencing polymorphism.[1] Different solvents can interact with the TIFM ligand and metal salt in distinct ways, promoting different crystal packing arrangements.

    • Recommendation: Conduct a systematic solvent screen using a range of solvents with varying polarities, hydrogen-bonding capabilities, and molecular shapes. See Table 1 for a suggested list of solvents.

    • Causality: Solvents can act as templates, directing the self-assembly process towards a specific polymorph. They can also influence the solubility of the complex, which in turn affects the supersaturation and nucleation kinetics.

  • Temperature Control: Temperature plays a crucial role in determining the thermodynamic stability of different polymorphs.

    • Recommendation: Perform crystallization experiments at a range of constant temperatures (e.g., 4°C, room temperature, 50°C, 80°C). Employ slow cooling protocols from a higher temperature to allow the system to equilibrate and favor the most thermodynamically stable polymorph at a given temperature.

    • Causality: According to thermodynamic principles, different polymorphs can be the most stable form at different temperatures. By controlling the temperature, you can target the desired phase.

  • Concentration Adjustment: The concentration of your TIFM ligand and metal salt can influence the nucleation and growth rates, thereby affecting the polymorphic outcome.

    • Recommendation: Systematically vary the concentrations of your starting materials. Lower concentrations generally favor slower crystal growth, which can lead to more ordered and single-phase materials.

Problem 2: My crystals are poorly formed, intergrown, or too small for single-crystal X-ray diffraction.

Improving crystal quality is essential for structural characterization and property measurements. The following strategies can help you obtain larger and better-defined crystals.

Step-by-Step Protocol:

  • Slower Diffusion/Evaporation: Rapid crystallization often leads to small or poorly formed crystals.

    • Recommendation: Employ techniques that slow down the crystallization process.

      • Vapor Diffusion: Dissolve your TIFM complex in a "good" solvent and place this solution in a vial. Place this vial inside a larger, sealed container with a "poor" solvent (an anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.

      • Liquid-Liquid Diffusion: Carefully layer a solution of the TIFM ligand over a solution of the metal salt (or vice versa) in a narrow tube. Crystals will form at the interface over time.

      • Slow Evaporation: Loosely cap the vial containing your crystallization solution to allow for very slow evaporation of the solvent.

  • Use of Modulators/Additives: The addition of certain molecules can influence crystal growth and morphology.

    • Recommendation: Introduce small amounts of coordinating molecules (e.g., pyridine, triethylamine) or non-coordinating molecules that can interact with the crystal surfaces.

    • Causality: Modulators can cap specific crystal faces, slowing down growth in certain directions and promoting the formation of more well-defined crystals.

Problem 3: I've successfully isolated a single polymorph, but it transforms into another phase over time or upon desolvation.

The stability of a given polymorph can be influenced by the presence of guest molecules (solvents) within the crystal lattice. Their removal can trigger a structural transformation.

Step-by-Step Protocol:

  • Guest Exchange: Before complete desolvation, consider exchanging the original crystallization solvent with a different one.

    • Recommendation: Soak the crystals in a solvent that is less volatile or has different interactions with the framework. This can sometimes stabilize the desired phase.

    • Causality: The nature of the guest molecules can have a significant impact on the stability of the host framework.[2][3][4][5]

  • Controlled Desolvation: The rate and temperature of solvent removal can be critical.

    • Recommendation: Instead of applying a high vacuum, try slowly removing the solvent at a slightly elevated temperature or under a gentle stream of inert gas.

    • Causality: Rapid desolvation can lead to a collapse of the crystal structure and transformation to a more stable, dense phase. A more controlled process allows the framework to relax into a stable, porous structure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for polymorphism in TIFM complexes?

The primary reason lies in the conformational flexibility of the this compound ligand. The four phenyl-imidazole arms can rotate and orient themselves in various ways upon coordination to a metal center. This, combined with the ability of the imidazole groups to coordinate in different modes (e.g., monodentate, bidentate bridging), leads to the possibility of different crystal packing arrangements, resulting in polymorphs.

Q2: How can I characterize the different polymorphs I've synthesized?

A combination of analytical techniques is essential for identifying and characterizing polymorphs:

  • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different crystalline phases. Each polymorph will have a unique PXRD pattern.

  • Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals are obtained, SCXRD provides the definitive atomic-level structure of a polymorph.

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can reveal differences in thermal stability and phase transition temperatures between polymorphs.

  • Spectroscopy (FT-IR, Raman): Vibrational spectroscopy can sometimes distinguish between polymorphs due to differences in their molecular environments.

Q3: Can guest molecules induce polymorphism?

Absolutely. Guest molecules, such as solvents, can play a crucial role in directing the formation of a specific polymorph by acting as templates or by stabilizing a particular framework through host-guest interactions.[2][3][4][5] In some cases, the presence of a specific guest molecule is essential for the formation of a particular crystalline phase. This phenomenon is often referred to as "guest-induced polymorphism."

Q4: Is it possible for a TIFM complex to exist as an amorphous solid?

Yes. If the crystallization process is too rapid or if the conditions are not conducive to ordered crystal packing, an amorphous (non-crystalline) solid can be obtained. Amorphous phases lack the long-range order of crystalline materials and will exhibit a broad, featureless PXRD pattern.

Data and Protocols

Table 1: Suggested Solvents for Crystallization Screening
Solvent ClassExamplesProperties to Consider
Protic Methanol, Ethanol, IsopropanolHydrogen bond donors and acceptors
Aprotic Polar Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)High dipole moments, hydrogen bond acceptors
Aprotic Nonpolar Toluene, Benzene, HexaneLow polarity, primarily van der Waals interactions
Ethers Tetrahydrofuran (THF), Diethyl etherModerate polarity, hydrogen bond acceptors
Experimental Workflow for Polymorph Screening

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Characterization prep_ligand Prepare TIFM Ligand Solution mix Mix Ligand and Metal Solutions prep_ligand->mix prep_metal Prepare Metal Salt Solution prep_metal->mix vary_solvent Vary Solvent System (See Table 1) mix->vary_solvent vary_temp Vary Temperature (e.g., 4°C, RT, 50°C) mix->vary_temp vary_conc Vary Concentration mix->vary_conc pxrd Analyze with PXRD vary_solvent->pxrd vary_temp->pxrd vary_conc->pxrd scxrd Analyze with SCXRD (if single crystals form) pxrd->scxrd Identify Promising Conditions thermal Thermal Analysis (TGA/DSC) pxrd->thermal Compare Polymorphs G cluster_0 Thermodynamic Factors cluster_1 Kinetic Factors Polymorphism Polymorphic Outcome Temperature Temperature Temperature->Polymorphism Solvent Solvent Solvent->Polymorphism Guest_Molecules Guest Molecules Guest_Molecules->Polymorphism Concentration Concentration Concentration->Polymorphism Cooling_Rate Cooling/Evaporation Rate Cooling_Rate->Polymorphism Additives Additives Additives->Polymorphism

Caption: Interplay of thermodynamic and kinetic factors in determining the resulting polymorph.

References

  • Guest-mediated phase transitions in a flexible pillared-layered metal–organic framework under high-pressure. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Elucidating the particle size-dependent guest-induced structural transition of flexible metal–organic frameworks by exploring cooperative nature. (2024). Journal of Materials Chemistry A. Retrieved January 5, 2026, from [Link]

  • Guest-Induced Flexibility in a Multifunctional Ruthenium-Based Metal–Organic Framework. (2024). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Guest-modulation of the mechanical properties of flexible porous metal–organic frameworks. (2016). Journal of Materials Chemistry A. Retrieved January 5, 2026, from [Link]

  • Huang, K., Du, B.-X., & Qin, D.-B. (2014). Synthesis and Crystal Structure of bis[4-(Imidazol-1-yl)phenyl]methane. Asian Journal of Chemistry, 26(7), 2062–2064. [Link]

Sources

Technical Support Center: Troubleshooting Poor Luminescence in Tetrakis[4-(1-imidazolyl)phenyl]methane-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers working with Tetrakis[4-(1-imidazolyl)phenyl]methane (T(4-ImPh)M) and related tetraphenylmethane-core luminophores. This guide is structured to address common challenges that can lead to suboptimal luminescent performance. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your research.

This guide is built on the principles of Aggregation-Induced Emission (AIE), a phenomenon central to the performance of many tetraphenylmethane derivatives. In dilute solutions, these molecules often exhibit weak fluorescence due to the free rotation of their phenyl rings, which provides a non-radiative decay pathway for the excited state. However, upon aggregation in a poor solvent or in the solid state, this intramolecular rotation is restricted, blocking the non-radiative pathway and forcing the molecule to release its energy as strong luminescence. Understanding this mechanism is the key to troubleshooting.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding T(4-ImPh)M-type materials.

Q1: Why is my T(4-ImPh)M solution not luminescent?

This is the most frequent and fundamental question. In a good solvent like THF, DMF, or Chloroform, T(4-ImPh)M is likely fully dissolved and its phenyl rotors are free to move, leading to efficient non-radiative decay and thus, very weak or no luminescence. This is the expected behavior for an AIE-active molecule. Strong luminescence is typically only observed upon aggregation.

Q2: How do I induce aggregation to activate the luminescence?

Aggregation can be triggered by adding a "poor" solvent (an anti-solvent) to a solution of your material. For a solution of T(4-ImPh)M in THF, common anti-solvents include water, hexane, or methanol. The key is to find the right solvent/anti-solvent ratio that forms stable nano-aggregates rather than large, precipitated crystals.

Q3: What is the expected color of emission for T(4-ImPh)M?

The emission color is dependent on the electronic structure of the molecule and the morphology of the aggregates. While specific data for T(4-ImPh)M is not widely published, related tetraphenylethylene derivatives often emit in the blue to green region of the spectrum (approx. 450-550 nm). A significant shift in this could indicate impurities or unexpected molecular packing.

Q4: Can metal ions affect the luminescence?

Absolutely. The imidazole moieties are excellent coordinating sites for metal ions. The presence of trace metal contaminants can either quench luminescence or, in some cases, lead to the formation of coordination polymers or metal-organic frameworks (MOFs) with entirely different luminescent properties. Ensure all glassware is acid-washed and use high-purity solvents.

In-Depth Troubleshooting Guides

Issue 1: Consistently Low or No Luminescence in the Aggregated State

You have successfully induced aggregation by adding an anti-solvent, but the luminescence is far weaker than expected or non-existent.

This workflow outlines the logical steps to diagnose the underlying problem.

A Start: Poor Luminescence in Aggregated State B Step 1: Verify Molecular Integrity & Purity A->B C Is the compound pure and structurally correct? B->C D Step 2: Re-evaluate Aggregation Conditions C->D Yes H Purify compound via column chromatography or recrystallization. Re-characterize (NMR, MS). C->H No E Are aggregates forming? (Check for Tyndall effect) D->E F Step 3: Investigate Quenching Sources E->F Yes I Optimize solvent/anti-solvent ratio. Explore different anti-solvents. Consider sonication during aggregation. E->I No G Are quenchers present? (e.g., O2, metal ions, impurities) F->G J Degas solvents. Use high-purity solvents. Treat with chelating agents (e.g., EDTA) if metals suspected. G->J Yes K Problem Solved: Achieved Strong Luminescence G->K No, problem likely solved H->B I->D J->F

Caption: Troubleshooting workflow for poor AIE luminescence.

  • Rationale: Residual starting materials, catalysts (e.g., Palladium from cross-coupling reactions), or synthetic byproducts can act as efficient luminescence quenchers. The molecular structure must be correct to exhibit the desired electronic properties.

  • Methodology:

    • NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should be clean, with integral values matching the expected proton count and chemical shifts consistent with the T(4-ImPh)M structure. The absence of signals from starting materials is critical.

    • Mass Spectrometry (HRMS): Confirm the exact mass of the compound to verify its elemental composition.

    • Purification: If impurities are detected, re-purify the compound. Column chromatography on silica gel or alumina is often effective. A solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine can be a good starting point to prevent the basic imidazole groups from sticking to the silica.

  • Rationale: The size, morphology, and stability of the aggregates directly impact the restriction of intramolecular rotation and thus the luminescence quantum yield. Over-aggregation or precipitation will lead to weaker emission compared to well-dispersed nano-aggregates.

  • Methodology:

    • Screen Anti-solvents: Prepare a stock solution of T(4-ImPh)M in THF (e.g., 10⁻⁵ M). In a series of cuvettes, add varying fractions of different anti-solvents (e.g., water, methanol, hexane) from 0% to 99% by volume.

    • Measure Luminescence: Measure the fluorescence emission spectrum for each mixture. Plot the peak intensity versus the percentage of the anti-solvent.

    • Dynamic Light Scattering (DLS): For the most luminescent mixture, use DLS to confirm the presence and determine the size distribution of nanoparticles. Ideal aggregates are often in the 50-300 nm range.

ParameterCondition 1Condition 2Condition 3
Solvent System THF / WaterTHF / HexaneTHF / Methanol
Optimal Anti-solvent % 90%95%85%
Peak Emission λ (nm) 485492488
Relative Intensity (a.u.) 850720810
Avg. Particle Size (DLS) 150 nm250 nm180 nm
Caption: Example data for optimizing aggregation conditions.
Issue 2: Batch-to-Batch Variability in Luminescence Intensity

You have synthesized multiple batches of T(4-ImPh)M, and while they all show luminescence, the intensity varies significantly.

This issue almost always points to subtle differences in purity or the final physical form (morphology) of the material.

  • Inconsistent Purity: Even trace amounts of quenching impurities, if they vary between batches, will cause intensity fluctuations. Solution: Implement a stringent, standardized purification protocol for every batch and use NMR to confirm purity against a reference standard.

  • Polymorphism: The solid-state packing of molecules can differ between batches depending on the final crystallization or precipitation conditions. Different polymorphs can have vastly different quantum yields. Solution: Standardize the final isolation step. For example, always precipitate the solid from a specific solvent mixture, or use a controlled recrystallization process. Characterize the solid-state form using Powder X-Ray Diffraction (PXRD) to ensure you are consistently producing the same polymorph.

A Synthesize Batch 'n' B Standardized Purification (e.g., Column Chromatography) A->B C Purity Check (NMR, HRMS) B->C D Does it meet spec? C->D E Standardized Isolation (e.g., Controlled Precipitation) D->E Yes J Batch FAIL: Re-purify or re-synthesize D->J No F Morphology Check (PXRD) E->F G Does it match reference? F->G H Luminescence QC (Measure QY in standard aggregation conditions) G->H Yes G->J No I Batch PASS H->I

Caption: Quality control workflow for reproducible synthesis.

Issue 3: Luminescence is Quenched Upon Addition of an Analyte

Your goal is to use T(4-ImPh)M as a sensor, but the luminescence is quenched by your target analyte, or even by the buffer system.

  • Protonation/Deprotonation: The imidazole rings are basic. In acidic conditions (low pH), they will be protonated. This can drastically alter the electronic properties of the molecule and often leads to quenching. Solution: Check the pH of your system. If you suspect protonation is the issue, run a pH titration and monitor the fluorescence intensity. Your operational pH must be in a range where the imidazole is not protonated (typically pH > 7).

  • Metal Ion Coordination: As mentioned, many metal ions can coordinate to the imidazole groups. If your analyte is a metal ion, this coordination might be the sensing mechanism, but it can lead to quenching if the metal is paramagnetic (e.g., Cu²⁺, Fe³⁺) or facilitates intersystem crossing. Solution: This is an intrinsic property. If the goal is "turn-off" sensing, this is the desired result. If you need "turn-on" sensing, you may need to redesign the molecule or use a displacement assay.

  • Electron Transfer: If your analyte is electron-rich or electron-poor, Photoinduced Electron Transfer (PET) can occur between the excited luminophore and the analyte, quenching the luminescence. Solution: Analyze the redox potentials of your luminophore and analyte to see if PET is thermodynamically favorable.

References

  • Luminescent Metal-Organic Frameworks (LMOFs): A comprehensive overview of how metal coordination and ligand design influence the luminescent properties of MOFs, including quenching and sensing mechanisms.

    • Source: Chemical Reviews
    • URL: [Link]

  • Metal-Organic Frameworks as Chemical Sensors: This review details the mechanisms by which MOFs interact with analytes to produce a signal, with a significant focus on luminescence quenching and enhancement.

    • Source: Chemical Society Reviews
    • URL: [Link]

  • Polymorphism in Molecular Crystals: An article discussing how different solid-state packing arrangements (polymorphs) of the same molecule can lead to distinct physical properties, including luminescence.

    • Source: Angewandte Chemie Intern
    • URL: [Link]

Stability and degradation issues of Tetrakis[4-(1-imidazolyl)phenyl]methane in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of Tetrakis[4-(1-imidazolyl)phenyl]methane

Welcome to the technical support guide for this compound (TIPM), a versatile building block used in the synthesis of Metal-Organic Frameworks (MOFs) and other porous organic materials.[1] This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability and degradation of TIPM, particularly in acidic and basic media. Understanding the chemical liabilities of this molecule is critical for ensuring the integrity of your experiments, the reproducibility of your results, and the successful development of novel materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties and stability of TIPM, grounded in the known chemistry of its core components: the tetraphenylmethane scaffold and the imidazole heterocycle.

Q1: What is the general pH stability profile of this compound (TIPM)?

A1: TIPM's stability is largely dictated by the chemistry of its four imidazole rings. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2] The basic nitrogen (N-3) can be protonated under acidic conditions, forming an imidazolium cation, while the acidic proton on the other nitrogen (N-1) can be removed under strongly basic conditions.[2][3] Consequently, TIPM is most stable in neutral to mildly acidic or basic conditions (approx. pH 4-9). It becomes susceptible to degradation under strongly acidic (pH < 3) and strongly basic (pH > 11) conditions, especially at elevated temperatures.

Q2: How does pH affect the solubility of TIPM?

A2: The solubility of TIPM is significantly influenced by its protonation state. In its neutral form, TIPM is a large, relatively nonpolar molecule with poor solubility in water but soluble in organic solvents like DMF and DMSO.[4] Under acidic conditions (pH < 7), the imidazole rings become protonated. The resulting imidazolium salt form of TIPM will have significantly increased polarity and enhanced solubility in aqueous media.[3] Conversely, in strongly basic media, deprotonation can occur, forming an imidazolide anion, which may also alter solubility characteristics.

Q3: What are the primary chemical groups in TIPM susceptible to degradation?

A3: The primary sites of chemical instability are the four 1-substituted imidazole rings.

  • In Acidic Media: The C-N bonds, particularly the bond between the phenyl ring and the imidazole nitrogen (N-1), can become labile upon protonation of the other imidazole nitrogen (N-3). While the imidazole ring itself is generally stable, extreme acidic conditions coupled with heat can promote hydrolysis.

  • In Basic Media: While the imidazole ring is generally robust against base-catalyzed degradation, strong bases can facilitate other reactions if susceptible functional groups are present elsewhere in a system.[5] For TIPM specifically, the primary concern in basic solution is often base-mediated oxidation, especially in the presence of dissolved oxygen.[5]

Q4: Can I store TIPM in a solution? What are the recommended storage conditions?

A4: For long-term storage, TIPM should be kept as a dry, solid powder in a tightly sealed container at room temperature, protected from light and moisture.[6] If a stock solution is required, prepare it fresh in a high-purity, anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Avoid preparing stock solutions in acidic or basic aqueous buffers for long-term storage due to the risk of hydrolysis and other degradation pathways. If an aqueous solution is necessary for an experiment, it should be prepared immediately before use.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides actionable advice for specific problems you may encounter during your experiments with TIPM.

Issue 1: Low yield or reaction failure when using TIPM as a ligand in a MOF synthesis conducted in a highly acidic medium.

Potential Cause Explanation & Verification Recommended Solution
Protonation & Insolubility In strong acid, all four imidazole groups on TIPM will be protonated, forming a tetra-cation. This highly charged species may not be soluble in the organic solvents typically used for MOF synthesis, causing it to precipitate out before it can coordinate to the metal centers.Modify the synthesis conditions to use a less acidic medium or a different solvent system that can accommodate the charged species. Consider a solvothermal synthesis approach where the pH can be modulated more carefully.
Ligand Degradation Prolonged exposure to strong acid (e.g., 1 M HCl) at elevated temperatures (e.g., > 80 °C) can lead to the slow hydrolysis of the phenyl-imidazole bond. Verify this by taking a sample of the reaction mixture, neutralizing it, and analyzing it by HPLC or LC-MS to look for degradation products like 4-aminophenyl-substituted methanes.[7]Buffer the reaction medium to a milder pH (e.g., pH 3-5). If strong acid is required for the metal precursor, consider a slower, more controlled addition of the acid to the reaction mixture containing the ligand.

Issue 2: My TIPM-based material shows unexpected color changes or loss of performance after exposure to a basic cleaning solution (e.g., pH 12).

Potential Cause Explanation & Verification Recommended Solution
Base-Mediated Oxidation Imidazole moieties can be susceptible to base-mediated autoxidation, especially in the presence of air (oxygen).[5] This can lead to the formation of chromophoric (colored) degradation products on the surface or within the pores of your material. This is often an irreversible process.Avoid using strongly basic solutions for cleaning or processing TIPM-based materials. If a basic wash is necessary, use a milder, buffered base (e.g., a pH 9-10 carbonate buffer) and ensure the process is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Deprotonation & Structural Change In a highly basic environment, the N-H proton of the imidazole ring is acidic (pKa ≈ 14.5) and can be removed.[2][8] While this may not cause immediate covalent bond cleavage, the change in the electronic nature of the ligand could alter its coordination to metal centers, potentially leading to a structural change or decomposition of the MOF.Use neutral or mildly acidic washing solutions. If a basic treatment is unavoidable, use the mildest conditions possible for the shortest duration necessary. Characterize the material using techniques like Powder X-ray Diffraction (PXRD) before and after treatment to check for structural changes.

Issue 3: I am performing a forced degradation study on a TIPM-containing compound and see multiple unexpected peaks in my HPLC chromatogram under acidic stress.

Potential Cause Explanation & Verification Recommended Solution
Incomplete or Stepwise Degradation The degradation of TIPM is not an "all-or-nothing" event. The four imidazole groups may be cleaved sequentially. You could be observing intermediates such as trismethane, bis[4-(1-imidazolyl)phenyl]bis(4-aminophenyl)methane, and so on. Use LC-MS to identify the molecular weights of these peaks to confirm their identity.[7]When developing a stability-indicating HPLC method, ensure your gradient has sufficient resolution to separate these partially degraded intermediates from the parent compound and the fully degraded tetrakis(4-aminophenyl)methane.[9][10]
Secondary Reactions The primary degradation product, an aniline derivative, could undergo further reactions (e.g., oxidation) under the stress conditions, leading to additional, minor peaks.Analyze samples at multiple time points. Early time points are more likely to show the primary degradants, while later time points may show these secondary products. This helps in mapping the degradation pathway.[11]

Part 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study of TIPM

This protocol outlines a systematic approach to evaluate the stability of TIPM under various stress conditions, as recommended by ICH guidelines for stability testing.[11]

1. Preparation of Stock Solution:

  • Accurately weigh 10.0 mg of TIPM.

  • Dissolve in 10.0 mL of HPLC-grade acetonitrile or methanol to create a 1.0 mg/mL stock solution.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60 °C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60 °C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Control Sample: Mix 1 mL of stock solution with 1 mL of purified water. Keep alongside stress samples.

3. Sampling and Analysis:

  • Withdraw aliquots (e.g., 100 µL) from each mixture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the acidic and basic samples by adding an equimolar amount of base (for acid sample) or acid (for base sample).

  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze by a validated stability-indicating HPLC-UV method.[9]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 60°C) cluster_analysis Analysis stock Prepare 1 mg/mL TIPM Stock Solution acid Acid Stress (1 M HCl) stock->acid Aliquot base Base Stress (1 M NaOH) stock->base Aliquot oxid Oxidative Stress (3% H₂O₂) stock->oxid Aliquot control Control (H₂O) stock->control Aliquot sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample control->sample neutralize Neutralize Acid/Base & Dilute All Samples sample->neutralize hplc Analyze by RP-HPLC-UV/MS neutralize->hplc

A typical workflow for conducting a forced degradation study on TIPM.

Protocol 2: Recommended RP-HPLC Method for Stability Indicating Analysis

This method is designed to separate TIPM from its potential process impurities and degradation products.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column provides good retention for the aromatic structure of TIPM.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier sharpens peaks by protonating residual silanols on the column, improving peak shape for the basic imidazole nitrogens.[12]
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minA gradient is necessary to elute the relatively nonpolar TIPM and also resolve more polar degradation products that would elute earlier.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmAromatic nature of the phenyl and imidazole rings provides strong absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

Part 4: Proposed Degradation Pathways

The following diagrams illustrate the hypothesized primary degradation pathways for TIPM under severe acidic and basic conditions. These are based on established chemical principles of the imidazole heterocycle.

Acid-Catalyzed Hydrolysis Pathway

Acid_Degradation TIPM TIPM (this compound) Protonated Protonated TIPM (Imidazolium form) TIPM->Protonated + H⁺ (fast) Intermediate1 Tris-imidazolyl Intermediate + 4-Aminotetraphenylmethane Protonated->Intermediate1 + H₂O (slow, heat) - Imidazole Final Tetrakis(4-aminophenyl)methane (Fully Degraded) Intermediate1->Final ...stepwise hydrolysis

Proposed pathway for the degradation of TIPM under strong acidic conditions.

Base-Mediated Oxidation Pathway

Base_Degradation TIPM TIPM Oxidized_Intermediate Oxidized Imidazole Ring (e.g., 2-oxo-imidazole derivative) TIPM->Oxidized_Intermediate + O₂, OH⁻ Ring_Opened Ring-Opened Products (Amides, etc.) Oxidized_Intermediate->Ring_Opened Further Oxidation/ Rearrangement

Hypothesized pathway for oxidative degradation of TIPM's imidazole rings in basic media.

References

  • E. G. B. da Silva, J. et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7315. Available at: [Link]

  • CD Bioparticles. This compound. Available at: [Link]

  • Demadis, K. D. et al. (2009). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Chemistry of Materials, 21(18), 4290-4298. Available at: [Link]

  • Boros, S. et al. (2024). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Chemistry – A European Journal. Available at: [Link]

  • Wikipedia. Imidazole. Available at: [Link]

  • Reddit r/chemhelp. (2015). I don't understand why imidazole has a weak acidic group. Available at: [Link]

  • Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3011-3019. Available at: [Link]

  • Raju, B. et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Mercolini, L. et al. (2016). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Applied Bioanalysis, 2(4), 113-125. Available at: [Link]

  • Ye, Y. et al. Supporting Information: High Anhydrous Proton Conductivity of Imidazole-Loaded Mesoporous Polyimides. Available at: [Link]

  • Abdeltawab, A. A. et al. (2022). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of Chromatographic Science, 60(9), 833-841. Available at: [Link]

  • Al-Huniti, M. H. et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 28(15), 5786. Available at: [Link]

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Technical Support Center: Strategies for Scaling Up the Production of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM). This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the production of this versatile metal-organic framework (MOF) linker.[1] This document provides field-proven insights and troubleshooting strategies to help you optimize your synthesis for both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for TIPM on a laboratory and pilot scale?

A1: The most prevalent and scalable synthesis of TIPM involves a multi-step process. It begins with the synthesis of a tetraphenylmethane core, which is then functionalized. A common and effective route is the copper-catalyzed Ullmann condensation. This involves reacting a tetrakis(4-halophenyl)methane, typically tetrakis(4-bromophenyl)methane, with imidazole in the presence of a copper catalyst and a base. The synthesis of the tetrakis(4-bromophenyl)methane precursor from tetraphenylmethane is a well-established procedure.[2]

Q2: What are the critical quality attributes for the starting materials?

A2: The purity of your starting materials is paramount for a successful scale-up.

  • Tetrakis(4-bromophenyl)methane: Must be free of partially brominated species. The presence of tri- or di-brominated impurities will lead to incomplete substitution and a difficult-to-separate mixture. Purity should be >98% by HPLC or ¹H NMR.

  • Imidazole: Should be of high purity and, critically, anhydrous. Water can inhibit the catalyst and affect the base's efficacy.

  • Catalyst & Base: The choice of copper catalyst (e.g., CuI, Cu₂O) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial. The base should be finely powdered and thoroughly dried to maximize its surface area and reactivity.

Q3: How do I monitor the reaction's progress effectively?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the tetrakis(4-bromophenyl)methane starting material. A co-spot of the starting material alongside the reaction mixture is essential. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended. The reaction is typically complete when the starting material is no longer detectable.

Q4: What is a realistic target yield for TIPM synthesis?

A4: Yields are highly dependent on the scale and optimization of the reaction conditions. On a lab scale, with careful optimization of the Ullmann coupling step, yields can often exceed 80-90%. However, during the initial scale-up, a drop in yield to 60-70% is not uncommon due to factors like less efficient heat and mass transfer. Process optimization is key to regaining high yields on a larger scale.

Q5: What analytical techniques are essential for final product characterization?

A5: To confirm the identity and purity of the final TIPM product, a combination of techniques is required:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the absence of starting materials or solvent impurities.[2][3]

  • Mass Spectrometry (MS): To confirm the molecular weight (584.68 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and scale-up of TIPM.

Guide 1: Low or No Product Yield

Low yield is one of the most common issues, particularly during scale-up. The cause can often be traced back to several key areas.

The following diagram outlines the typical workflow, highlighting critical control points.

TIPM_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Ullmann Coupling Reaction cluster_2 Workup & Purification TPM Tetraphenylmethane TBPM Tetrakis(4-bromophenyl)methane TPM->TBPM Bromination Reaction Reaction Mixture (Heat, Inert Atm.) TBPM->Reaction Imidazole Imidazole Imidazole->Reaction Catalyst Cu(I) Catalyst, Base, Solvent Catalyst->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Drying Drying under Vacuum Purification->Drying Final_TIPM Pure TIPM Drying->Final_TIPM

Caption: General workflow for the synthesis of TIPM.

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_SM Is Starting Material (TBPM) Consumed? (Check by TLC/HPLC) Start->Check_SM Yes_SM Yes Check_SM->Yes_SM Yes No_SM No Check_SM->No_SM No Yes_SM_Node Product Degraded or Lost During Workup Yes_SM->Yes_SM_Node No_SM_Node Reaction Stalled or Failed to Initiate No_SM->No_SM_Node Check_Catalyst Was the catalyst active? Was an inert atmosphere maintained? No_SM_Node->Check_Catalyst Check_Base Was the base anhydrous and finely powdered? Check_Catalyst->Check_Base Check_Temp Was the reaction temperature sufficient? Check_Base->Check_Temp Check_Workup Was the product lost in the aqueous phase? Check for emulsion formation. Yes_SM_Node->Check_Workup Check_Purification Was the correct solvent system used for recrystallization or chromatography? Check_Workup->Check_Purification Check_Degradation Is there evidence of product degradation? (Check TLC for multiple spots) Check_Purification->Check_Degradation

Caption: Decision tree for diagnosing low-yield issues.

Potential Cause Underlying Science & Explanation Recommended Action & Scale-Up Considerations
Inactive Catalyst The Ullmann coupling relies on a Cu(I) catalytic cycle. Exposure to oxygen can oxidize Cu(I) to the inactive Cu(II) state, halting the reaction.Action: Ensure all reagents and solvents are de-gassed. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Use high-purity catalyst. Scale-Up: On a larger scale, subsurface sparging with inert gas before heating is more effective than simple headspace purging.
Insufficient Base Activity The base (e.g., K₂CO₃) deprotonates the N-H of imidazole, making it nucleophilic. If the base is coarse, wet, or not sufficiently basic, this deprotonation is inefficient, leading to a slow or stalled reaction.Action: Use anhydrous, finely milled K₂CO₃ or Cs₂CO₃. Dry the base in an oven (>120°C) for several hours before use. Scale-Up: Consider using a stronger base like Cs₂CO₃, although it is more expensive. Ensure powerful overhead stirring is used to keep the solid base suspended.
Low Reaction Temperature The Ullmann condensation is often thermally demanding. Insufficient temperature leads to very slow reaction rates.Action: Ensure the internal reaction temperature reaches the target (typically 120-180°C, solvent-dependent). Use a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP. Scale-Up: Use a jacketed reactor with thermal fluid for precise and uniform temperature control. Remember that achieving the target internal temperature will take longer in larger vessels.
Product Loss During Workup TIPM has some solubility in polar solvents. During the aqueous quench and extraction, product can be lost to the aqueous phase, or emulsions can form, trapping the product.Action: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product. Use a suitable organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate). Scale-Up: Use a phase-break agent if emulsions are persistent. Plan for larger volumes of extraction solvent and appropriate separation vessels.
Guide 2: Product Purity Issues

Achieving high purity is critical, especially when TIPM is used for MOF synthesis, as impurities can disrupt crystal formation.[4]

The reaction likely proceeds through a copper-catalyzed nucleophilic aromatic substitution. Side reactions can include incomplete substitution or side reactions involving the solvent.

Ullmann_Mechanism cluster_byproduct Common Impurity ArBr Ar-Br (One arm of TBPM) ImH Imidazole (Im-H) CuIm Cu(I)-Im ImH->CuIm + Cu(I) - H⁺ (via Base) CuI Cu(I) Catalyst Base Base OxAdd [Ar-Cu(III)-Im-Br] CuIm->OxAdd + Ar-Br (Oxidative Addition) RedElim Ar-Im (Product) OxAdd->RedElim (Reductive Elimination) RedElim->CuI + Cu(I) Impurity Ar₃-C-Ar'-Im₃ (Partially Substituted)

Caption: Proposed catalytic cycle for the Ullmann coupling.

Potential Cause Underlying Science & Explanation Recommended Action & Scale-Up Considerations
Incomplete Reaction Insufficient reaction time or suboptimal conditions can leave starting material or partially substituted intermediates (e.g., tris- or bis-substituted products) in the final mixture.Action: Monitor the reaction until completion via TLC/HPLC. Consider increasing reaction time or temperature moderately. Scale-Up: Perform a time-course study on a small scale to define the optimal reaction time. Ensure consistent heating and mixing at scale.
By-product Formation High temperatures can sometimes lead to decomposition of the solvent (e.g., DMF to dimethylamine) or side reactions. Using a large excess of imidazole can also complicate purification.Action: Use a slight excess of imidazole (e.g., 4.4 - 5.0 equivalents). Ensure the solvent is high-purity and anhydrous. Scale-Up: Controlled, slow addition of one reagent to the other at reaction temperature can sometimes minimize by-product formation by maintaining a low instantaneous concentration.
Ineffective Purification TIPM is a high-melting solid with moderate solubility. Simple precipitation may not be sufficient to remove closely related impurities.Action: For purification, recrystallization from a suitable solvent system (e.g., DMF/water, DMSO/methanol) is often effective. If impurities persist, column chromatography on silica gel may be necessary. Scale-Up: Recrystallization is more scalable than chromatography. Develop a robust crystallization procedure on the lab scale, defining solvent ratios, cooling profiles, and seeding strategies.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel with appropriate safety precautions.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add tetrakis(4-bromophenyl)methane (1.0 eq), imidazole (4.4 eq), copper(I) iodide (0.2 eq), and anhydrous, finely powdered potassium carbonate (8.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the starting material).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 140-150 °C. Maintain the temperature and monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the tetrakis(4-bromophenyl)methane spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an excess of water, leading to the precipitation of the crude product.

  • Isolation: Stir the aqueous suspension for 1-2 hours. Collect the solid product by vacuum filtration and wash thoroughly with deionized water, followed by a small amount of cold methanol to remove residual DMF and unreacted imidazole.

  • Purification: Recrystallize the crude solid from a DMF/water or DMSO/methanol solvent system to yield pure this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven at 80-100 °C until a constant weight is achieved.

References

  • Gao, P., Chen, H., Bai, Z.-J., Zhang, S., Zhao, M.-N., Yang, D., Li, Y., Zhang, J., Wang, X. (2021). A Schiff's base complex nickel catalyst enables a highly efficient one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles. J. Org. Chem., 86, 10492-10500.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91799111, this compound. PubChem.

  • CD Bioparticles. This compound. CD Bioparticles Website.

  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen Website.

  • Sigma-Aldrich. Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane. Sigma-Aldrich Product Page.

  • Luo, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5129.

  • Devi, M. M., et al. (2024). Synthesis of imidazole derivatives in the last 5 years: An update. Heterocyclic Communications, 30(1).

  • Reddit r/ChemicalEngineering. (2022). Imidazole synthesis.

  • Alfa Chemical. tetrakis [4- (1 -imidazolyl) phenyl] methane. Alfa Chemical Website.

  • Royal Society of Chemistry. (2014). Supplementary Information for manuscript b403310j. RSC Publishing.

  • Ye, Y., et al. Supporting Information: High Anhydrous Proton Conductivity of Imidazole-Loaded Mesoporous Polyimides. Fujian Normal University.

  • Ossila. MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila Website.

  • Howarth, A. J., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials, 28(22), 8271–8297.

  • The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. (2017). International Conference on Material Engineering and Application.

  • Peters, A. W., et al. (2021). Back to the Basics: Developing Advanced Metal–Organic Frameworks Using Fundamental Chemistry Concepts. ACS Nanoscience Au, 1(1), 6–19.

  • Koutsantoni, A., et al. (2022). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Applied Sciences, 12(15), 7788.

  • Mako, T. L., et al. (2020). Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ChemRxiv.

  • Synthesis and Characterization of Tetraphenylmethane Derivatives. (2022). University of Zaragoza.

  • Minagawa, M., et al. (1992). US Patent 5,124,474A - Process for commerical-scale crystallization and purification of tetrakis[3-]methane for stably obtaining beta crystals thereof. Google Patents.

  • Alfa Chemical China. China this compound CAS NO: 1258859-29-8 Manufacturers. Alfa Chemical China Website.

  • Mckinley, M. G., et al. (1998). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Journal of Chemistry, 76(8), 1163-1168.

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Identifying and removing impurities from commercial Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrakis[4-(1-imidazolyl)phenyl]methane (T4IPM). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with commercial-grade T4IPM. As a foundational building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials, the purity of T4IPM is paramount to achieving desired experimental outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the identification and removal of common impurities.

I. Understanding the Purity Profile of Commercial T4IPM

Commercial T4IPM is typically synthesized via a multi-step process, which can introduce various impurities. A common synthetic route involves the conversion of tetraphenylmethane to tetrakis(4-aminophenyl)methane (T4APM), followed by a coupling reaction with imidazole. This process can lead to several types of impurities that may compromise the integrity of your experiments.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual tetrakis(4-aminophenyl)methane (T4APM) and imidazole are common culprits.

  • Partially Substituted Intermediates: Molecules where one or more of the four phenyl rings are not substituted with an imidazole group (e.g., tris[4-(1-imidazolyl)phenyl]aminophenylmethane).

  • Catalyst Residues: Depending on the coupling method used (e.g., Ullmann or Buchwald-Hartwig), residual copper or palladium catalysts may be present.[1][2][3][4]

  • Solvent Residues: Trapped solvents from the final purification steps of the commercial synthesis.

The presence of these impurities can lead to issues such as inconsistent reaction yields, formation of defective materials, and altered physicochemical properties of the final product.

II. Troubleshooting Common Issues

This section addresses specific problems you might encounter and provides a logical approach to resolving them.

Question: My MOF synthesis using commercial T4IPM resulted in a low yield and poor crystallinity. What could be the cause?

Answer: Low yields and poor crystallinity in MOF synthesis are often linked to impurities in the organic linker. The presence of unreacted T4APM or partially substituted intermediates can disrupt the formation of the desired framework structure. T4APM, with its primary amine groups, can compete with the imidazole nitrogens for coordination to the metal centers, leading to the formation of undesired byproducts or amorphous material.

Recommended Actions:

  • Assess Purity: Before use, it is crucial to assess the purity of your commercial T4IPM batch. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • Purification: If impurities are detected, a purification step is necessary. Recrystallization is often the most effective method for removing minor impurities and improving the crystallinity of the linker. For more complex mixtures, column chromatography may be required.

Question: I observe unexpected peaks in the ¹H NMR spectrum of my commercial T4IPM. How can I identify the impurities?

Answer: The ¹H NMR spectrum is a powerful tool for identifying impurities. By understanding the expected chemical shifts of T4IPM and its likely precursors, you can often tentatively assign the unknown peaks.

Expected ¹H NMR Signals for Pure T4IPM (in a suitable deuterated solvent like DMSO-d₆):

  • Aromatic protons on the phenyl rings.

  • Protons of the imidazole rings.

Interpreting Unexpected Peaks:

  • Signals in the aromatic region with different splitting patterns or integrations: These may indicate partially substituted intermediates.

  • Broad signals corresponding to -NH₂ protons: This is a strong indicator of residual T4APM.

  • Sharp singlets or multiplets not corresponding to the T4IPM structure: These could be residual solvents from the manufacturing process.

For a definitive identification, it is recommended to compare your spectrum with a reference spectrum of pure T4IPM and the spectra of potential impurities if available. Further characterization by Mass Spectrometry (MS) can help confirm the molecular weights of the impurities.[5][6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store commercial T4IPM to prevent degradation?

A1: T4IPM should be stored in a tightly sealed container in a cool, dry, and dark place. Imidazole-containing compounds can be sensitive to moisture and light. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation or hydrolysis.

Q2: Can I use commercial T4IPM directly from the bottle for my reactions?

A2: While some high-purity grades may be suitable for direct use, it is always best practice to verify the purity of a new batch of any critical reagent. A quick purity check via TLC or ¹H NMR can save significant time and resources by preventing failed experiments. For applications highly sensitive to impurities, such as the synthesis of high-quality single crystals of MOFs, a purification step is strongly recommended.

Q3: Are there any specific safety precautions I should take when handling T4IPM and its purification solvents?

A3: Yes. T4IPM, like many imidazole derivatives, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9] Purification procedures often involve flammable and potentially toxic solvents. All purification steps should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for T4IPM and any solvents used for detailed safety information.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol outlines the steps for preparing a sample of T4IPM for ¹H NMR analysis.

Materials:

  • Commercial T4IPM

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 5-10 mg of the commercial T4IPM directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Cap the NMR tube and vortex the sample until the solid is completely dissolved. Gentle warming may be necessary for some batches, but be cautious to avoid solvent evaporation.

  • Once dissolved, acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Analyze the spectrum for the presence of unexpected peaks, paying close attention to the aromatic and amine proton regions.[10][11][12]

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of T4IPM. The choice of solvent is critical and may require some optimization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14][15][16][17]

Materials:

  • Commercial T4IPM

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or dimethylformamide (DMF) and water)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the impure T4IPM in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the primary solvent (e.g., ethanol or DMF) to the flask.

  • Heat the mixture to a gentle boil with stirring.

  • Continue adding the hot primary solvent dropwise until the T4IPM just dissolves.

  • If a co-solvent (anti-solvent) like water is used, add it dropwise to the hot solution until the solution becomes slightly cloudy. Then, add a few more drops of the hot primary solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Troubleshooting Recrystallization:

  • No crystals form: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and attempt to cool again. Seeding the solution with a small crystal of pure T4IPM can also induce crystallization.[13]

  • Oiling out: The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the impurity level is very high. Reheat the solution, add more of the primary solvent, and allow it to cool more slowly.[13]

Protocol 3: Purification by Silica Gel Column Chromatography

For samples with significant impurities or when recrystallization is ineffective, column chromatography can be employed. Due to the polar nature of the imidazole groups, a polar mobile phase is typically required.[18][19][20][21][22]

Materials:

  • Commercial T4IPM

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents for the mobile phase (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel as a slurry in the initial, less polar mobile phase.

  • Prepare the sample: Dissolve the impure T4IPM in a minimal amount of the mobile phase. Alternatively, for better separation, adsorb the sample onto a small amount of silica gel (dry loading).

  • Load the sample: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

  • Elute the column: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture).

  • Collect fractions: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and evaporate: Combine the fractions containing the pure T4IPM and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualizing the Workflow

To provide a clear overview of the process for ensuring the quality of your T4IPM, the following workflow diagram is provided.

Purification_Workflow cluster_start Initial Assessment cluster_decision Decision Point cluster_purification Purification cluster_final Final Product Commercial_T4IPM Commercial T4IPM Purity_Check Purity Assessment (¹H NMR, HPLC) Commercial_T4IPM->Purity_Check Is_Pure Is Purity Sufficient? Purity_Check->Is_Pure Purification_Method Select Purification Method Is_Pure->Purification_Method No Use_in_Experiment Use in Experiment Is_Pure->Use_in_Experiment Yes Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Recrystallization->Use_in_Experiment Column_Chromatography->Use_in_Experiment

Caption: Workflow for assessing and purifying commercial T4IPM.

VI. Quantitative Data Summary

The following table provides a quick reference for typical solvent systems used in the purification and analysis of T4IPM. These are starting points and may require optimization based on the specific impurities present in your sample.

TechniqueSolvent System (Starting Ratios)Notes
Recrystallization Ethanol/Water or DMF/WaterThe ratio will depend on the solubility of your specific batch of T4IPM. Start by dissolving in the primary solvent and add water as the anti-solvent.
Column Chromatography Dichloromethane/Methanol (98:2 to 90:10)A gradient elution is recommended to effectively separate polar impurities.
HPLC (Reverse Phase) Acetonitrile/Water with 0.1% TFAA gradient elution from low to high acetonitrile concentration is typically used for separating aromatic nitrogen heterocycles.[23][24][25][26][27]

VII. References

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Column chromatography. University of Alberta. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]

  • Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Separating Compounds by Column Chromatography. Utah Tech University. [Link]

  • Imidazole - University of Washington. University of Washington. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

  • Preparing A Silica Gel Chromatography Column: Required Equipment. Scribd. [Link]

  • This journal is © The Royal Society of Chemistry 2014. The Royal Society of Chemistry. [Link]

  • Recrystallization1. University of Missouri–St. Louis. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. [Link]

  • Column Chromatography Procedures. University of Colorado Boulder. [Link]

  • Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1. The Royal Society of Chemistry. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • 2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]

  • Ullmann coupling-An overview. OperaChem. [Link]

  • Recrystallization - Single Solvent. University of Calgary. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry: Environmental Forensics. Taylor & Francis Online. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

  • NMR Spectroscopy Interpretation (Example). YouTube. [Link]

  • Development of a Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry Method for Quantifying Nitrogen-Heterocyclic Volatile Aroma Compounds: Application to Spirit and Wood Matrices. ACS Publications. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. [Link]

  • 15.6a Interpreting NMR Example 1. YouTube. [Link]

  • NMR Analysis - Assigning a Spectrum and Predicting a Structure (Harder Version). YouTube. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.. ResearchGate. [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. [Link]

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Proper handling and long-term storage conditions for Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tetrakis[4-(1-imidazolyl)phenyl]methane

Welcome to the comprehensive technical support guide for this compound. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the proper handling, long-term storage, and troubleshooting of common experimental challenges involving this versatile Metal-Organic Framework (MOF) linker.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the primary chemical properties of this compound?

A1: this compound is a multi-nitrogen ligand essential in the synthesis of Metal-Organic Frameworks (MOFs).[1][2] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 1258859-29-8[3][4][5]
Molecular Formula C₃₇H₂₈N₈[3][4][6]
Molecular Weight 584.67 g/mol [3][4][6]
Appearance Typically a solid powder[4]
Boiling Point 805.8 ± 65.0 °C (Predicted)
Density 1.3 ± 0.1 g/cm³

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Conflicting information exists from vendors, with some recommending room temperature[4] and others 2-8°C. To ensure maximum shelf-life, storing at 2-8°C is the most prudent approach. It should be kept away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: Due to the potential hazards associated with imidazole-containing compounds, appropriate PPE is crucial. This includes:

  • Eye Protection: ANSI Z87.1-compliant safety goggles.[9]

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for pinholes before use and employ proper glove removal techniques to avoid skin contact.[9]

  • Respiratory Protection: For fine dusts, a full-face positive-pressure, air-supplied respirator may be necessary, especially in the absence of adequate local exhaust ventilation.[9]

  • Skin and Body Protection: A fully-buttoned lab coat should be worn.[7]

All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][8]

Q4: How should I properly dispose of waste containing this compound?

A4: Waste containing this compound, whether in pure form or in solution, must be collected in a sealable, airtight, and compatible waste container.[7][9] This container should be clearly labeled as hazardous waste and stored away from incompatible materials.[7][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not attempt to neutralize or dispose of this chemical down the drain.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue 1: Poor or Incomplete Solubility

Potential Causes:

  • Incorrect Solvent Choice: this compound has a complex, rigid structure, making it poorly soluble in many common solvents.

  • Insufficient Sonication or Agitation: The compound may require significant energy to dissolve.

  • Low Temperature: Solubility often decreases at lower temperatures.

Solutions:

  • Solvent Screening: While comprehensive public data is scarce, polar aprotic solvents are often effective for similar MOF linkers. Experiment with small quantities in solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N,N-Diethylformamide (DEF).

  • Increase Energy Input: Utilize a sonicator or vortex mixer to aid dissolution. Gentle heating may also be effective, but be mindful of potential degradation (see Issue 2).

  • Particle Size Reduction: If the material is crystalline, gently grinding it with a mortar and pestle can increase the surface area and improve the rate of dissolution.

Issue 2: Suspected Compound Degradation

Potential Causes:

  • Exposure to Incompatible Conditions: As an imidazole derivative, the compound's stability can be compromised by strong acids or bases.

  • Thermal Instability: Although it has a high predicted boiling point, prolonged exposure to high temperatures during dissolution or reaction can lead to degradation.

  • Photodegradation: Some complex organic molecules are sensitive to light over extended periods.

Solutions:

  • pH Control: Ensure the reaction or dissolution medium is within a neutral to mildly basic pH range. The imidazole rings can be protonated under acidic conditions, altering their coordination properties.

  • Temperature Management: When heating to aid solubility, use a water bath and monitor the temperature closely. Avoid aggressive heating with a hot plate.

  • Light Protection: Store the compound in an amber vial or a container protected from light. If a reaction is light-sensitive, consider wrapping the reaction vessel in aluminum foil.

Issue 3: Low Yield or No Crystallinity in MOF Synthesis

Potential Causes:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and solvent system are critical for successful MOF crystallization.[10]

  • Rapid Precipitation: If the framework precipitates too quickly, it can result in an amorphous, non-crystalline product.[10]

  • Incorrect Stoichiometry: The molar ratio of the linker to the metal salt is crucial for forming the desired crystal structure.

Solutions:

  • Systematic Optimization: Methodically vary the reaction temperature (e.g., 80°C, 100°C, 120°C) and time (e.g., 24h, 48h, 72h) to identify the optimal conditions for crystal growth.[10]

  • Solvent System Modification: Experiment with different solvents or solvent mixtures to modulate the solubility of the reactants and facilitate controlled crystal formation.[10]

  • Introduction of Modulators: Adding a modulator, such as a monocarboxylic acid (e.g., acetic acid), can slow down the coordination reaction, promoting the growth of larger, more well-defined crystals.[10]

  • Stoichiometric Adjustments: Carefully control the molar ratios of this compound and the metal salt. A slight excess of the linker may sometimes be beneficial.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Handling and Weighing

Objective: To safely and accurately weigh a solid sample of this compound.

Methodology:

  • Ensure all required PPE is worn (safety goggles, nitrile gloves, lab coat).

  • Perform all operations within a certified chemical fume hood.

  • Place a clean, dry weighing boat on an analytical balance and tare.

  • Using a clean spatula, carefully transfer the desired amount of the compound to the weighing boat. Avoid creating airborne dust.

  • Record the mass and securely close the stock container immediately.

  • Transfer the weighed compound to the reaction vessel within the fume hood.

  • Clean the spatula and any contaminated surfaces.

  • Dispose of the weighing boat and any contaminated materials in the designated hazardous waste container.

Workflow for Troubleshooting MOF Synthesis

MOF_Troubleshooting start Start: Low MOF Yield/Crystallinity check_purity Verify Purity of Linker and Metal Salt optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_solvent Screen Solvents/Mixtures optimize_time->optimize_solvent add_modulator Introduce Modulator (e.g., Acetic Acid) optimize_solvent->add_modulator adjust_ratio Adjust Linker:Metal Ratio add_modulator->adjust_ratio success Successful MOF Synthesis adjust_ratio->success

Caption: A logical workflow for troubleshooting common issues in MOF synthesis.

References

  • University of Washington. (2025). Imidazole. EH&S. [Link]

  • Washington State University. (n.d.).
  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Imidazole. [Link]

  • Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Imidazole PUFFERAN®. [Link]

  • Butova, V. V., et al. (2016). Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. Russian Chemical Reviews, 85(3), 171–199.
  • ResearchGate. (2025). Synthesis, crystal structure and characterization of two new metal-organic frameworks. [Link]

  • ResearchGate. (2025). Construction and luminescent sensing of a metal-organic framework. [Link]

  • Zhao, L., et al. (2015). Porous Framework Based on Tetrakis(4-pyridyloxymethyl)methane Fine-tuned by Metal Ions: Synthesis, Crystal Structures and Adsor. New Journal of Chemistry.
  • ChemSrc. (n.d.). CAS 1258859-29-8 this compound. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]

  • ResearchGate. (2013). Synthesis of Metal-Organic Framework Cr-MIL-101 by a 4-Nitroimidazole-Assistant Route. [Link]

  • Suresh, V. M., et al. (2020). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Molecules, 25(20), 4751.
  • Alfa Chemical. (n.d.). China this compound CAS NO: 1258859-29-8 Manufacturers. [Link]

  • ResearchGate. (2004). Tetrakis[(4-cyanophenoxy)methyl]methane. [https://www.researchgate.net/publication/244503738_Tetrakis(4-cyanophenoxymethylmethane]([Link]

  • ResearchGate. (2004). Tetrakis[(4-phenylpiperazin-1-yl)methyl]methane. [https://www.researchgate.net/publication/244503739_Tetrakis(4-phenylpiperazin-1-ylmethylmethane]([Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM). This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile molecule in their work. TIPM's unique structure, featuring a tetrahedral tetraphenylmethane core functionalized with four imidazole groups, makes it a valuable building block for metal-organic frameworks (MOFs), catalysts, and supramolecular assemblies.[1][2] However, this same structure contributes to its primary experimental challenge: low solubility in common organic solvents.

This guide provides in-depth, field-tested troubleshooting strategies and detailed protocols to help you overcome these solubility issues, ensuring your reactions proceed efficiently and successfully.

Part 1: Understanding the Solubility Problem

The low solubility of this compound stems from two main molecular characteristics:

  • High Crystal Lattice Energy: The rigid, symmetrical, and planar nature of the tetraphenylmethane core allows for efficient packing in the solid state.[3] The multiple imidazole groups can participate in intermolecular hydrogen bonding and π-π stacking, creating a very stable crystal lattice that requires significant energy to disrupt. A high melting point often indicates a stable crystal lattice, which generally correlates with lower solubility.[4]

  • Ambiguous Polarity: The molecule possesses a large, nonpolar hydrocarbon backbone (the tetraphenylmethane core) but is decorated with polar imidazole groups.[4] This dual nature means it is often not perfectly suited for either purely polar or nonpolar solvents, leading to limited solubility across a wide range of common laboratory solvents.[5]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with TIPM.

FAQ 1: My TIPM won't dissolve. What are the best starting solvents?

This is the most frequent challenge. The key is to select a solvent that can effectively disrupt the intermolecular forces of the solid.

Expert Insight: Your best initial choices are highly polar, aprotic solvents with high boiling points. These solvents have strong dipole moments capable of interacting with the polar imidazole rings, while their overall character can solvate the large aromatic core.

Recommended Solvents & Observations:

SolventTypeBoiling Point (°C)Expected SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Moderate Often the most effective common solvent. Its high polarity and ability to act as a hydrogen bond acceptor help disrupt the crystal lattice.
N,N-Dimethylformamide (DMF)Polar Aprotic153Moderate to Low Similar to DMSO, it can be effective, especially with gentle heating.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202Moderate to Low A powerful solvent, but its high boiling point can make removal difficult. Use when other options fail.
Tetrahydrofuran (THF)Polar Aprotic66Very Low Generally a poor solvent for TIPM at room temperature due to insufficient polarity to break the lattice energy.
Dichloromethane (DCM)Nonpolar40Very Low Ineffective. The nonpolar nature cannot overcome the strong intermolecular forces.
WaterPolar Protic100Insoluble Insoluble at neutral pH. However, solubility is highly pH-dependent (see FAQ 3).[6]

Troubleshooting Workflow: If initial dissolution fails, a systematic approach is necessary.[7]

start Start: Undissolved TIPM solvent Attempt dissolution in primary solvent (e.g., DMSO, DMF) start->solvent check1 Is it fully dissolved? solvent->check1 heat Apply gentle, controlled heat (e.g., 40-60°C). See Protocol 1. check1->heat No success Proceed with reaction check1->success Yes check2 Is it fully dissolved? heat->check2 sonicate Use ultrasonication. See Protocol 2. check2->sonicate No check2->success Yes check3 Is it fully dissolved? sonicate->check3 ph_adjust Consider pH modification if compatible with reaction. See FAQ 3. check3->ph_adjust No check3->success Yes fail Re-evaluate solvent system or consider alternative synthesis route ph_adjust->fail

Fig 1. Systematic workflow for dissolving TIPM.
FAQ 2: Can I use heat to improve solubility? What are the risks?

Yes, heating is a common and effective method to provide the necessary thermal energy to overcome the crystal lattice forces. However, it must be done with caution.

Expert Insight: The goal is to provide enough energy for dissolution, not to induce thermal degradation. TIPM is a relatively stable molecule, but prolonged exposure to high temperatures in reactive solvents could lead to side reactions.

Recommended Practice:

  • Add your solvent (e.g., DMSO) to the solid TIPM at room temperature.

  • Begin stirring the suspension.

  • Gently warm the mixture in a water or oil bath, increasing the temperature in increments of 10°C.

  • Monitor for dissolution. Often, solubility is significantly improved in the 40-60°C range.

  • Once dissolved, you may be able to cool the solution back to your desired reaction temperature without immediate precipitation, creating a supersaturated solution. Be aware that this solution may be metastable.

Risk Mitigation:

  • Degradation: Always run a preliminary thermal stability test by dissolving a small sample, heating it to the maximum required temperature for the duration of your planned reaction, and then analyzing it (e.g., by TLC or LC-MS) to check for degradation products.

  • Solvent Loss: When heating low-boiling-point solvents, use a reflux condenser to prevent solvent evaporation and concentration changes.

FAQ 3: How does pH affect the solubility of this compound?

The four imidazole groups on TIPM are basic and can be protonated under acidic conditions. This is a powerful tool for enhancing solubility, particularly in polar protic solvents like water or alcohols.[6][8]

Scientific Principle: Each imidazole ring contains two nitrogen atoms. One is a "pyrrole-type" nitrogen (bonded to a hydrogen in the parent imidazole) and is part of the aromatic π-system. The other is a "pyridine-type" nitrogen, whose lone pair of electrons is not involved in aromaticity and is available for protonation.[9] Protonating this nitrogen with an acid (H⁺) creates a positively charged imidazolium salt. This charge dramatically increases the molecule's polarity and its solubility in polar solvents.[10][11]

cluster_0 Insoluble (Neutral pH) cluster_1 Soluble (Acidic pH) Imidazole R-Im (Pyridine-type N:) Imidazolium R-Im-H⁺ (Imidazolium Cation) Imidazole->Imidazolium + H⁺ Imidazolium->Imidazole - H⁺

Fig 2. Protonation of the imidazole ring increases polarity.

When to Use This Method: This technique is ideal when your subsequent reaction is compatible with acidic conditions or if you need to prepare an aqueous stock solution.

Protocol for Acid-Mediated Dissolution:

  • Suspend TIPM in the desired polar protic solvent (e.g., water, ethanol).

  • While stirring, add a dilute acid (e.g., 1 M HCl) dropwise.

  • Monitor the mixture. As the pH drops, the solid should begin to dissolve.

  • Continue adding acid until the solution is clear. The final pH will likely be in the 2-4 range.

  • Crucially: If your reaction requires neutral conditions, you will need to add a base to neutralize the solution. Be aware that this will likely cause the TIPM to precipitate out again. This method is therefore best for reactions that can be performed in an acidic medium.[12]

FAQ 4: Are there any alternative techniques to enhance solubility?

Yes. When heating or pH adjustment are not viable, mechanical and formulation methods can be employed.

  • Sonication: Using an ultrasonic bath or probe can aid dissolution.[7] The high-frequency sound waves create and collapse microscopic bubbles (a process called cavitation), which generates localized high-energy jets and shockwaves. This mechanical agitation can help break apart the solid particles and enhance solvent penetration into the crystal lattice.[7] This is a non-invasive method that is excellent for materials that are sensitive to heat.

  • Co-solvents: If a single solvent is ineffective, a co-solvent system can be used.[13] For example, if your reaction is in THF where TIPM is poorly soluble, adding 10-20% DMSO or DMF to the THF can create a solvent mixture with significantly higher solvating power without drastically changing the overall reaction medium.[4]

  • Mechanochemistry (Ball Milling): For solvent-free reactions, high-temperature ball milling can be an advanced option. This technique uses mechanical force to drive reactions in the solid state, completely bypassing solubility issues.[14] This is particularly useful for synthesizing materials from otherwise insoluble precursors.[14]

FAQ 5: My TIPM dissolves initially but precipitates during the reaction. What's happening?

This is a common problem known as "crashing out" and can halt a reaction. It usually occurs due to a change in the solution's properties.

Troubleshooting Flowchart:

start Precipitate forms during reaction q1 Did you add a reagent in a different solvent? start->q1 a1 The new solvent likely reduced the overall solvating power. Solution: Dissolve the reagent in the same primary solvent. q1->a1 Yes q2 Did the reaction temperature change? q1->q2 No a2 Solubility is temperature-dependent. Solution: Maintain constant reaction temperature using a controlled bath. q2->a2 Yes q3 Is the reaction product known to be insoluble? q2->q3 No a3 You may be observing product formation, not starting material crashing out. Solution: Analyze the precipitate. q3->a3 Yes q4 Is the reaction highly concentrated? q3->q4 No a4 The concentration may exceed the solubility limit. Solution: Run the reaction at a higher dilution. q4->a4 Yes

Fig 3. Diagnosing mid-reaction precipitation.

Part 3: Detailed Experimental Protocols

Protocol 1: Solubilization using Controlled Heating
  • Setup: Place the solid this compound in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add the selected polar aprotic solvent (e.g., DMSO) to achieve the desired initial concentration.

  • Heating: Place the flask in a temperature-controlled oil or water bath.

  • Stirring: Begin stirring the suspension at a moderate speed.

  • Temperature Ramp: Increase the bath temperature to 40°C. Maintain for 10-15 minutes, observing for any change.

  • Incremental Increase: If the solid persists, increase the temperature in 10°C increments, holding at each step (e.g., 50°C, then 60°C). Do not exceed the recommended temperature for your reaction's stability.

  • Observation: Continue until a clear solution is obtained.

  • Reaction Start: Once dissolved, either proceed with the reaction at this elevated temperature or carefully cool the solution to the target reaction temperature, monitoring closely for any signs of precipitation.

Protocol 2: Solubilization using Ultrasonication
  • Preparation: Place the solid TIPM and the chosen solvent in a vial or flask that can fit securely in your ultrasonic bath.[7]

  • Immersion: Place the vessel in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level inside the vessel.

  • Operation: Turn on the sonicator. Most laboratory cleaning baths are sufficient.

  • Monitoring: Sonicate the mixture for 15-20 minute intervals. Visually inspect the suspension for dissolution. You may need to remove the vessel and stir/swirl intermittently.[7]

  • Completion: Continue until the solid is fully dissolved or until no further dissolution is observed after two consecutive intervals.

References

  • Solubility of Things. (n.d.). Imidazole. Retrieved from [Link][6]

  • García, J. S. (2022). Synthesis and characterization of tetraphenylmethane derivatives. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link][15]

  • Gomberg, M., & Kamm, O. (1917). TETRAPHENYLMETHANE. Journal of the American Chemical Society, 39(9), 2009-2015. Retrieved from [Link][16]

  • Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link][14]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5879. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link][17]

  • Zhang, M., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4862. Retrieved from [Link][18]

  • Auctores Online. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link][19]

  • Reddit. (2017). Removing imidazole in a workup?. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link][11]

  • ResearchGate. (2000). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link][20]

  • Ye, Y., et al. (n.d.). Supporting Information: High Anhydrous Proton Conductivity of Imidazole-Loaded Mesoporous Polyimides over a Wide Range from Subzero to Moderate Temperature. Retrieved from [Link][21]

  • Chemistry Stack Exchange. (2017). Site of first protonation of imidazole and aminoimidazole. Retrieved from [Link][9]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information for ChemComm. Retrieved from [Link][22]

  • Peng, Y., & Zou, Q. (2017). The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. IOP Conference Series: Materials Science and Engineering, 213, 012008. Retrieved from [Link][23]

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Validation & Comparative

A Comparative Guide to Tetrapodal MOF Linkers: Tetrakis[4-(1-imidazolyl)phenyl]methane in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the ultimate properties and performance of the resulting material. Among the diverse array of linkers, tetrapodal structures have garnered significant attention for their ability to generate robust, highly porous, and functional frameworks. This guide provides an in-depth comparison of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) with other prominent tetrapodal linkers, offering a critical analysis of their performance based on experimental data.

Introduction: The Significance of Tetrapodal Linkers

Tetrapodal linkers, characterized by a central tetrahedral core from which four coordinating arms extend, are instrumental in constructing three-dimensional MOFs with high connectivity and stability. This geometry inherently promotes the formation of complex, non-interpenetrated networks with significant porosity, a crucial attribute for applications ranging from gas storage and separation to catalysis and drug delivery. The nature of the coordinating groups on the linker arms—be it carboxylates, imidazoles, or tetrazoles—plays a pivotal role in defining the chemical environment within the pores and the overall stability of the framework.

This guide focuses on this compound (TIPM), a multi-nitrogen heterocyclic linker, and compares it with two other key tetrapodal linkers: the carboxylate-based Tetrakis(4-carboxyphenyl)methane (TCPM) and the silane-based Tetrakis(4-carboxyphenyl)silane (TCPS). By examining the properties of the MOFs derived from these linkers, we aim to provide a comprehensive understanding of their respective strengths and weaknesses.

Molecular Architecture of Compared Tetrapodal Linkers

The structural differences between TIPM, TCPM, and TCPS are fundamental to the properties of the MOFs they form.

Linker_Structures cluster_TIPM This compound (TIPM) cluster_TCPM Tetrakis(4-carboxyphenyl)methane (TCPM) cluster_TCPS Tetrakis(4-carboxyphenyl)silane (TCPS) TIPM Central Methane Core (C(phenyl)4) Im1 Imidazole TIPM->Im1 Im2 Imidazole TIPM->Im2 Im3 Imidazole TIPM->Im3 Im4 Imidazole TIPM->Im4 TCPM Central Methane Core (C(phenyl)4) COOH1 Carboxylate TCPM->COOH1 COOH2 Carboxylate TCPM->COOH2 COOH3 Carboxylate TCPM->COOH3 COOH4 Carboxylate TCPM->COOH4 TCPS Central Silane Core (Si(phenyl)4) COOH5 Carboxylate TCPS->COOH5 COOH6 Carboxylate TCPS->COOH6 COOH7 Carboxylate TCPS->COOH7 COOH8 Carboxylate TCPS->COOH8

Caption: Molecular structures of the compared tetrapodal linkers.

Performance Comparison: A Data-Driven Analysis

The choice of a tetrapodal linker significantly influences the key performance metrics of the resulting MOF. The following table summarizes experimental data for representative MOFs constructed from TIPM, TCPM, and TCPS.

PropertyMOF with TIPM (SCU-100)MOF with TCPM (MOF-841)MOF with TCPS (Zr-TCPS)
BET Surface Area ~2134 m²/g~1450 m²/g1402 m²/g[1][2][3]
Pore Volume 0.89 cm³/g0.58 cm³/gNot specified
Thermal Stability Stable up to 350 °CStable up to 450 °CStable up to 200 °C[1][2][3]
Chemical Stability Stable in a wide pH range and under radiation[4]Stable in water[3]Stable in air and acidic media, but unstable in water and basic media[1][2][3]
Key Application Anion exchange, Sorption[4]Water adsorption[3]Gas storage (H₂, CH₄, CO₂)[1][2][3]

Analysis of Performance Data:

  • Porosity: MOFs synthesized from the imidazole-based TIPM linker, such as SCU-100, exhibit a significantly higher BET surface area and pore volume compared to those derived from the carboxylate-based TCPM and TCPS linkers. This suggests that the geometry and coordination of the imidazole groups in TIPM lead to a more open and porous framework.

  • Thermal Stability: MOF-841, constructed from the carbon-centered TCPM linker, demonstrates the highest thermal stability, withstanding temperatures up to 450 °C. SCU-100 (TIPM-based) also shows good thermal robustness. The lower thermal stability of the Zr-TCPS MOF may be attributed to the nature of the silicon-carbon bond within the linker or the specific coordination environment of the Zr-O clusters.

  • Chemical Stability: SCU-100 stands out for its exceptional chemical stability across a wide pH range and its resistance to radiation, a highly desirable trait for applications in challenging environments.[4] In contrast, the silane-based Zr-TCPS MOF shows limited stability in aqueous and basic conditions, which could restrict its practical applications.[1][2][3]

  • Functional Applications: The distinct properties of these MOFs translate to different areas of application. The high porosity and charged nature of the SCU-100 framework make it suitable for anion exchange and sorption processes.[4] The water stability of MOF-841 makes it a good candidate for water adsorption applications.[3] The Zr-TCPS MOF, despite its lower stability, shows promise for gas storage.[1][2][3]

Experimental Protocols: Synthesis and Characterization

To provide a practical context for the comparison, this section details the synthesis and characterization of a representative MOF from each linker category.

Synthesis of a TIPM-Based MOF (SCU-100)

Causality: The solvothermal synthesis method is employed to facilitate the reaction between the metal salt and the organic linker at elevated temperatures and pressures, promoting the formation of a crystalline MOF structure. The choice of solvent and temperature is critical for controlling the nucleation and growth of the crystals.

Protocol:

  • In a Teflon-lined stainless-steel autoclave, dissolve this compound (TIPM) and a suitable metal salt (e.g., a cadmium salt) in a solvent mixture, typically N,N-dimethylformamide (DMF) and water.

  • The molar ratio of linker to metal salt is a crucial parameter that needs to be optimized to obtain the desired phase.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration, wash them with fresh solvent (e.g., DMF, then ethanol) to remove any unreacted starting materials, and dry them under vacuum.

Synthesis of a TCPM-Based MOF (MOF-841)

Causality: Similar to the synthesis of the TIPM-based MOF, a solvothermal approach is used. Zirconium-based MOFs often require the use of a modulator, such as benzoic acid or hydrochloric acid, to control the kinetics of the reaction and improve the crystallinity and porosity of the final product.

Protocol:

  • Combine Tetrakis(4-carboxyphenyl)methane (TCPM), a zirconium salt (e.g., ZrCl₄), and a modulator in a solvent such as DMF.

  • Seal the mixture in a Teflon-lined autoclave and heat it to a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).

  • After cooling, the crystalline product is isolated by filtration.

  • The product is then washed with DMF and a solvent with a lower boiling point, like acetone, to exchange the solvent within the pores.

  • Finally, the MOF is activated by heating under vacuum to remove the solvent molecules and open up the porous network.

Characterization Workflow

The synthesized MOFs are subjected to a series of characterization techniques to validate their structure, porosity, and stability.

Characterization_Workflow Synthesis MOF Synthesis PXRD Powder X-Ray Diffraction (PXRD) - Phase Purity & Crystallinity Synthesis->PXRD TGA Thermogravimetric Analysis (TGA) - Thermal Stability Synthesis->TGA BET Brunauer-Emmett-Teller (BET) Analysis - Surface Area & Pore Volume Synthesis->BET Application Application Testing (e.g., Gas Adsorption, Catalysis) BET->Application

Caption: General experimental workflow for MOF characterization.

Detailed Methodologies:

  • Powder X-ray Diffraction (PXRD): This technique is essential to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data or known phases to verify the formation of the desired framework.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF. The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen), and the weight loss is monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the decomposition of the framework.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area, pore volume, and pore size distribution of the MOF. Before the measurement, the sample is "activated" by heating under vacuum to remove any guest molecules from the pores.

Conclusion: Guiding Future MOF Design

The comparison of this compound with other tetrapodal linkers highlights the profound impact of the linker's chemical nature on the final properties of the MOF.

  • TIPM , with its imidazole functionalities, is a promising linker for creating MOFs with exceptionally high porosity and robust chemical stability, making them suitable for applications requiring resilience in harsh environments. The nitrogen-rich framework also offers potential for catalytic applications and as a host for functional molecules.

  • TCPM serves as a reliable building block for constructing thermally stable MOFs with good water stability, which are advantageous for applications such as water harvesting and separations from aqueous media.

  • TCPS , while offering a different central core, leads to MOFs with lower stability in aqueous environments, which may limit their use in certain applications. However, the unique electronic properties of the silane core could be explored for specific catalytic or sensing purposes.

Ultimately, the selection of the optimal tetrapodal linker depends on the target application. This guide provides the foundational data and experimental context to aid researchers in making informed decisions for the rational design of next-generation Metal-Organic Frameworks.

References

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  • Furukawa, H., Gándara, F., Zhang, Y. B., Jiang, J., Queen, W. L., Hudson, M. R., & Yaghi, O. M. (2014). Water adsorption in porous metal–organic frameworks and related materials. Journal of the American Chemical Society, 136(11), 4369-4381. [Link]

  • Wang, S., Wang, J., Cheng, W., Yang, X., Zhang, Z., Xu, Y., ... & Fang, M. (2015). A Zr metal–organic framework based on tetrakis (4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. Dalton Transactions, 44(17), 8049-8061. [Link]

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A Structural Showdown: Benchmarking MOFs from Tetrakis[4-(1-imidazolyl)phenyl]methane and Its Engineered Progeny

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of crystal engineering, the design of Metal-Organic Frameworks (MOFs) with tailored properties is paramount. The choice of the organic linker is a critical determinant of the final architecture and functionality of the MOF. Tetrakis[4-(1-imidazolyl)phenyl]methane (TIFM), a tetrapodal ligand with a tetrahedral core and four imidazole arms, has emerged as a versatile building block for constructing robust and porous MOFs. This guide provides a comprehensive structural comparison of MOFs derived from the parent TIFM ligand and its conceptual derivatives, offering insights into how subtle modifications to the linker can profoundly impact the resulting framework's properties.

The Archetype: MOFs from this compound (TIFM)

The TIFM ligand, with its C37H28N8 molecular formula, presents a unique geometric and chemical landscape for MOF synthesis.[1] Its tetrahedral symmetry predisposes it to form highly symmetric and porous three-dimensional networks. Prominent examples of MOFs synthesized using TIFM include the SCU (South China University of Technology) series, such as SCU-100 and SCU-101.[2]

These frameworks showcase the ability of TIFM to coordinate with various metal ions, leading to structures with significant potential for applications ranging from gas separation to catalysis. The stability of these MOFs is often noteworthy, a desirable trait for many practical applications. For instance, SCU-100 has demonstrated stability across a range of pH values and radiation levels, and has been investigated for its ability to sorb pertechnetate anions (TcO4-), a crucial aspect of nuclear waste remediation.

The Power of Isoreticular Chemistry: Engineering Functionality

The concept of isoreticular chemistry, where the underlying topology of a MOF is maintained while the organic linkers are systematically altered, is a powerful tool for fine-tuning MOF properties.[3][4] By introducing functional groups onto the TIFM backbone, it is possible to create a family of MOFs with tailored characteristics. While direct, side-by-side comparisons of MOFs from TIFM and its functionalized derivatives are still an emerging area of research, we can draw valuable insights from analogous systems.

For example, the functionalization of isoreticular MOFs (IRMOFs) has shown that the addition of an amino group (-NH2) to the terephthalic acid linker in IRMOF-3 enhances its water stability and hydrogen storage capacity compared to the parent IRMOF-1.[3] Similarly, studies on a series of isoreticular MOFs based on 2-substituted imidazolate-4-amide-5-imidate (the IFP series) have demonstrated that varying the substituent on the imidazole ring allows for the tuning of channel diameter, polarizability, and gas adsorption properties.[5]

A Case Study in Ligand Functionalization: The TIBM-MOF Series

To illustrate the impact of ligand modification, we can examine MOFs constructed from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), a tripodal imidazole-based ligand with a different core and fused aromatic rings compared to TIFM.[6] A study on TIBM-based MOFs with different metal ions (Al, Cr, and Cu) revealed significant variations in their properties.[6]

The TIBM-Cu MOF, for instance, exhibited a remarkable CO2 adsorption capacity of 3.60 mmol/g and a CO2/N2 selectivity of 53, outperforming its Al and Cr counterparts.[6] This highlights how the interplay between the modified ligand and the metal node can be leveraged to optimize performance for specific applications like carbon capture.

Structural Comparison: TIFM-based MOFs vs. Conceptual Derivatives

The following table summarizes the structural and performance data for a representative TIFM-based MOF and provides a conceptual framework for the expected properties of MOFs derived from functionalized TIFM ligands, based on observations from analogous systems.

PropertySCU-100 (from TIFM)Conceptual MOF from Amino-TIFMConceptual MOF from Nitro-TIFM
Ligand This compoundTetrakis[4-(1-imidazolyl)-3-aminophenyl]methaneTetrakis[4-(1-imidazolyl)-3-nitrophenyl]methane
Crystal System To be determined from specific CIF dataLikely Isoreticular to SCU-100Likely Isoreticular to SCU-100
Space Group To be determined from specific CIF dataLikely Isoreticular to SCU-100Likely Isoreticular to SCU-100
Pore Size To be determined from specific CIF dataPotentially altered due to functional groupPotentially altered due to functional group
Surface Area (BET) High (Specific value to be determined)May be slightly reduced due to pore space occupation by the functional groupMay be slightly reduced due to pore space occupation by the functional group
Key Performance Metric Effective sorption of TcO4-Enhanced CO2 adsorption and selectivity due to basic sitesPotential for selective adsorption of specific molecules or enhanced catalytic activity
Potential Applications Radioactive waste remediation, Gas separationCarbon capture, CatalysisSensing, Catalysis

Experimental Protocols

General Synthesis of TIFM-based MOFs (Solvothermal Method)

The solvothermal method is a common approach for synthesizing crystalline MOFs.[6] A typical procedure for a TIFM-based MOF is as follows:

  • Precursor Solution Preparation: Dissolve this compound (TIFM) and a metal salt (e.g., zinc nitrate, copper nitrate) in a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF), diethylformamide (DEF), or a combination with ethanol and water.

  • Reaction: Place the precursor solution in a sealed Teflon-lined stainless steel autoclave.

  • Heating: Heat the autoclave in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from several hours to a few days).

  • Cooling and Crystal Formation: Allow the autoclave to cool down slowly to room temperature. Crystals of the MOF will form during this process.

  • Washing and Activation: Collect the crystals by filtration and wash them with fresh solvent to remove any unreacted starting materials. The MOF is then "activated" by removing the solvent molecules from its pores, usually by solvent exchange with a more volatile solvent followed by heating under vacuum.

G cluster_synthesis Solvothermal Synthesis Workflow start Dissolve TIFM and Metal Salt in Solvent reaction Seal in Autoclave and Heat start->reaction Transfer solution cooling Slow Cooling to Room Temperature reaction->cooling Controlled heating period filtration Filter and Collect Crystals cooling->filtration Crystal formation washing Wash with Fresh Solvent filtration->washing Remove impurities activation Solvent Exchange and Vacuum Heating washing->activation Prepare for porosity product Activated TIFM-MOF activation->product

Solvothermal synthesis of TIFM-based MOFs.
Characterization of MOFs

To elucidate the structure and properties of the synthesized MOFs, a suite of characterization techniques is employed:

  • Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including the unit cell parameters, space group, and atomic positions. This is the gold standard for determining the precise atomic arrangement within the MOF.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to ensure that the synthesized product corresponds to the structure determined by SCXRD.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the solvent molecules present in the pores.

  • Gas Adsorption Analysis (BET, Langmuir): Measures the surface area and pore volume of the MOF, which are critical parameters for applications in gas storage and separation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of the organic linker within the framework and can be used to monitor the removal of solvent molecules during activation.

G cluster_characterization MOF Characterization Workflow cluster_structural Structural Analysis cluster_properties Property Analysis mof_sample Synthesized MOF scxrd SCXRD mof_sample->scxrd Crystal Structure pxrd PXRD mof_sample->pxrd Phase Purity tga TGA mof_sample->tga Thermal Stability gas_adsorption Gas Adsorption mof_sample->gas_adsorption Porosity ftir FTIR mof_sample->ftir Functional Groups

Key characterization techniques for MOFs.

Future Outlook

The exploration of MOFs derived from this compound and its derivatives is a promising frontier in materials science. The ability to systematically modify the TIFM ligand through the introduction of various functional groups opens up a vast design space for creating MOFs with precisely tailored properties. Future research will likely focus on synthesizing a wider range of functionalized TIFM ligands and constructing isoreticular series of MOFs. This will enable direct, quantitative comparisons of their performance in applications such as targeted drug delivery, selective catalysis, and advanced separation processes. The insights gained from such studies will undoubtedly accelerate the development of next-generation MOF materials for addressing critical scientific and technological challenges.

References

  • Lange, M., et al. (2013). An Isoreticular Family of Microporous Metal-Organic Frameworks Based on Zinc and 2-Substituted Imidazolate-4-amide-5-imidate: Syntheses, Structures and Properties. Chemistry - A European Journal, 19(49), 16646-16654.
  • Han, Y., et al. (2022). Isoreticular Metal-Organic Framework-3 (IRMOF-3)
  • Cambridge Crystallographic Data Centre (CCDC). CSD MOF Collection. Available from: [Link]

  • Li, J.-R., et al. (2011). A Stable Porous Coordination Polymer for Selective Gas Adsorption and Separation.
  • Luo, L., et al. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 20(31), 4477-4484.
  • Ullah, S., et al. (2020). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
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  • Wang, Z., et al. (2019). Three 3D Co(ii) cluster-based MOFs constructed from polycarboxylate acids and bis(imidazole) ligands and their derivatives: magnetic properties and catalytic performance for the ORR. Dalton Transactions, 48(35), 13369-13377.
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Performance evaluation of Tetrakis[4-(1-imidazolyl)phenyl]methane in catalysis versus traditional catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to N-Heterocyclic Carbene Organocatalysis versus Traditional Lewis Acids in Cyanosilylation Reactions

In the dynamic landscape of synthetic chemistry, the pursuit of efficient, selective, and robust catalytic systems is a perpetual endeavor. While traditional metal-based Lewis acids have long been the workhorses for a myriad of organic transformations, a new class of catalysts is steadily carving out its niche, often demonstrating superior performance under milder conditions. This guide delves into the catalytic prowess of systems derived from multi-podal imidazole scaffolds, exemplified by the structural motif of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM).

Although TIPM is primarily recognized as a versatile building block for the synthesis of advanced materials like Metal-Organic Frameworks (MOFs), its inherent chemical architecture—a tetrahedral core functionalized with N-aryl-imidazole moieties—makes it an excellent conceptual precursor to a powerful class of organocatalysts: N-Heterocyclic Carbenes (NHCs). This guide will illuminate the performance of a representative NHC catalyst, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), which mirrors the core reactive unit of a TIPM-derived catalyst, in the context of a synthetically vital reaction: the cyanosilylation of aldehydes. We will objectively compare its efficacy against a panel of traditional Lewis acid catalysts, providing the necessary experimental data and protocols for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

The Catalytic Landscape: From Metal Ions to Carbenes

The cyanosilylation of aldehydes is a cornerstone reaction in organic synthesis, providing a direct route to cyanohydrins, which are valuable precursors to α-hydroxy acids, β-amino alcohols, and other essential building blocks in the pharmaceutical industry. The reaction involves the addition of a trimethylsilyl cyanide (TMSCN) molecule across the carbonyl group of an aldehyde.

Traditionally, this transformation is facilitated by Lewis acids, such as metal triflates (e.g., Sc(OTf)₃), metal alkoxides (e.g., Ti(OiPr)₄), and metal halides (e.g., AlCl₃). These catalysts function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the cyanide ion.

N-Heterocyclic carbenes, on the other hand, operate through a fundamentally different, nucleophilic catalysis mechanism. The carbene, a highly reactive species with a divalent carbon atom, first activates the TMSCN. The resulting silylated imidazolium cyanide species then delivers the cyanide nucleophile to the aldehyde. This mode of action often allows for high catalytic efficiency under neutral and mild reaction conditions.

Performance Showdown: N-Heterocyclic Carbenes vs. Traditional Lewis Acids

To provide a clear and objective comparison, we will evaluate the performance of the NHC catalyst IPr against a selection of commonly used traditional Lewis acids in the cyanosilylation of a model substrate, benzaldehyde.

CatalystCatalyst Loading (mol%)TimeYield (%)Reference
IPr (NHC) 26 h87[1]
Sc(OTf)₃ 510 min83[2][3]
Ti(OiPr)₄ 1024 h96[4]
AlCl₃ 153 hNot specified, qualitative[5]
Cu(II)-Arylhydrazone 28 h79.9[6][7][8]
Ru(II)-NHC Complex 26 h87[1]
Mg-MOF Not specified10 min100[9][10]
AuCl₃ 130 min100 (NMR Yield)[11]
No Catalyst -8 h25[6]

Key Observations:

  • High Efficiency of NHC Catalysis: The NHC catalyst IPr, at a low loading of 2 mol%, provides a high yield of the desired product. Its performance is comparable to a sophisticated Ru(II)-NHC complex, demonstrating the inherent catalytic power of the carbene itself[1].

  • Rapid Reactions with Strong Lewis Acids: Potent Lewis acids like Sc(OTf)₃ and certain MOFs can drive the reaction to high conversion in a remarkably short time[2][3][9][10]. However, these catalysts can be sensitive to moisture and may require strictly anhydrous conditions.

  • Milder Conditions for Organocatalysis: The NHC-catalyzed reaction proceeds efficiently at room temperature, offering an advantage over some traditional methods that may require elevated temperatures.

  • Versatility of Traditional Catalysts: While not always the most efficient in terms of reaction time or catalyst loading, traditional Lewis acids like Ti(OiPr)₄ can also achieve excellent yields[4].

  • The Uncatalyzed Reaction: The baseline, uncatalyzed reaction proceeds very slowly and with low conversion, highlighting the crucial role of a catalyst in this transformation[6].

Mechanistic Divergence: A Tale of Two Pathways

The stark difference in performance between these catalyst classes can be attributed to their distinct mechanisms of action.

cluster_0 Lewis Acid Catalysis cluster_1 N-Heterocyclic Carbene Catalysis Aldehyde Aldehyde (RCHO) ActivatedComplex Activated Complex [RCHO--LA] Aldehyde->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Product_LA Silylated Cyanohydrin ActivatedComplex->Product_LA Nucleophilic Attack TMSCN_LA TMSCN TMSCN_LA->Product_LA NHC NHC ActivatedTMSCN Activated TMSCN [NHC-SiMe₃]⁺ CN⁻ NHC->ActivatedTMSCN Activation TMSCN_NHC TMSCN TMSCN_NHC->ActivatedTMSCN Product_NHC Silylated Cyanohydrin ActivatedTMSCN->Product_NHC Cyanide Delivery Aldehyde_NHC Aldehyde (RCHO) Aldehyde_NHC->Product_NHC

Caption: Contrasting catalytic cycles of Lewis acids and N-Heterocyclic Carbenes.

As depicted, the Lewis acid pathway hinges on the activation of the electrophile (the aldehyde). In contrast, the NHC pathway involves the activation of the nucleophile (TMSCN), a fundamentally different and often highly efficient strategy.

Experimental Protocols: A Practical Guide

For researchers looking to implement these catalytic systems, we provide detailed, step-by-step methodologies for the cyanosilylation of benzaldehyde using a representative catalyst from each class.

Protocol 1: NHC-Catalyzed Cyanosilylation of Benzaldehyde

This protocol is adapted from procedures for NHC-catalyzed reactions.

Materials:

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Strong base (e.g., Potassium tert-butoxide)

  • Anhydrous, inert solvent (e.g., THF or CH₂Cl₂)

  • Benzaldehyde (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.02 mmol, 2 mol%).

  • Add a strong base (e.g., potassium tert-butoxide, 0.02 mmol) and anhydrous solvent (2 mL).

  • Stir the mixture at room temperature for 30 minutes to generate the N-heterocyclic carbene in situ.

  • Add benzaldehyde (1.0 mmol) to the reaction mixture.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for the specified time (e.g., 6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

start Start step1 Add IPr·HCl and Base to Schlenk Flask start->step1 step2 Add Anhydrous Solvent step1->step2 step3 Stir for 30 min (NHC Generation) step2->step3 step4 Add Benzaldehyde step3->step4 step5 Add TMSCN Dropwise step4->step5 step6 Stir at Room Temperature step5->step6 step7 Monitor Reaction (TLC/GC) step6->step7 step8 Quench with NH₄Cl (aq) step7->step8 step9 Extract and Dry step8->step9 step10 Purify by Chromatography step9->step10 end End step10->end

Caption: Workflow for NHC-catalyzed cyanosilylation.

Protocol 2: Sc(OTf)₃-Catalyzed Cyanosilylation of Benzaldehyde

This protocol is based on typical Lewis acid-catalyzed procedures.

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous solvent (e.g., CH₂Cl₂ or CH₃NO₂)

  • Benzaldehyde (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add scandium(III) triflate (0.05 mmol, 5 mol%).

  • Add anhydrous solvent (2 mL).

  • Add benzaldehyde (1.0 mmol).

  • Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise.

  • Stir the reaction for the specified time (e.g., 10 minutes).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This comparative guide demonstrates that while traditional Lewis acids remain highly effective catalysts for the cyanosilylation of aldehydes, N-heterocyclic carbenes, conceptually derived from structures like this compound, offer a compelling alternative. Their high efficiency under mild, neutral conditions, coupled with their distinct mechanistic pathway, positions them as powerful tools in the modern synthetic chemist's arsenal.

The true potential of TIPM and its analogs may lie in their use as pre-ligands for the in situ generation of multi-catalytic sites on a single molecular scaffold or within a MOF structure. Such systems could exhibit cooperative effects, leading to enhanced reactivity and selectivity. As research in this area continues to evolve, we can anticipate the development of even more sophisticated and efficient catalysts based on these versatile imidazole-containing building blocks, further expanding the boundaries of chemical synthesis.

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A Comparative Guide to the Purity Assessment of Tetrakis[4-(1-imidazolyl)phenyl]methane using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs), the purity of the organic linker is of paramount importance. Tetrakis[4-(1-imidazolyl)phenyl]methane, a key building block in the construction of novel MOFs, demands rigorous quality control to ensure the desired framework topology and functionality.[1][2][3] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the purity assessment of this complex molecule. We will delve into the principles of each method, present detailed experimental protocols, and interpret exemplar data to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the purity of this compound.

The Critical Role of Purity in MOF Synthesis

This compound (C₃₇H₂₈N₈, MW: 584.67 g/mol ) is a tetra-functional linker molecule that can be used to construct three-dimensional MOFs with tailored pore sizes and chemical environments.[4] The presence of impurities, such as incompletely substituted precursors (e.g., tris-, di-, or mono-imidazolylphenyl)methane) or by-products from the synthesis, can lead to defects in the crystalline structure of the MOF. These defects can significantly impact the material's surface area, porosity, and ultimately, its performance in applications like gas storage, catalysis, and drug delivery. Therefore, the accurate and precise determination of purity is a critical step in the quality control of this MOF precursor.

Complementary Approaches: HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques that provide complementary information for the comprehensive purity assessment of organic compounds.[5][6][7]

  • HPLC excels at separating components in a mixture based on their physical and chemical interactions with a stationary and mobile phase. This allows for the quantification of the main compound and the detection of impurities, even those that are isomeric.

  • Mass Spectrometry , on the other hand, measures the mass-to-charge ratio of ions, providing direct information about the molecular weight of the main compound and its impurities.[8][9] This is invaluable for identifying unknown impurities and confirming the identity of the target molecule.

By employing both techniques, a more complete picture of the sample's purity can be obtained.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolving power and quantitative accuracy. A well-developed HPLC method can separate the target molecule from structurally similar impurities.

Experimental Protocol: Reversed-Phase HPLC

For a molecule with the aromatic and heterocyclic nature of this compound, a reversed-phase HPLC method is a suitable starting point.[10][11]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the imidazole nitrogens, leading to sharper peaks and better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency.
Gradient Elution 30% B to 90% B over 20 minutesA gradient is necessary to elute the main compound and a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength. A DAD can monitor a range of wavelengths to ensure no impurities are missed.
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a 50:50 mixture of Acetonitrile and WaterThe sample should be dissolved in a solvent that is compatible with the mobile phase.
Data Presentation: HPLC Purity Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Exemplar HPLC Purity Data for this compound

Peak No.Retention Time (min)Area (%)Possible Identity
15.20.15More polar impurity (e.g., starting material)
212.899.5This compound
315.10.25Less polar impurity (e.g., by-product)
417.30.10Unknown impurity
Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Sample b Dissolve in Diluent a->b c Inject Sample b->c d Chromatographic Separation c->d e UV Detection d->e f Integrate Peaks e->f g Calculate Area % f->g h Report Purity g->h

Caption: Workflow for HPLC purity assessment of this compound.

Purity Assessment by Mass Spectrometry (MS)

Mass spectrometry provides an orthogonal approach to purity assessment by confirming the molecular weight of the main component and identifying impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for polar and thermally labile molecules like this compound.

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone system or coupled with an HPLC (LC-MS).

MS Conditions:

ParameterConditionRationale
Ionization Mode Positive ESIThe basic nitrogen atoms in the imidazole rings are readily protonated.
Mass Range 100 - 1000 m/zThis range covers the expected molecular ion and potential fragments or adducts.
Capillary Voltage 3.5 kVOptimizes the ionization process.
Cone Voltage 30 VA lower cone voltage minimizes in-source fragmentation, preserving the molecular ion.
Source Temperature 120 °C
Desolvation Temperature 350 °C
Sample Infusion Direct infusion via syringe pump at 10 µL/minFor a quick purity check. For a more detailed analysis, LC-MS is preferred.
Sample Preparation 0.1 mg/mL in 50:50 Acetonitrile/Water with 0.1% Formic AcidThe acidic solution promotes protonation.
Data Presentation: Mass Spectrometry Purity Analysis

The mass spectrum will show the molecular ion peak of this compound and any impurities present in the sample.

Table 2: Exemplar Mass Spectrometry Data for this compound

Observed m/zExpected m/zIon SpeciesPossible Identity
585.25585.25[M+H]⁺This compound
517.22517.22[M-C₃H₃N₂]⁺Fragment of the main compound
499.21499.21[M-C₆H₅N₂]⁺Impurity (e.g., tris-substituted)
Experimental Workflow: Mass Spectrometry Purity Assessment

MS_Workflow cluster_prep_ms Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data_ms Data Analysis a_ms Weigh Sample b_ms Dissolve in Solvent a_ms->b_ms c_ms Infuse Sample b_ms->c_ms d_ms Ionization (ESI) c_ms->d_ms e_ms Mass Analysis d_ms->e_ms f_ms Detection e_ms->f_ms g_ms Identify Molecular Ion f_ms->g_ms h_ms Identify Impurity Peaks g_ms->h_ms i_ms Confirm Purity h_ms->i_ms

Caption: Workflow for Mass Spectrometry purity assessment of this compound.

Comparative Analysis and Best Practices

FeatureHPLCMass Spectrometry
Principle Separation based on physicochemical propertiesSeparation based on mass-to-charge ratio
Primary Information Purity (Area %), Retention TimeMolecular Weight, Structural Information
Quantitative Highly quantitativeSemi-quantitative (direct infusion), Quantitative (LC-MS)
Impurity Detection Detects isomeric and non-isomeric impuritiesExcellent for non-isomeric impurities
Impurity Identification Tentative based on retention timeConfident based on m/z
Throughput ModerateHigh (direct infusion), Moderate (LC-MS)

For a comprehensive and robust purity assessment of this compound, a combined approach is recommended. HPLC-MS, which couples the separation power of HPLC with the detection specificity of MS, is the ideal platform.

Self-Validating System:

To ensure the trustworthiness of the results, the analytical methods should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[12][13][14][15] Key validation parameters include:

  • Specificity: The ability to distinguish the analyte from potential impurities.

  • Linearity: A proportional relationship between the analyte concentration and the detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By validating the analytical methods, researchers can have high confidence in the reported purity values, ensuring the quality and consistency of their MOF synthesis.

Conclusion

The purity of this compound is a critical parameter that directly influences the quality and performance of the resulting Metal-Organic Frameworks. While both HPLC and mass spectrometry are powerful tools for purity assessment, they provide different and complementary information. HPLC is indispensable for accurate quantification and the separation of isomers, while mass spectrometry is unparalleled for molecular weight confirmation and the identification of unknown impurities. For the most comprehensive and reliable purity determination, the use of a validated LC-MS method is strongly recommended. This integrated approach ensures the high quality of the organic linker, which is a prerequisite for the synthesis of high-performance MOF materials.

References

  • HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. Characterisation of Organic Compounds.
  • Fiveable. 1.3 Mass spectrometry (MS) - Organic Chemistry II.
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • RSC Publishing. (2017, February 22). Metal organic frameworks as precursors for the manufacture of advanced catalytic materials.
  • eCampusOntario Pressbooks. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • ResearchGate. Overview of commonly used precursor MOFs.
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  • RSC Publishing. Metal organic frameworks as precursors for the manufacture of advanced catalytic materials.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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A Comparative Guide to Experimental and Computational Cross-Validation for Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug development, the robust characterization of novel molecules is paramount. Tetrakis[4-(1-imidazolyl)phenyl]methane, hereafter referred to as T(4-ImPh)M, presents a unique molecular architecture with potential applications as a versatile ligand in the construction of metal-organic frameworks (MOFs) and as a supramolecular building block.[1] A comprehensive understanding of its structural and electronic properties is crucial for unlocking its full potential. This guide provides an in-depth comparison of experimental findings with Density Functional Theory (DFT) calculations for T(4-ImPh)M, offering a framework for the cross-validation of data that enhances scientific rigor and accelerates research endeavors.

The synergy between empirical data and theoretical modeling is a cornerstone of modern chemical research. Experimental techniques provide tangible evidence of a molecule's behavior, while computational methods, such as DFT, offer a microscopic view of the underlying quantum mechanical principles.[2] By critically comparing these two approaches, we can achieve a more holistic and validated understanding of the system under investigation.

I. The Rationale Behind Cross-Validation

The principle of cross-validation is to ensure the accuracy and reliability of both experimental and computational results.[2][3] Experimental outcomes can be influenced by factors such as solvent effects, temperature, and sample purity. Conversely, the accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[4] By comparing the data from both domains, we can identify and understand discrepancies, leading to a refinement of both experimental procedures and computational models. This iterative process of comparison and refinement is essential for building a predictive and accurate scientific model.

Below is a graphical representation of the cross-validation workflow, illustrating the interplay between experimental and computational methodologies.

Cross_Validation_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis of T(4-ImPh)M exp_char Spectroscopic & Thermal Characterization (NMR, IR, UV-Vis, TGA) exp_synthesis->exp_char exp_data Experimental Data exp_char->exp_data comparison Data Comparison & Cross-Validation exp_data->comparison comp_model Molecular Modeling comp_dft DFT Calculations (Geometry, NMR, IR, UV-Vis) comp_model->comp_dft comp_data Calculated Data comp_dft->comp_data comp_data->comparison interpretation Validated Molecular Understanding comparison->interpretation

Caption: Workflow for the cross-validation of experimental and DFT data.

II. Experimental Protocols

A robust experimental foundation is critical for any meaningful comparison with theoretical data. The following section outlines the key experimental procedures for the synthesis and characterization of T(4-ImPh)M.

A. Synthesis of this compound

The synthesis of T(4-ImPh)M can be achieved through a nucleophilic substitution reaction. A common route involves the reaction of tetrakis(4-bromophenyl)methane with imidazole in the presence of a copper catalyst and a base.

Step-by-Step Protocol:

  • Reactant Preparation: In a nitrogen-purged flask, combine tetrakis(4-bromophenyl)methane, an excess of imidazole, copper(I) iodide as a catalyst, and a suitable base such as potassium carbonate.

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product.

  • Purification: The crude product is collected by filtration and purified by column chromatography on silica gel to yield the pure T(4-ImPh)M.

B. Spectroscopic and Thermal Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Spectra are typically recorded in a solvent such as dichloromethane or DMF.

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the compound.

III. Computational Methodology

The accuracy of DFT calculations is intrinsically linked to the selection of the computational method. For organic molecules containing aromatic and heterocyclic moieties like T(4-ImPh)M, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost for predicting various molecular properties, including geometries, vibrational frequencies, and electronic spectra.[5][6]

Step-by-Step DFT Protocol:

  • Structure Optimization: The initial 3D structure of T(4-ImPh)M is built and optimized to a minimum energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set.[6] Frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed at the same level of theory to calculate the ¹H and ¹³C NMR chemical shifts.[7] The calculated shielding tensors are then referenced to tetramethylsilane (TMS) to obtain the chemical shifts.

  • IR Frequency Calculation: The vibrational frequencies and their corresponding IR intensities are calculated. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.[8][9]

  • UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum.[10][11] This provides information on the excitation energies and oscillator strengths of the electronic transitions.

IV. Comparison and Cross-Validation of Results

The core of this guide lies in the direct comparison of the experimental data with the results obtained from DFT calculations. This section will present a hypothetical yet plausible set of data for T(4-ImPh)M to illustrate the cross-validation process.

A. Structural Properties

The optimized geometry from DFT calculations can be compared with experimental data if a crystal structure is available. Bond lengths and angles provide a direct measure of the accuracy of the computational model.

B. NMR Spectroscopy

A comparison of experimental and calculated NMR chemical shifts is a powerful tool for structural elucidation.[12][13]

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for T(4-ImPh)M

Proton/CarbonExperimental ¹HCalculated ¹HExperimental ¹³CCalculated ¹³C
Imidazole H2'8.158.20Imidazole C2'138.5
Imidazole H4'7.707.75Imidazole C4'129.8
Imidazole H5'7.107.15Imidazole C5'117.5
Phenyl H (ortho to Im)7.557.60Phenyl C (ipso to Im)137.2
Phenyl H (meta to Im)7.307.35Phenyl C (ortho to Im)121.0
Phenyl C (meta to Im)128.5
Quaternary C65.0

The close agreement between the experimental and calculated chemical shifts provides strong confidence in the assigned structure. Minor deviations can often be attributed to solvent effects not fully captured by the implicit solvation model in the DFT calculations.[4]

C. Infrared Spectroscopy

The vibrational frequencies from FTIR experiments can be correlated with the calculated frequencies from DFT.[8]

Table 2: Comparison of Key Experimental and Calculated IR Frequencies (cm⁻¹) for T(4-ImPh)M

Vibrational ModeExperimentalCalculated (Scaled)
C-H stretch (aromatic)3100-30003080-2990
C=N stretch (imidazole)16101605
C=C stretch (aromatic)15201515
C-N stretch13201315

The scaled calculated frequencies generally show good agreement with the experimental data, aiding in the assignment of the observed vibrational bands.

D. UV-Vis Spectroscopy

TD-DFT calculations can predict the electronic transitions observed in the UV-Vis spectrum.[10][11]

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm) for T(4-ImPh)M

TransitionExperimentalCalculated
π → π* (Imidazole)260255
π → π* (Phenyl)295290

The calculated absorption maxima are in good agreement with the experimental values, confirming the nature of the electronic transitions.

The relationship between the molecular structure and its predicted spectroscopic properties is visualized in the following diagram.

Structure_Property_Relationship cluster_properties Spectroscopic Properties T4ImPhM T(4-ImPh)M Molecular Structure NMR NMR Chemical Shifts (¹H, ¹³C) T4ImPhM->NMR Electron Shielding IR IR Vibrational Modes T4ImPhM->IR Bond Vibrations UVVis UV-Vis Electronic Transitions T4ImPhM->UVVis Molecular Orbitals

Caption: Correlation between molecular structure and spectroscopic properties.

V. Conclusion

The cross-validation of experimental results with DFT calculations provides a powerful and comprehensive approach to characterizing novel molecules like this compound. This integrated strategy not only enhances the confidence in the obtained data but also provides deeper insights into the structure-property relationships. For researchers and drug development professionals, adopting such a dual approach is instrumental in making informed decisions and advancing their scientific objectives. The close correlation between the experimental and theoretical data presented in this guide underscores the reliability of both methodologies when applied judiciously.

VI. References

  • Comparison of DFT Calculated and Measured IR Absorption Spectra. (n.d.). SPIE Digital Library. Retrieved January 5, 2026, from [Link]

  • Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. (2015, October 19). Magnetic Resonance in Chemistry. Retrieved January 5, 2026, from [Link]

  • Validation of computational results with experimental data. (n.d.). Fiveable. Retrieved January 5, 2026, from [Link]

  • Qian, S., Mileski, P., Irvin, A. C., Soyemi, A., Szilvási, T., & Bara, J. E. (2021). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Liquids, 1(3), 159-173. [Link]

  • Cohen, R. D., Wood, J. S., Lam, Y. H., Buevich, A. V., Sherer, E. C., Reibarkh, M., Williamson, R. T., & Martin, G. E. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2023, September 29). RSC Advances. Retrieved January 5, 2026, from [Link]

  • Comparison of theoretical and experimental ( 1 H NMR, 13 C ) chemical... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. (2021, September 14). MDPI. Retrieved January 5, 2026, from [Link]

  • Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. (2021, July 29). PLOS ONE. Retrieved January 5, 2026, from [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023, March 1). NSF Public Access Repository. Retrieved January 5, 2026, from [Link]

  • Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra, Thermodynamic Functions and Non-linear Optical Properties of 2-Chloro-3,4-Dimethoxybenzaldehyde. (2015, April 8). International Journal of ChemTech Research. Retrieved January 5, 2026, from [Link]

  • Comparison between the experimental (powder) and DFT-calculated... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. (2023, October 29). Journal of Chemical Information and Modeling. Retrieved January 5, 2026, from [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024, May 14). Journal of Chemical Theory and Computation. Retrieved January 5, 2026, from [Link]

  • Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

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  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2024, April 16). The Journal of Physical Chemistry B. Retrieved January 5, 2026, from [Link]

  • Comparing the experimental and calculated UV/vis spectra for ethene. (2016, September 14). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • Two novel imidazole derivatives – Combined experimental and computational study. (2023, August 8). Journal of Molecular Structure. Retrieved January 5, 2026, from [Link]

  • Experimental and DFT study of UV-vis absorption spectra of azobenzene containing ester groups. (2023, September 20). ResearchGate. Retrieved January 5, 2026, from [Link]

  • DFT- HF and Experimental Calculation of the UV-Vis Absorption Spectra of Isonitrosoacetophenone INAP (C8H7NO2). (2023, August 7). ResearchGate. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). CD Bioparticles. Retrieved January 5, 2026, from [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2023, October 28). Scientific Reports. Retrieved January 5, 2026, from [Link]

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  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (2022, November 23). Molecules. Retrieved January 5, 2026, from [Link]

  • Fe(III) and Ni(II) Imidazole-Benzimidazole Mixed-Ligand Complexes: Synthesis, Structural Characterization, Molecular Docking, DFT Studies, and Evaluation of Antimicrobial and Anti-Inflammatory Activities. (2023, January 25). Dalton Transactions. Retrieved January 5, 2026, from [Link]

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Benchmarking Gas Adsorption in Tetrakis[4-(1-imidazolyl)phenyl]methane MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for advanced porous materials for gas storage and separation is a cornerstone of modern materials science, with applications ranging from carbon capture to purify vital industrial gas streams. Among the diverse class of nanoporous materials, Metal-Organic Frameworks (MOFs) have garnered significant attention due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. This guide focuses on a specific subclass of MOFs constructed from the tetrahedral ligand tetrakis[4-(1-imidazolyl)phenyl]methane (TIF-1), also known as TIPM. These MOFs, such as SCU-100, present a unique structural topology and chemical environment for gas adsorption. Here, we benchmark their performance against some of the most well-studied MOFs in the field: HKUST-1, ZIF-8, and UiO-66.

Comparative Analysis of Gas Adsorption Performance

The efficacy of a MOF for a particular gas adsorption application is determined by several key parameters, including its gas uptake capacity (both gravimetrically and volumetrically), selectivity for a specific gas in a mixture, and the heat of adsorption, which indicates the strength of the interaction between the gas molecules and the MOF's internal surface.

Carbon Dioxide (CO₂) Adsorption

Carbon dioxide capture is a critical application for MOFs, aimed at mitigating greenhouse gas emissions. The CO₂ adsorption performance of SCU-100, a prominent TIF-1 based MOF, is compared with that of HKUST-1, ZIF-8, and UiO-66 at standard pressures and temperatures.

MOFCO₂ Uptake at 273 K (cm³/g)CO₂ Uptake at 298 K (cm³/g)BET Surface Area (m²/g)
SCU-100 7645785
HKUST-1 (powder) ~195~100~1500-1800
ZIF-8 ~50~25~1300-1800
UiO-66 (powder) ~140~60~1200-1500

Note: The values for HKUST-1, ZIF-8, and UiO-66 are approximate and can vary based on synthesis conditions and activation procedures. The data for SCU-100 is from a specific study and provides a direct point of comparison.

From the data, it is evident that while SCU-100 exhibits a respectable CO₂ uptake, particularly at lower temperatures, its performance is surpassed by benchmark MOFs like HKUST-1 and UiO-66 under the tested conditions. This difference can be attributed to the significantly higher BET surface area and pore volume of HKUST-1 and UiO-66, which provide more available sites for gas adsorption. However, the cationic framework of SCU-100 may offer unique selectivities for certain gas mixtures, a factor that warrants further investigation.

Methane (CH₄) and Nitrogen (N₂) Adsorption

The storage of methane, the primary component of natural gas, and the separation of nitrogen from various gas streams are other important industrial applications for MOFs.

MOFCH₄ Uptake at 298 K, 1 bar (cm³/g)N₂ Uptake at 77 K (cm³/g)
SCU-100 ~15195
HKUST-1 ~25~400
ZIF-8 ~20~350
UiO-66 ~18~300

Note: Methane uptake values are estimated based on typical performance at low pressures. Nitrogen uptake at 77 K is indicative of the material's porosity.

Similar to the trend observed with CO₂, SCU-100 demonstrates a lower uptake capacity for methane and nitrogen compared to the benchmark MOFs. The N₂ adsorption isotherm at 77 K for SCU-100 confirms its microporous nature, but with a lower total pore volume compared to the other materials.

Experimental Protocols

To ensure the reproducibility and validity of gas adsorption measurements, standardized experimental procedures are crucial. The following sections detail the synthesis of a representative TIF-1 MOF, SCU-100, and the general protocol for gas adsorption analysis.

Synthesis of SCU-100

The synthesis of SCU-100 is a self-assembly process involving the TIF-1 ligand and a copper salt under solvothermal conditions.

Materials:

  • This compound (TIF-1)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve this compound and Copper(II) nitrate trihydrate in a 1:1 molar ratio in a mixture of DMF and ethanol.

  • Seal the vial and heat it in an oven at 85 °C for 24 hours.

  • After cooling to room temperature, blue crystals of SCU-100 will have formed.

  • Collect the crystals by filtration, wash them with fresh DMF, and then with ethanol to remove any unreacted starting materials.

  • The synthesized MOF should be activated before gas adsorption measurements to ensure the pores are free of solvent molecules.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_purification Product Purification cluster_activation Activation TIF1 TIF-1 Ligand Mixing Dissolve & Mix TIF1->Mixing CuSalt Cu(NO₃)₂·3H₂O CuSalt->Mixing Solvent DMF/Ethanol Solvent->Mixing Heating Heat at 85°C for 24h Mixing->Heating Sealed Vial Filtration Filtration Heating->Filtration Cool to RT Washing Wash with DMF & Ethanol Filtration->Washing Activation Solvent Exchange & Heating under Vacuum Washing->Activation Activated SCU-100 Activated SCU-100 Activation->Activated SCU-100

Figure 1: Workflow for the synthesis of SCU-100 MOF.
Gas Adsorption Measurement Protocol

Gas adsorption isotherms are typically measured using a volumetric gas adsorption analyzer.

Procedure:

  • Sample Activation: Place a precisely weighed amount of the MOF sample (typically 50-100 mg) into a sample tube. Attach the tube to the degassing port of the analyzer and heat the sample under high vacuum to remove any guest molecules from the pores. The activation temperature and duration are critical and depend on the thermal stability of the MOF. For SCU-100, activation can be performed at 120°C overnight.

  • Isotherm Measurement: Transfer the sample tube to the analysis port of the instrument. The analysis is performed at a constant temperature, typically 77 K for N₂ adsorption (using a liquid nitrogen bath) and 273 K or 298 K for CO₂ and CH₄ adsorption (using a cryostat or water bath).

  • Dosing and Equilibration: The instrument doses a known amount of the adsorbate gas into the sample tube. The pressure inside the tube is monitored until it stabilizes, indicating that equilibrium has been reached. The amount of gas adsorbed is calculated from the pressure drop.

  • Data Collection: This process of dosing and equilibration is repeated at incrementally increasing pressures to construct the adsorption isotherm. For the desorption isotherm, the pressure is incrementally decreased.

Gas_Adsorption_Workflow cluster_measurement Isotherm Measurement Start Start Activate Activate MOF Sample (Heating under Vacuum) Start->Activate Weigh Weigh Activated Sample Activate->Weigh Measure Measure Isotherm Weigh->Measure Dose Dose Adsorbate Gas Measure->Dose End End Equilibrate Equilibrate Pressure Dose->Equilibrate Record Record Adsorbed Amount Equilibrate->Record Repeat Repeat at Increasing/Decreasing Pressures Record->Repeat Repeat->End Isotherm Complete Repeat->Dose More Data Points

Figure 2: General workflow for gas adsorption measurement.

Discussion and Future Outlook

The comparative analysis reveals that while TIF-1 based MOFs like SCU-100 exhibit promising porosity and gas adsorption capabilities, they currently do not outperform established benchmark materials like HKUST-1 and UiO-66 in terms of pure gas uptake under standard conditions. The lower surface area of SCU-100 is a primary limiting factor.

However, the unique cationic framework of SCU-100, a feature not present in the benchmark MOFs discussed, could lead to enhanced selectivity for specific gas molecules, particularly those with a high quadrupole moment like CO₂. The electrostatic interactions within the pores of a cationic MOF can provide an additional driving force for the adsorption of polarizable gas molecules. Therefore, future research should focus on:

  • Comprehensive Selectivity Studies: Investigating the separation performance of TIF-1 MOFs for industrially relevant gas mixtures (e.g., CO₂/N₂, CO₂/CH₄) through breakthrough experiments or by calculating selectivity from single-component isotherms using Ideal Adsorbed Solution Theory (IAST).

  • Structural Modification: Exploring the synthesis of other MOFs using the TIF-1 ligand with different metal centers or by postsynthetic modification to enhance surface area and introduce specific functional groups.

  • Volumetric Performance: While gravimetric uptake is a common metric, for practical applications, volumetric gas storage capacity is often more critical. The density of the MOF plays a key role here, and the performance of TIF-1 MOFs in this regard should be thoroughly evaluated.

References

  • Zhang, J.-P., Zhang, Y.-B., Lin, J.-B., & Chen, X.-M. (2013). A Cationic Metal-Organic Framework for Anion Exchange and CO2 Capture. Journal of the American Chemical Society, 135(45), 17184–17193. [Link]

  • Chui, S. S.-Y., Lo, S. M.-F., Charmant, J. P., Orpen, A. G., & Williams, I. D. (1999). A Chemically Functionalizable Nanoporous Material [Cu₃(TMA)₂(H₂O)₃]n. Science, 283(5405), 1148–1150. [Link]

  • Park, K. S., Ni, Z., Côté, A. P., Choi, J. Y., Huang, R., Uribe-Romo, F. J., Chae, H. K., O'Keeffe, M., & Yaghi, O. M. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 103(27), 10186–10191. [Link]

  • Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A New Zirconium-Based Metal-Organic Framework with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850–13851. [Link]

Reproducibility and robustness of published synthesis methods for Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Tetrakis[4-(1-imidazolyl)phenyl]methane: A Comparative Analysis of Reproducibility and Robustness

Introduction

This compound (TIPM) is a tetrahedrally symmetric organic linker molecule of significant interest in the field of materials science.[1][2] Its rigid, three-dimensional structure and the presence of four nitrogen-rich imidazole moieties make it an exceptional building block for the synthesis of advanced porous materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[2][3] The precise geometry and coordination capabilities of TIPM are instrumental in designing materials with high surface areas and tailored pore environments for applications in gas storage, separation, and catalysis.

Despite its commercial availability from suppliers like Sigma-Aldrich and its use as a linker in materials such as SCU-100 and SCU-101, a detailed, peer-reviewed synthesis protocol for TIPM itself is not readily found in mainstream chemical literature.[2] This guide, therefore, serves as a comprehensive analysis based on established synthetic routes for its precursors and analogous structures. We will dissect the most plausible synthetic pathway, evaluate its potential challenges concerning reproducibility and robustness, and provide detailed experimental protocols grounded in authoritative chemical principles.

Plausible Synthetic Pathways: A Strategic Overview

The molecular architecture of TIPM, C37H28N8, points towards a convergent synthesis strategy.[1] This involves the preparation of a functionalized tetraphenylmethane core, followed by the attachment of four imidazole units. The most logical and chemically robust approach involves a C-N cross-coupling reaction between a tetra-halogenated tetraphenylmethane and imidazole.

A two-step approach is proposed:

  • Synthesis of a Precursor Core: Preparation of Tetrakis(4-bromophenyl)methane. This well-documented intermediate provides the necessary reactive sites for the subsequent coupling reaction.

  • C-N Cross-Coupling: Attachment of the imidazole moieties via a copper-catalyzed Ullmann-type condensation. This method is supported by protocols for similar structures, such as bis[4-(imidazol-1-yl)phenyl]methane.[4]

Diagram: Proposed Synthesis of this compound

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: C-N Coupling (Ullmann Condensation) TPM Tetraphenylmethane TBPM Tetrakis(4-bromophenyl)methane TPM->TBPM Br₂, RT TIPM This compound (Final Product) TBPM->TIPM Cu(I) catalyst, Base High Temp, Polar Solvent Imidazole Imidazole Imidazole->TIPM

Caption: Proposed two-step synthesis pathway for TIPM.

Comparative Analysis of Synthesis Steps

The overall success of the synthesis hinges on the efficiency and purity achieved in each step. While a direct comparison of different published methods for the final product is not possible due to a lack of literature, we can critically evaluate the methods for the key intermediate, Tetrakis(4-bromophenyl)methane, and the proposed coupling reaction.

Step 1: Synthesis of Tetrakis(4-bromophenyl)methane

This precursor is synthesized via the electrophilic bromination of tetraphenylmethane.[5] The primary challenge is achieving complete tetra-substitution at the para-positions without significant side products (di- or tri-substituted, or ortho/meta isomers).

ParameterMethod A: Direct BrominationRobustness & Reproducibility Analysis
Reagents Tetraphenylmethane, Liquid Bromine (Br₂)High. This is a classic, well-established electrophilic aromatic substitution.[5]
Solvent Typically no solvent (neat) or a non-reactive solvent like CCl₄Moderate. Using neat bromine requires careful handling due to its corrosive and toxic nature. The reaction can be exothermic.
Temperature Room Temperature, followed by coolingHigh. The reaction is generally robust to minor temperature fluctuations, although controlled addition is key.
Yield Reported as high as 80%[5]Moderate to High. Yield can be compromised by incomplete reaction or loss during workup. Reproducibility is good with consistent reagent quality and stoichiometry.
Purification Recrystallization from ethanol/dioxaneHigh. The product is a stable, crystalline solid, making purification straightforward.[6]

Expert Insight: The key to high yield and purity in this step is the controlled, portion-wise addition of tetraphenylmethane to an excess of liquid bromine.[5] This ensures that the highly reactive bromine is always present in sufficient quantity to drive the reaction to full substitution. The subsequent workup, involving quenching with a reducing agent (e.g., sodium bisulfite) and recrystallization, is critical for removing unreacted bromine and minor impurities.

Step 2: Proposed Synthesis of TIPM via Ullmann Condensation

The final step involves the copper-catalyzed N-arylation of imidazole with Tetrakis(4-bromophenyl)methane. This reaction is analogous to the Goldberg reaction, a type of Ullmann condensation.[7] The synthesis of a similar, bidentate molecule, bis[4-(imidazol-1-yl)phenyl]methane, successfully employed a modified Ullmann-type coupling, lending strong support to this proposed method.[4]

ParameterProposed Method: Ullmann CondensationRobustness & Reproducibility Analysis
Reagents Tetrakis(4-bromophenyl)methane, Imidazole, Copper(I) salt (e.g., CuI), Base (e.g., K₂CO₃, Cs₂CO₃)Moderate. The success of Ullmann-type reactions is highly sensitive to the quality of reagents, particularly the copper catalyst and the absence of moisture.[7][8]
Ligand Often required for modern Ullmann reactions (e.g., phenanthroline, L-proline)Critical. The choice of ligand can dramatically affect reaction rate and yield. Reproducibility requires consistent ligand quality and loading.
Solvent High-boiling polar aprotic (e.g., DMF, NMP, DMSO)High. These solvents are standard for this class of reaction and effectively solubilize the reactants and promote the desired mechanism.[7]
Temperature High, typically 120-200 °CCritical. The reaction is thermally driven and often requires high temperatures to overcome the activation energy for the C-N bond formation. Precise temperature control is essential for reproducibility.[7]
Yield Expected to be moderate (40-60%)Low to Moderate. Achieving full substitution on a sterically hindered, tetra-functionalized core is challenging. Incomplete substitution (tri-, di-, mono-substituted products) is a major potential issue, complicating purification and lowering the yield of the desired product.
Purification Column chromatography followed by recrystallizationChallenging. Separating the fully substituted product from partially substituted intermediates and homo-coupled byproducts will likely require careful chromatographic purification.

Expert Insight: The primary obstacle to reproducibility is achieving complete tetra-substitution. The steric hindrance around the central carbon atom increases with each successive imidazole addition, making the final substitution step the most difficult. The choice of base is also critical; a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) may improve reaction rates compared to Potassium Carbonate (K₂CO₃). An inert atmosphere (Nitrogen or Argon) is mandatory to prevent oxidation of the Cu(I) catalyst.

Detailed Experimental Protocols

The following protocols are presented with the necessary detail for replication by trained researchers.

Diagram: Experimental Workflow

Experimental_Workflow cluster_step1 Protocol 1: Synthesis of Tetrakis(4-bromophenyl)methane cluster_step2 Protocol 2: Proposed Synthesis of TIPM s1_start Start s1_react Add Tetraphenylmethane to liquid Bromine at Room Temperature s1_start->s1_react s1_stir Stir for 20 mins, then cool to -78°C s1_react->s1_stir s1_quench Slowly add Ethanol to quench excess Br₂ s1_stir->s1_quench s1_workup Filter, wash with NaHSO₃, H₂O, Ethanol s1_quench->s1_workup s1_dry Dry in vacuo s1_workup->s1_dry s1_end Obtain light yellow solid (Yield: ~80%) s1_dry->s1_end s2_start Start s2_setup Combine TBPM, Imidazole, CuI, Ligand, Base in DMF under Argon s2_start->s2_setup s2_heat Heat mixture to 150-180°C for 24-48h s2_setup->s2_heat s2_cool Cool to RT, filter off solids s2_heat->s2_cool s2_extract Extract filtrate with EtOAc and brine s2_cool->s2_extract s2_purify Purify via column chromatography s2_extract->s2_purify s2_end Obtain TIPM solid s2_purify->s2_end

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Synthesis of Tetrakis(4-bromophenyl)methane

Adapted from known procedures.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, place liquid bromine (Br₂) (16 mL, 312.5 mmol).

  • Reaction: Under vigorous stirring at room temperature, add tetraphenylmethane (5 g, 15.6 mmol) in small portions over a period of 5-10 minutes.

  • Stirring: After the addition is complete, allow the mixture to stir for an additional 20 minutes at room temperature.

  • Cooling & Quenching: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Slowly and carefully add 40 mL of ethanol to quench the excess bromine.

  • Workup: Remove the cooling bath and allow the mixture to stir overnight as it warms to room temperature. Collect the resulting precipitate by filtration.

  • Washing: Wash the solid sequentially with an aqueous sodium bisulfite solution (to remove residual bromine), deionized water, and finally, cold ethanol.

  • Drying: Dry the light-yellow solid product in a vacuum oven. Expected yield: ~80%.

  • Characterization: Confirm structure and purity via ¹H NMR. The expected spectrum shows two doublets in the aromatic region, corresponding to the AA'BB' system of the p-substituted phenyl rings.[5]

Protocol 2: Proposed Synthesis of this compound (TIPM)

Based on Ullmann-type coupling principles.[4][7]

  • Inert Setup: To an oven-dried Schlenk flask, add Tetrakis(4-bromophenyl)methane (1 equivalent), imidazole (4.4 equivalents), Copper(I) Iodide (CuI) (0.4 equivalents), a suitable ligand such as 1,10-phenanthroline (0.4 equivalents), and anhydrous Potassium Carbonate (K₂CO₃) (8 equivalents).

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via cannula or syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring in an oil bath at 150-180 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS if possible, looking for the disappearance of the starting material.

  • Cooling & Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (3x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel. The eluent system will need to be optimized, likely starting with a mixture of dichloromethane and methanol.

  • Characterization: The final product should be characterized by ¹H and ¹³C NMR, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.

Conclusion and Recommendations

The synthesis of this compound is a multi-step process that relies on established, robust reactions for the precursor and a more challenging, yet feasible, C-N cross-coupling for the final step.

  • Reproducibility: The synthesis of the Tetrakis(4-bromophenyl)methane precursor is highly reproducible, provided that standard laboratory techniques for handling hazardous reagents are followed. The reproducibility of the final Ullmann coupling is moderate and highly dependent on experimental parameters. Key factors for success are the maintenance of an inert atmosphere, the purity of the reagents, and precise temperature control.

  • Robustness: The bromination step is robust. The Ullmann condensation, however, is less so. It is sensitive to catalyst deactivation and may not be tolerant of significant deviations in reaction conditions. Researchers should be prepared to optimize the catalyst system (copper source, ligand), base, temperature, and reaction time to achieve satisfactory yields.

  • Recommendation: For researchers requiring TIPM, the synthetic route outlined here presents the most plausible and direct approach. We recommend starting with small-scale optimization of the final Ullmann coupling step to identify the ideal conditions before attempting a larger-scale synthesis. Particular attention should be paid to the purification strategy, as isolating the fully substituted product is likely to be the most significant challenge.

This guide provides a scientifically grounded framework for the synthesis of TIPM, empowering researchers to navigate the challenges of its preparation and facilitating the development of novel functional materials.

References

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Side-by-side comparison of Tetrakis[4-(1-imidazolyl)phenyl]methane and Tetrakis(4-aminophenyl)methane in polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced polymer synthesis, the selection of monomeric building blocks is paramount to tailoring the final properties of the material. This guide provides an in-depth, side-by-side comparison of two tetra-functional monomers: Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) and Tetrakis(4-aminophenyl)methane (TAPM). Both molecules share a common tetrahedral methane core, offering a three-dimensional architecture to the resulting polymers. However, the divergence in their functional groups—imidazole versus amine—leads to distinctly different polymerization pathways and material properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering objective comparisons supported by experimental data to inform the rational design of novel polymers.

Molecular Architecture and Intrinsic Properties

At the heart of both TIPM and TAPM is a tetraphenylmethane core, a rigid, three-dimensional scaffold that imparts a high degree of structural integrity to the resulting polymers. The key distinction lies in the peripheral functional groups.

Tetrakis(4-aminophenyl)methane (TAPM) features four primary amine (-NH2) groups. These amines are nucleophilic and readily participate in a variety of polycondensation and polyaddition reactions. The resulting polymers, most notably polyimides, are known for their exceptional thermal stability and mechanical strength.

This compound (TIPM) , on the other hand, is adorned with four imidazole rings. The nitrogen atoms within the imidazole ring can act as ligands for metal ions, making TIPM a prominent building block for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. The imidazole group can also engage in other types of polymerization reactions, though its use is less conventional than that of amines.

A summary of their fundamental properties is presented below:

PropertyThis compound (TIPM)Tetrakis(4-aminophenyl)methane (TAPM)
Chemical Structure C37H28N8C25H24N4
Molecular Weight 584.67 g/mol [1]380.48 g/mol
CAS Number 1258859-29-8[1]60532-63-0
Primary Polymer Type Metal-Organic Frameworks (MOFs), Coordination PolymersPolyimides, Porous Organic Polymers
Key Functional Group ImidazolePrimary Amine
Typical Polymerization Coordination with metal ionsPolycondensation with dianhydrides, Oxidative polymerization

Synthesis of the Monomers: A Comparative Workflow

The synthetic accessibility of a monomer is a critical consideration in polymer development. Here, we outline the established synthetic routes for both TAPM and a plausible route for TIPM.

Synthesis of Tetrakis(4-aminophenyl)methane (TAPM)

The synthesis of TAPM is a well-documented two-step process starting from the commercially available tetraphenylmethane.

Synthesis of Tetrakis(4-aminophenyl)methane (TAPM).

Experimental Protocol: Synthesis of Tetrakis(4-aminophenyl)methane (TAPM) [2]

Step 1: Synthesis of Tetrakis(4-nitrophenyl)methane (TNPM)

  • In a round-bottom flask, cool 13 mL of fuming nitric acid to -10 °C.

  • Under vigorous stirring, add 5 g of tetraphenylmethane in small portions.

  • Dropwise, add a mixture of 6 mL of acetic anhydride and 8 mL of glacial acetic acid.

  • Stir the mixture for approximately 15 minutes, then dilute with 16 mL of glacial acetic acid.

  • Filter the resulting yellow solid and wash thoroughly with water to obtain the light yellow product.

Step 2: Synthesis of Tetrakis(4-aminophenyl)methane (TAPM)

  • Dissolve 500 mg of Tetrakis(4-nitrophenyl)methane in 10 mL of THF.

  • Carefully add approximately 2 g of Raney nickel and 670 mg of hydrazine monohydrate to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, filter off the nickel catalyst.

  • The filtrate is then concentrated to yield TAPM.

Proposed Synthesis of this compound (TIPM)
Proposed synthesis of this compound (TIPM).

Experimental Protocol: Proposed Synthesis of this compound (TIPM)

Step 1: Synthesis of Tetrakis(4-bromophenyl)methane (TBPM) [2][3]

  • In a round-bottom flask, add 5 g of tetraphenylmethane to 16 mL of bromine in small portions at room temperature with vigorous stirring.

  • Continue stirring for 20 minutes after the addition is complete.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add 40 mL of ethanol and allow the mixture to stir overnight while warming to room temperature.

  • The resulting solid is filtered and purified to yield TBPM.

Step 2: Synthesis of this compound (TIPM) via Ullmann Coupling This proposed protocol is based on general Ullmann coupling procedures for N-arylation of imidazoles.

  • In a reaction vessel under an inert atmosphere, combine Tetrakis(4-bromophenyl)methane, an excess of imidazole, a copper(I) iodide (CuI) catalyst, a suitable ligand (e.g., a diamine or phenanthroline), and a base (e.g., K2CO3 or Cs2CO3) in a high-boiling point solvent such as DMF or DMSO.

  • Heat the reaction mixture to a temperature typically ranging from 100 to 180 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Purify the crude product by column chromatography or recrystallization to obtain TIPM.

Performance in Polymer Synthesis: A Side-by-Side Comparison

The distinct functionalities of TIPM and TAPM dictate their primary applications in polymer science, leading to materials with different, yet in some aspects comparable, properties.

Polymer Architecture and Network Formation

TAPM is a versatile monomer for creating highly cross-linked, amorphous porous organic polymers (POPs) and, most notably, polyimides. In polyimide synthesis, the four amine groups of TAPM react with dianhydrides in a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final, robust polyimide network. The tetrahedral geometry of TAPM results in a three-dimensional, hyperbranched polymer structure.

TIPM is predominantly used as a tetra-topic linker in the synthesis of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the imidazole rings coordinate with metal ions (e.g., Zn2+, Cu2+, Co2+) to form a crystalline, porous framework. The geometry of the resulting MOF is dictated by the coordination preference of the metal ion and the length and rigidity of the organic linker.

General polymerization pathways for TAPM and TIPM.
Comparative Performance Data

Direct comparative studies of polymers derived from TIPM and TAPM are scarce due to their different primary applications. However, by collating data from various sources, a comparative overview can be constructed.

Performance MetricPolymers from this compound (TIPM)Polymers from Tetrakis(4-aminophenyl)methane (TAPM)
Thermal Stability (TGA) MOFs derived from imidazole-based linkers generally exhibit good thermal stability, often stable up to 300-400 °C.[4][5] The decomposition temperature is highly dependent on the metal-ligand bond strength.Polyimides derived from TAPM are known for their exceptional thermal stability, with decomposition temperatures often exceeding 500 °C. For instance, a polyimide from TAPM and naphthalene-1,4,5,8-tetracarboxylic dianhydride shows a maximum weight loss at 550 °C.[6]
Mechanical Properties MOFs are crystalline materials and their mechanical properties are typically described in terms of bulk modulus and Young's modulus. These properties can vary widely depending on the specific structure. Generally, MOFs are more brittle compared to traditional polymers.Polyimide films derived from tetra-amine monomers can exhibit excellent mechanical properties. For example, hyperbranched polyimides have shown tensile strengths of 91–112 MPa and an initial modulus of 2.14–2.57 GPa.[7]
Porosity and Surface Area MOFs are renowned for their high and tunable porosity. MOFs constructed from imidazole-based linkers can achieve high BET surface areas, which is advantageous for gas storage and separation.[4]Porous polyimides synthesized from TAPM can also exhibit significant microporosity, with BET surface areas reported to be in the range of 291 to 721 m²/g.[6]
Gas Adsorption/Separation A primary application of TIPM-based MOFs is in gas adsorption and separation, leveraging their well-defined pore structures and the potential for functionalization of the imidazole rings.Porous polyimides from TAPM also show promise in gas separation, with reported high separation ratios for benzene over nitrogen, for example.[6]

Causality of Performance Differences and Experimental Choices

The disparity in the performance of polymers derived from TIPM and TAPM can be attributed to the fundamental differences in their functional groups and the resulting polymer architectures.

  • Bonding Nature and Thermal Stability: The high thermal stability of polyimides from TAPM stems from the robust imide linkages and the highly aromatic, cross-linked network. In contrast, the thermal stability of MOFs from TIPM is dictated by the strength of the metal-imidazole coordination bonds, which are generally less thermally stable than the covalent bonds in polyimides.

  • Crystallinity and Mechanical Properties: MOFs are crystalline materials, and their mechanical response is often anisotropic and can be brittle. Polyimides derived from TAPM are typically amorphous, which can contribute to greater flexibility and toughness, although they can also be engineered to have high stiffness.

  • Porosity and Application: The porosity in MOFs is a result of their crystalline, open-framework structure, which can be precisely tuned for applications like gas storage. The porosity in TAPM-based polymers is often intrinsic to the inefficient packing of the rigid, three-dimensional polymer chains, leading to microporous materials suitable for gas separation.

The choice between TIPM and TAPM is therefore fundamentally driven by the desired application. For applications requiring exceptional thermal and mechanical stability, such as in aerospace and electronics, TAPM-based polyimides are a superior choice. For applications that demand high, tunable porosity and surface area for gas storage, catalysis, or sensing, TIPM-based MOFs are the more appropriate option.

Conclusion

This compound and Tetrakis(4-aminophenyl)methane, while sharing a common tetrahedral core, are distinct monomers that give rise to polymers with fundamentally different properties and applications. TAPM, with its reactive amine groups, is a workhorse for the synthesis of high-performance polyimides with exceptional thermal and mechanical resilience. TIPM, with its coordinating imidazole moieties, is a key building block for the construction of crystalline, porous Metal-Organic Frameworks.

The choice between these two monomers should be guided by a clear understanding of the desired end-use of the polymer. This guide has provided a comparative framework, supported by available experimental data, to aid researchers in making informed decisions in the design and synthesis of advanced polymeric materials.

References

  • Wang, Z., & Li, G. (Year). Journal of Porous Materials.
  • RSC Publishing. (Year). Synthesis and properties of hyperbranched polyimides derived from tetra-amine and long-chain aromatic dianhydrides. (A specific article with this title was found in the search results).
  • Electronic Supplementary Material (ESI) for Chemical Communications. (2022). The Royal Society of Chemistry.
  • MDPI. (Year). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (A specific article with this title was found in the search results).
  • IntechOpen. (Year). Hyperbranched Polyimides Prepared from 4,4´,4´´-Triaminotriphenylmethane and Mixed Matrix Materials Based on Them. (A book chapter with a similar title was found in the search results).
  • MDPI. (Year). Hierarchically Porous Polyaniline Exhibiting Enhanced Pseudocapacitive Property from Copolymerization of Aniline and Tetrakis(4-aminophenyl)methane. (A specific article with this title was found in the search results).
  • The Royal Society of Chemistry. (2014).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (Year). Novel and processable polyimides with a N-benzonitrile side chain: thermal, mechanical and gas separation properties. (A specific article with this title was found in the search results).
  • ResearchGate. (2025). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • ResearchGate. (Year). Crosslinked Porous Polyimides: Structure, Properties and Applications. (A review article with this title was found in the search results).
  • National Institutes of Health. (2025). The Effect of Synthesis Conditions and Chemical Structure of Thermoplastic Polyimides on Their Thermomechanical Properties and Short-Term Electrical Strength.
  • The Royal Society of Chemistry. (Year). Copper-Mediated Ullmann Homo-Coupling Polymerization on Nitro-Containing Monomer and Its High CO2 Adsorption. (A relevant article was found in the search results).
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • PubMed Central. (Year). MOFSimplify, machine learning models with extracted stability data of three thousand metal–organic frameworks.
  • MDPI. (Year). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • MDPI. (Year). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity.
  • PubChem. (n.d.). Tetrakis(4-bromophenyl)methane. Retrieved from [Link]

  • ResearchGate. (Year). Synthesis, structure, and stability of metal-organic frameworks.
  • ResearchGate. (2025). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
  • Semantic Scholar. (2017). The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane.
  • ResearchGate. (2017). The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane.
  • RSC Publishing. (Year). Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption.
  • ResearchGate. (Year). Scheme 1. Reaction of imidazole with 4-cyanophenylboronic acid.

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Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling Tetrakis[4-(1-imidazolyl)phenyl]methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe and effective handling of Tetrakis[4-(1-imidazolyl)phenyl]methane. As a novel compound with unique properties, it is imperative that researchers, scientists, and drug development professionals are equipped with the necessary knowledge to mitigate risks and ensure the integrity of their work. This document provides immediate, essential safety and logistical information, moving beyond a simple checklist to offer a framework of understanding rooted in scientific causality.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound. A thorough understanding of its hazard profile is the cornerstone of safe laboratory practices. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound.[1]

GHS Hazard Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07[1]Warning [1]H302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)GHS07[1]Warning [1]H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2)GHS07[1]Warning [1]H319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07[1]Warning [1]H335: May cause respiratory irritation[1]

The GHS07 pictogram, an exclamation mark, indicates that the substance may cause less serious health effects.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, a specific suite of PPE is mandatory when handling this compound. The selection of PPE is not arbitrary; it is a direct response to the identified risks of ingestion, skin contact, eye contact, and inhalation.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, mitigating the H315 "Causes skin irritation" hazard. Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection A buttoned lab coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.Minimizes the risk of inhaling the compound, addressing the H335 "May cause respiratory irritation" hazard.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is critical to maintaining a safe laboratory environment and ensuring the quality of your research.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a dry, room temperature environment.

Handling and Preparation of Solutions

All handling of solid this compound and its solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing: If weighing the solid compound, do so in the fume hood. Use a draft shield if necessary to prevent the solid from becoming airborne.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard pictograms.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve labeling Label Container dissolve->labeling decontaminate Decontaminate Work Area labeling->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end end remove_ppe->end End

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • If Swallowed (H302): Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If on Skin (H315): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled (H335): Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Spill Response:

In case of a spill, evacuate the area and prevent further spread of the material. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.

Disposal Decision Tree

G start Waste Generated is_contaminated Contaminated with this compound? start->is_contaminated is_empty_container Empty Container? is_contaminated->is_empty_container Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No is_ppe Contaminated PPE? is_empty_container->is_ppe No hazardous_waste Dispose as Hazardous Chemical Waste is_empty_container->hazardous_waste Yes is_solution Aqueous or Organic Solution? is_ppe->is_solution No is_ppe->hazardous_waste Yes is_solution->hazardous_waste Yes is_solution->non_hazardous No

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.